molecular formula C10H12N4O2 B597524 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 1227958-71-5

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B597524
CAS No.: 1227958-71-5
M. Wt: 220.232
InChI Key: LHATWMRRTPOZNQ-UHFFFAOYSA-N
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Description

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a versatile pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analogue of significant interest in medicinal chemistry and drug discovery research. This core structure is recognized for its broad-spectrum bioactivity, particularly as a privileged scaffold for developing kinase inhibitors and antimicrobial agents. In cancer research, the pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in the design of potent kinase inhibitors. Derivatives based on this structure have demonstrated promising activity as tyrosine kinase inhibitors, targeting pivotal oncogenic drivers such as EGFR, Her2, VEGFR2, and CDK2 . Furthermore, this scaffold is being explored in the development of novel Cell cycle-dependent kinase (CDK) inhibitors, showing significant anti-proliferative activity in models of challenging cancers like pancreatic ductal adenocarcinoma (PDAC) . Beyond oncology, this compound class presents substantial potential in infectious disease research. Pyrrolo[2,3-d]pyrimidine derivatives are actively investigated as novel antitubercular agents, with studies identifying compounds exhibiting potent activity against Mycobacterium tuberculosis . The scaffold is also a focus in the broader search for new antimicrobials to address antibiotic resistance, with research highlighting its promising antibacterial and antifungal properties . The morpholino substituent in this compound can significantly influence its physicochemical properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex targeted molecules.

Properties

IUPAC Name

2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c15-9-7-1-2-11-8(7)12-10(13-9)14-3-5-16-6-4-14/h1-2H,3-6H2,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHATWMRRTPOZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CN3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744304
Record name 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-71-5
Record name 2-(Morpholin-4-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrrolo[2,3-d]pyrimidin-4-one Scaffold: A Privileged Core in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Prominent Heterocycle in Drug Discovery

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has emerged as a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the ATP purine core allows molecules built on this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases.[1][3] This inherent characteristic has rendered the pyrrolo[2,3-d]pyrimidine framework a "privileged scaffold," leading to the development of several approved drugs and a multitude of candidates in clinical trials for diseases ranging from cancer to inflammatory disorders.[1]

While the specific compound 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not extensively documented in publicly available scientific literature, this guide will delve into the fundamental basic properties of its core structure, the 7H-pyrrolo[2,3-d]pyrimidin-4-one system. We will explore its physicochemical characteristics, general synthetic strategies, and its profound impact on the field of kinase inhibition, providing insights applicable to the broader class of 2-amino substituted derivatives.

Core Physicochemical Properties: A Foundation for Drug Design

Understanding the intrinsic properties of the parent scaffold is paramount for any drug discovery program. The 7H-pyrrolo[2,3-d]pyrimidin-4-one core and its key synthetic intermediates possess distinct characteristics that influence their handling, reactivity, and ultimately, the pharmacokinetic profile of their derivatives.

Property7H-pyrrolo[2,3-d]pyrimidin-4-one4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Molecular Formula C₆H₅N₃OC₆H₄ClN₃
Molecular Weight 135.12 g/mol 153.57 g/mol [4]
Appearance Light gray to brown solid[5]Light-colored to off-white crystalline solid[4]
Melting Point 345-348 °C[5]170–175 °C[4]
Boiling Point 392.9 °C at 760 mmHg (Predicted)[5]Decomposes before boiling[4]
Solubility Soluble in dimethyl sulfoxide (DMSO)[6]Soluble in DMSO, DMF, and ethanol; sparingly soluble in water[4]
Stability Sensitive to moisture and light[5]Stable under normal storage conditions, but sensitive to strong acids, bases, or prolonged exposure to moisture[4]

Data compiled from multiple sources.[4][5][6]

The high melting point of the parent oxo-scaffold suggests strong intermolecular interactions in the solid state. Chlorination at the 4-position, a crucial step for introducing diversity, significantly alters the molecule's properties, making it more amenable to nucleophilic substitution reactions.[4] The sensitivity of these compounds to moisture and strong acids or bases is a critical consideration during synthesis, purification, and storage.[4]

Synthetic Strategies: Building the Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrrolo[2,3-d]pyrimidine scaffold can be approached through various synthetic routes. A common and versatile method involves the initial construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring. Alternatively, a pre-formed pyrimidine can be used as a template for the subsequent formation of the pyrrole ring.

A widely employed strategy for creating derivatives at the 4-position, such as the titular 2-morpholino compound, involves the synthesis of the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate serves as a linchpin for introducing a wide range of nucleophiles, including amines, to generate libraries of substituted analogs.

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general procedure for the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one, a key step in the synthesis of many biologically active derivatives.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-diisopropylethylamine (DIPEA)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene to the flask, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the complete addition of DIPEA, warm the reaction mixture to 50°C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene) to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7]

Causality Behind Experimental Choices:

  • The use of POCl₃ is a standard method for converting hydroxylated pyrimidines and related heterocycles to their chloro-derivatives, which are excellent electrophiles for subsequent nucleophilic aromatic substitution reactions.

  • DIPEA, a non-nucleophilic base, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The careful quenching on ice and subsequent neutralization are critical steps to control the exothermic reaction and prevent the hydrolysis of the desired 4-chloro product back to the starting material.[7]

7H-pyrrolo[2,3-d]pyrimidin-4-one 7H-pyrrolo[2,3-d]pyrimidin-4-one 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-one->4-chloro-7H-pyrrolo[2,3-d]pyrimidine POCl3, DIPEA 2-Substituted-4-amino-pyrrolo[2,3-d]pyrimidine 2-Substituted-4-amino-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->2-Substituted-4-amino-pyrrolo[2,3-d]pyrimidine R-NH2 (e.g., Morpholine)

Caption: General synthesis workflow for 4-amino-pyrrolo[2,3-d]pyrimidines.

Biological Properties: A Scaffold for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site.[1][3] This interaction anchors the inhibitor, allowing for various substituents on the scaffold to extend into other regions of the active site, thereby conferring potency and selectivity.

Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR) [8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [8]

  • Janus Kinases (JAKs)

  • Colony-Stimulating Factor 1 Receptor (CSF1R)

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for most pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site. The nitrogen atoms in the pyrimidine ring and the pyrrole N-H group often act as hydrogen bond donors and acceptors, forming crucial interactions with the amino acid residues in the hinge region of the kinase domain. This effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Signaling Pathway Inhibition: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8][10] Dysregulation of the EGFR signaling pathway is a common driver in the development and progression of various cancers.[9] Pyrrolo[2,3-d]pyrimidine derivatives have been extensively developed as EGFR inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For kinase inhibitors, key areas of modification include:

  • C2-Position: Introduction of small to medium-sized groups, such as a morpholino group, can influence solubility and interactions with the solvent-exposed region of the ATP-binding pocket.

  • C4-Position: This position is critical for establishing interactions in the hydrophobic region of the kinase active site. Aromatic and heteroaromatic substituents are commonly employed here to achieve high potency.

  • N7-Position: The pyrrole nitrogen can be substituted to modulate physicochemical properties and to probe for additional interactions within the active site.

Conclusion and Future Directions

The 2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core represents a versatile and highly valuable scaffold in the design of targeted therapeutics, particularly kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have cemented its place as a privileged structure in medicinal chemistry. A deep understanding of its basic properties, synthetic routes, and structure-activity relationships is essential for the rational design of the next generation of inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry, 31. [Link]

  • K, S., & C, S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Wikipedia. (2024). Epidermal growth factor receptor. In Wikipedia. [Link]

  • Musumeci, F., Sanna, M., Grossi, G., Brullo, C., Fallacara, A. L., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059–2085. [Link]

  • Alotaibi, A. A., Alanazi, M. M., Rahman, A. F. M. M., Al-Warhi, T., Al-Agamy, M. H. M., Al-Dies, A. M., ... & El-Sayed, M. A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Musumeci, F., Sanna, M., Grossi, G., Brullo, C., Fallacara, A. L., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19), 2059-2085. [Link]

  • Home Sunshine Pharma. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Home Sunshine Pharma. [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

Sources

An In-depth Technical Guide to 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Prominence of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, a bioisostere of purine, represents a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to endogenous nucleobases allows for its interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of various kinases, including Janus kinases (JAKs), protein kinase B (Akt), and Bruton's tyrosine kinase (Btk), making them crucial in the treatment of autoimmune diseases, cancers, and inflammatory conditions.[3][4] The inherent versatility of the pyrrolo[2,3-d]pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific derivative, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, providing a comprehensive overview of its chemical structure, a proposed synthetic pathway, and detailed characterization parameters.

Chemical Structure and Properties

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. A morpholine moiety is attached at the 2-position of the pyrimidine ring, and an oxo group is present at the 4-position. The presence of the morpholine group, a common pharmacophore, can enhance aqueous solubility and introduce key hydrogen bonding interactions with biological targets.[5] The lactam-lactim tautomerism of the 4-oxo group can also play a significant role in its binding characteristics.

Key Structural Features:

  • Core Scaffold: 7-deazapurine (pyrrolo[2,3-d]pyrimidine)

  • Substitution at C2: Morpholine ring

  • Substitution at C4: Oxo group (existing in tautomeric equilibrium with the 4-hydroxy form)

  • Pyrrole Nitrogen (N7) and Pyrimidine Nitrogen (N3): Available for potential hydrogen bonding and further derivatization.

Proposed Synthetic Pathway

A logical and efficient synthetic route to 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one commences with the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis is envisioned as a two-step process involving a regioselective nucleophilic aromatic substitution followed by hydrolysis.

G start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 Step 1: Regioselective Nucleophilic Substitution start->step1 intermediate 4-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine step1->intermediate Morpholine, Base (e.g., DIPEA) Solvent (e.g., Isopropanol) step2 Step 2: Hydrolysis intermediate->step2 product 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one step2->product Aqueous Acid or Base (e.g., HCl or NaOH)

Sources

An In-depth Technical Guide to 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its Role in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a representative of the highly significant pyrrolo[2,3-d]pyrimidine class of compounds. While specific public domain data on this particular molecule is limited, this document leverages the extensive research on the parent scaffold to provide researchers, scientists, and drug development professionals with a robust framework for understanding its synthesis, potential mechanism of action, and methods for its evaluation as a kinase inhibitor.

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold." Its structural resemblance to adenine, the purine base of ATP, makes it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, particularly kinases.[1][2] This bioisosteric relationship allows pyrrolo[2,3-d]pyrimidine derivatives to occupy the ATP-binding pocket of a wide array of kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1][3] The versatility of this scaffold has led to the development of numerous kinase inhibitors, some of which have progressed to clinical evaluation.[1] 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS Number: 1227958-71-5) is a specific derivative within this important class, featuring a morpholine moiety at the 2-position, a substitution that can significantly influence solubility, metabolic stability, and target engagement.

Chemical Properties and Structural Analysis

The chemical structure of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one combines the ATP-mimetic core with a morpholine ring, a common substituent in drug design known for its favorable physicochemical properties.

PropertyValueSource
CAS Number 1227958-71-5-
Molecular Formula C10H12N4O2[3][4]
Molecular Weight 220.23 g/mol [4]
Appearance White to off-white solid (typical)Inferred
Solubility Expected to have improved aqueous solubility due to the morpholine groupInferred

The pyrrolo[2,3-d]pyrimidin-4-one core provides the essential hydrogen bonding donors and acceptors to interact with the hinge region of the kinase ATP-binding site. The morpholine group at the 2-position can influence the compound's properties in several ways:

  • Solubility: The polar nature of the morpholine ring generally enhances aqueous solubility, a crucial parameter for drug development.

  • Selectivity: The size and conformation of the morpholine ring can create specific steric interactions within the ATP-binding pocket, potentially leading to selectivity for certain kinases over others.

  • Metabolic Stability: The morpholine ring is generally metabolically stable, which can contribute to a more favorable pharmacokinetic profile.

General Synthetic Strategies

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Substitution and Final Product A Pyrimidine Starting Material B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Multi-step synthesis C 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C Chlorination D 2-Morpholino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Nucleophilic substitution with Morpholine E 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one D->E Hydrolysis Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrrolo[2,3-d]pyrimidine ATP ATP Kinase Kinase Active Site ATP->Kinase ATP_blocked ATP->ATP_blocked PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one InactiveKinase Inactive Kinase Inhibitor->InactiveKinase NoPhospho No Phosphorylation InactiveKinase->NoPhospho Blocked Blocked Signaling NoPhospho->Blocked ATP_blocked->InactiveKinase Blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

Given the broad applicability of the pyrrolo[2,3-d]pyrimidine scaffold, derivatives have been developed to target a wide range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers. [2][4]* Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis. [2][4]* Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, relevant in certain hematological malignancies and autoimmune diseases.

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in macrophage differentiation and survival, with implications in cancer and inflammatory diseases.

The specific kinase or kinases that 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one inhibits would need to be determined experimentally through comprehensive kinase profiling.

In Vitro Evaluation: A Representative Kinase Inhibition Assay Protocol

To determine the inhibitory potency of a novel compound like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a robust in vitro kinase assay is essential. The following is a detailed, step-by-step methodology for a typical luminescence-based kinase assay.

Objective: To determine the IC₅₀ value of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one against a specific protein kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This will be your compound plate.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each compound dilution from the compound plate to the corresponding wells of the assay plate.

    • Include control wells: "no enzyme" (for background), "no compound" (for 100% activity), and "no ATP" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and the substrate peptide.

    • Add the kinase/substrate master mix to all wells of the assay plate except the "no enzyme" control.

    • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in the kinase assay buffer at a concentration close to the Kₘ for the specific kinase.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Allow the assay plate to equilibrate to room temperature.

    • Add the luminescence-based ATP detection reagent to all wells. This reagent will measure the amount of ATP remaining in the reaction. The amount of ATP consumed is directly proportional to the kinase activity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data to the "no compound" control (100% activity) and the highest concentration of inhibitor (0% activity).

    • Plot the normalized data as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol provides a self-validating system, with controls for background signal and maximum enzyme activity, ensuring the trustworthiness of the generated data.

Future Perspectives and Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The future development of compounds like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one will likely focus on:

  • Improving Selectivity: Through structure-based drug design and the exploration of different substitutions, new derivatives can be engineered to target specific kinases or kinase families, thereby reducing off-target effects.

  • Overcoming Resistance: As resistance to existing kinase inhibitors is a major clinical challenge, novel pyrrolo[2,3-d]pyrimidine derivatives may be designed to inhibit mutated forms of kinases.

  • Targeting Novel Kinases: With over 500 kinases in the human kinome, many remain underexplored as drug targets. The versatility of the pyrrolo[2,3-d]pyrimidine scaffold makes it an excellent tool for probing the function of these novel targets.

References

  • PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available at: [Link]

  • Metwally K, Abo-Dya N, et al. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. 2024;31(36):5918-5936. Available at: [Link]

  • Ingenta Connect. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors. Available at: [Link]

  • Ingenta Connect. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available at: [Link]

  • Al-Ostath Anwar, et al. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." Molecules, vol. 28, no. 18, Multidisciplinary Digital Publishing Institute, Sept. 2023, p. 6688. Available at: [Link]

  • Shaabani, A., Ghasemi, A. H., & Pedarpour, M. (2010). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society, 75(11), 1493-1499.
  • PubMed. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. Available at: [Link]

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • PubMed. Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. Available at: [Link]

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The Emergence of Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of a Kinase Inhibitor Scaffold

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of drug development. The pyrrolo[2,3-d]pyrimidine scaffold has garnered significant attention as a privileged structure in this endeavor.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1][2] This guide will provide an in-depth technical exploration of the mechanism of action of a representative molecule from this class, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, by examining the well-characterized inhibitor, GDC-0941 (Pictilisib), which shares key structural and functional motifs. While the exact molecule in the topic is not extensively characterized in public literature, the principles of action of GDC-0941 provide a robust and scientifically grounded framework for understanding its likely biological activity.

The core hypothesis is that the morpholino substitution at the 2-position and the pyrrolo[2,3-d]pyrimidin-4-one core are designed to confer potency and selectivity against key nodes in oncogenic signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR axis. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3][4]

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC1 mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Rheb Rheb-GTP TSC->Rheb Inhibits Rheb->mTORC1 Activates

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the core cascade, where activation of Receptor Tyrosine Kinases (RTKs) leads to the activation of PI3K. PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Activated Akt, in turn, modulates a host of downstream effectors, including the mTORC1 complex, to drive cell growth and inhibit apoptosis.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Pocket

The primary mechanism of action for pyrrolo[2,3-d]pyrimidine-based inhibitors is competitive inhibition of the target kinase's ATP-binding site.[1] The pyrrolo[2,3-d]pyrimidine scaffold acts as a hinge-binder, forming critical hydrogen bonds with the kinase's hinge region, a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction effectively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and abrogating the kinase's catalytic activity.

The morpholino group at the 2-position is a key pharmacophoric feature. It often occupies the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency, selectivity, and pharmacokinetic properties such as solubility and cell permeability.

Experimental Elucidation of the Mechanism of Action

A multi-faceted experimental approach is required to rigorously define the mechanism of action of a novel kinase inhibitor. The following protocols represent a standard workflow in the field.

In Vitro Kinase Assays: Quantifying Potency and Selectivity

The initial step involves determining the inhibitor's potency against the target kinase and its selectivity against a panel of other kinases.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a biotinylated substrate peptide, and ATP.

  • Inhibitor Titration: The inhibitor is serially diluted and added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • Signal Measurement: After incubation, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a four-parameter logistic equation.

Kinase TargetGDC-0941 (Pictilisib) IC50 (nM)
PI3Kα3
PI3Kβ33
PI3Kδ3
PI3Kγ13
mTOR170

Data presented are representative values from published literature.

Cell-Based Assays: Assessing Target Engagement and Downstream Signaling

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and inhibit downstream signaling.

Protocol: Western Blot Analysis of Phospho-Akt

  • Cell Culture and Treatment: Cancer cell lines with a known activated PI3K pathway (e.g., MCF7, T47D) are cultured to 70-80% confluency.[5] The cells are then treated with a dose-response of the inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities are quantified, and the ratio of phospho-Akt to total Akt is calculated to determine the extent of pathway inhibition.

Figure 2: Western Blot Workflow for Assessing PI3K Pathway Inhibition. This flowchart outlines the key steps in determining the cellular activity of a PI3K inhibitor by measuring the phosphorylation status of its downstream effector, Akt.

Cellular Proliferation and Apoptosis Assays: Evaluating Phenotypic Effects

Ultimately, the efficacy of an anti-cancer agent is determined by its ability to inhibit cell proliferation and/or induce apoptosis.

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a serial dilution of the inhibitor for 72 hours.

  • Assay: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: The luminescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.

Protocol: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

  • Cell Seeding and Treatment: Similar to the proliferation assay, cells are seeded and treated with the inhibitor.

  • Assay: The Caspase-Glo® 3/7 reagent is added, which contains a luminogenic caspase-3/7 substrate. In apoptotic cells, activated caspases cleave the substrate, generating a luminescent signal.

  • Data Analysis: The luminescence is measured to quantify the induction of apoptosis.

Trustworthiness and Self-Validating Systems

The combination of these experimental approaches creates a self-validating system. A potent IC50 in an in vitro kinase assay should correlate with the effective inhibition of downstream signaling (e.g., reduced p-Akt) in cell-based assays at similar concentrations. This, in turn, should translate to a dose-dependent inhibition of cell proliferation and induction of apoptosis. Discrepancies between these data sets would necessitate further investigation into factors such as cell permeability, off-target effects, or cellular resistance mechanisms.

Conclusion and Future Directions

The 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold represents a promising platform for the development of targeted kinase inhibitors. By leveraging a deep understanding of the PI3K/Akt/mTOR pathway and employing a rigorous, multi-faceted experimental approach, researchers can effectively elucidate the mechanism of action of novel compounds. The convergence of in vitro potency, on-target cellular activity, and desired phenotypic outcomes provides the necessary confidence for advancing these molecules into preclinical and clinical development. Future work in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target toxicities and overcome mechanisms of acquired resistance.

References

  • Discovery of New Aminosubstituted Pyrrolopyrimidines with Antiproliferative Activity Against Breast Cancer Cells and Investigation of their Effect Towards the PI3Kα Enzyme. Anticancer Agents Med Chem. 2017;17(7):990-1002. [Link]

  • Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Med Chem. 2021 Jan 12;12(2):231-237. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(16):1695-1729. [Link]

  • mTOR inhibitors. Wikipedia. [Link]

  • Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer. Eur J Med Chem. 2023 Dec 5;261:115837. [Link]

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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to function as a highly effective "hinge-binding" motif, competitively inhibiting the catalytic function of a wide array of protein kinases.[1][3] This inherent ATP-mimetic property provides a versatile and adaptable platform for developing potent and selective modulators of kinase activity, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[1][2] This guide will provide an in-depth exploration of the biological activity of this scaffold, focusing on its mechanism of action, therapeutic applications, and the experimental methodologies used for its characterization. While a multitude of derivatives have been explored, this guide will focus on the overarching principles of the core scaffold, with specific examples to illustrate key concepts.

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects is through competitive inhibition at the ATP-binding site of protein kinases.[2] The nitrogen atoms within the pyrimidine ring and the pyrrole NH group act as key hydrogen bond donors and acceptors, interacting with the "hinge" region of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group to its downstream protein targets.

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold lies in its amenability to chemical modification at various positions. These modifications allow for the fine-tuning of potency and selectivity towards specific kinases. Strategic substitutions can be made to exploit unique features of the target kinase's active site, such as the "gatekeeper" residue, which controls access to a hydrophobic back pocket.[4] By extending substituents into this pocket, derivatives can achieve high affinity and selectivity for the target kinase over other structurally similar kinases.

Caption: Mechanism of ATP-competitive kinase inhibition.

Therapeutic Applications and Key Kinase Targets

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully exploited to develop inhibitors for a range of kinase targets implicated in various diseases.

Oncology

In cancer, this scaffold has been instrumental in the development of inhibitors for several key oncogenic kinases:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized as potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation therapies in non-small cell lung cancer (NSCLC).[5][6] These compounds can be designed to form a covalent bond with a cysteine residue in the active site of mutant EGFR, leading to irreversible inhibition.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, these inhibitors can block tumor-induced angiogenesis, a critical process for tumor growth and metastasis.[3]

  • Colony-Stimulating Factor-1 Receptor (CSF1R): CSF1R is crucial for the differentiation and survival of macrophages. Inhibitors based on the pyrrolo[2,3-d]pyrimidine core can target tumor-associated macrophages, which often promote tumor progression.[7][8]

  • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is linked to various cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[9][10]

Inflammatory and Autoimmune Diseases

The anti-inflammatory properties of pyrrolo[2,3-d]pyrimidine derivatives stem from their ability to inhibit kinases involved in immune signaling pathways.[2]

  • Janus Kinases (JAKs): Several FDA-approved drugs, such as tofacitinib and baricitinib, are based on this scaffold and function by inhibiting JAKs, which are critical for cytokine signaling. These drugs are used to treat conditions like rheumatoid arthritis and myelofibrosis.

  • Signal Transducer and Activator of Transcription 6 (STAT6): As a key transcription factor in the IL-4 signaling pathway, STAT6 is a therapeutic target for allergic conditions like asthma. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent and orally active STAT6 inhibitors.[11]

Emerging Targets and Future Directions

Recent research has expanded the scope of the pyrrolo[2,3-d]pyrimidine scaffold beyond kinases. For instance, derivatives of pyrrolo[2,3-d]pyrimidin-4-one have been identified as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme involved in cancer progression.[12] This highlights the potential of this versatile core structure to be adapted for other enzyme classes.

Experimental Protocols for Characterization

The evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives involves a multi-tiered approach, from initial enzymatic assays to cellular and in vivo studies.

Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for detection via antibodies)

    • Test compound (solubilized in DMSO)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Kinase detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer.

    • In a 96- or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate or ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sources

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Foreword: The Strategic Importance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, most notably protein kinases. The modification of this core structure has led to the development of numerous potent and selective inhibitors, including the Janus kinase (JAK) inhibitor Tofacitinib, which utilizes a related pyrrolo[2,3-d]pyrimidine framework.[3] This guide provides a detailed, mechanistically-driven exploration of the synthesis of a specific, valuable derivative: 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The synthetic pathway described herein is designed for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but a deeper understanding of the strategic decisions and chemical principles that underpin the construction of this important molecule.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a convergent strategy hinging on the sequential functionalization of a key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) . This intermediate provides two electrophilic centers (C2 and C4) that can be selectively targeted by nucleophiles.

retrosynthesis target 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (Target) intermediate1 2-Morpholino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine target->intermediate1 Hydrolysis intermediate2 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) intermediate1->intermediate2 SNAr (Amination) morpholine Morpholine intermediate1->morpholine precursor 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (4) intermediate2->precursor Chlorination

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, involves three primary stages:

  • Construction of the Core: Synthesis of the pivotal intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) .

  • Regioselective Amination: Nucleophilic aromatic substitution (SNAr) with morpholine, targeting the C2 position.

  • Hydrolysis and Tautomerization: Conversion of the C4 chloro-substituent to the thermodynamically favored keto form.

Synthesis of the Key Intermediate: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3)

The most common and scalable route to the dichlorinated intermediate (3) begins with the commercially available 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (4) (which exists predominantly in the diketo tautomeric form). The conversion is a robust chlorination reaction, typically employing phosphorus oxychloride (POCl₃), often with a tertiary amine base to control the exothermic reaction and scavenge the HCl byproduct.[4][5]

synthesis_intermediate cluster_0 Chlorination of Pyrrolo[2,3-d]pyrimidine Core start 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (4) product 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) start->product POCl₃, DIPEA Toluene, 106°C

Caption: Synthesis of the key dichlorinated intermediate.

Experimental Protocol: Chlorination

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (4)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure: [4]

  • To a reactor equipped with a mechanical stirrer, add 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) and toluene.

  • Slowly add phosphorus oxychloride (3.0 eq) while stirring.

  • Warm the reaction mixture to 70°C.

  • Add N,N-Diisopropylethylamine (2.0 eq) dropwise over a period of 2.5 hours, carefully controlling the exotherm.

  • After the addition is complete, increase the temperature to 106°C and maintain for 16 hours.

  • Cool the reaction to room temperature and slowly pour it into a mixture of water and ethyl acetate with vigorous stirring. Continue stirring overnight.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product (3) . Purification can be achieved by recrystallization or silica gel chromatography.

Parameter Condition Yield Reference
Chlorinating AgentPOCl₃~52%[4]
BaseDiisopropylethylamine[4]
SolventToluene[4]
Temperature106°C[4]
Chlorinating AgentDichlorophenyl oxygen phosphorus~77%[5]
BaseDiisopropylethylamine[5]
Temperature180°C[5]

Table 1: Comparative data for the synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

The Core Challenge: Regioselective SNAr Amination

The crux of this synthesis lies in controlling the regioselectivity of the nucleophilic aromatic substitution on the dichlorinated pyrimidine ring. The electronic properties of the pyrrolo[2,3-d]pyrimidine system dictate that the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[6][7] This preference is a well-documented phenomenon in the chemistry of 2,4-dichloropyrimidines.[8][9]

Therefore, a direct reaction with morpholine is expected to predominantly yield the 4-morpholino-2-chloro isomer, which is not the desired intermediate. To achieve the target structure, a strategic approach is required. The most viable pathway involves the selective formation of the 2-morpholino-4-chloro intermediate, followed by hydrolysis.

Proposed Synthetic Pathway

main_pathway cluster_1 Step 1: Regioselective Amination cluster_2 Step 2: Hydrolysis cluster_3 Side Reaction dichloro 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) amino_chloro 2-Morpholino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2) dichloro->amino_chloro Morpholine, DIPEA n-BuOH, 120°C side_product 4-Morpholino-2-chloro-7H-pyrrolo[2,3-d]pyrimidine dichloro->side_product Morpholine Lower Temp. target 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1) amino_chloro->target Aqueous Acid (e.g., HCl) Heat

Caption: Proposed two-step synthesis of the target molecule.

While direct C2 selectivity can be challenging, it can often be favored under more forcing conditions (higher temperatures), as the kinetic C4-adduct can sometimes revert and the thermodynamically more stable C2-product can accumulate. The use of a high-boiling polar solvent like n-butanol is common for such transformations.[10]

Experimental Protocol: Synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1)

Step 1: Synthesis of 2-Morpholino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2)

  • In a round-bottom flask, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) (1.0 eq) in dry n-butanol.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Add morpholine (1.2 eq) dropwise.

  • Heat the reaction mixture to 120°C and stir for 20-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS to observe the formation of the desired C2-substituted product and the isomeric C4-adduct.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude residue will likely be a mixture of isomers. Purify using column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the desired 2-morpholino-4-chloro isomer (2) .

Step 2: Hydrolysis to 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (1)

  • Suspend the purified intermediate (2) in a mixture of dioxane and 2M aqueous hydrochloric acid.

  • Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction to room temperature. A precipitate may form.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting solid by filtration, wash with water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the final product (1) .

Mechanistic Considerations: The SNAr Continuum

The nucleophilic aromatic substitution (SNAr) reaction is the cornerstone of this synthesis. Classically viewed as a two-step process involving a stable Meisenheimer intermediate, recent studies have shown that many SNAr reactions, particularly with less-activated aromatic systems, exist on a mechanistic continuum and may proceed through a concerted (cSNAr) or borderline mechanism.[11][12][13] The high electron deficiency of the pyrimidine ring in intermediate (3) strongly favors the classical two-step pathway, where the rate-determining step is typically the initial nucleophilic attack to form the anionic σ-complex.[14] The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent pyrrole ring.

Conclusion

The synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemical outcome. The key strategic elements are the efficient synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate and the subsequent regioselective nucleophilic aromatic substitution reaction. By leveraging forcing conditions to favor substitution at the C2 position, followed by a straightforward hydrolysis, the target molecule can be accessed in a logical and reproducible manner. This guide provides a robust framework for researchers to not only synthesize this valuable compound but also to understand the underlying chemical principles that govern its formation.

References

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides Nucleotides Nucleic Acids. [Link]

  • Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. PubMed. [Link]

  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Publications. [Link]

  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. ACS Publications. [Link]

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. [Link]

  • Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. ACS Publications. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
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  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.
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  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Thieme Connect. [Link]

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  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
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  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. PubMed. [Link]

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A Technical Guide to 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a morpholine moiety is a well-established strategy for targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a compound that synergistically combines these two key pharmacophores. While specific biological data for this exact molecule is not extensively available in the public domain, this document, intended for researchers, scientists, and drug development professionals, will extrapolate from the rich body of literature on related compounds to provide insights into its synthesis, potential mechanism of action, and strategies for its biological evaluation.

Part 1: Introduction to the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a versatile heterocyclic system that has garnered significant attention in the field of drug discovery. [cite: 21] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal framework for the design of ATP-competitive kinase inhibitors. [cite: 9] This scaffold is present in several clinically approved drugs and late-stage clinical candidates, underscoring its therapeutic relevance. A prominent example is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases. [cite: 3, 6] The success of such drugs has spurred further exploration of the pyrrolo[2,3-d]pyrimidine core for the development of inhibitors targeting a wide range of kinases implicated in various pathologies, particularly cancer. [cite: 9]

Part 2: Synthesis and Chemical Properties

A plausible synthetic route would involve the nucleophilic substitution of the chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine core with morpholine. This reaction is typically carried out in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid generated during the reaction.

A proposed synthetic workflow is illustrated below:

G start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reaction reaction start->reaction Nucleophilic Aromatic Substitution reagent Morpholine, Base (e.g., K2CO3) reagent->reaction solvent Solvent (e.g., DMF) solvent->reaction product 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one reaction->product PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR Signaling Pathway.

The morpholine ring is a key structural feature in many potent and selective PI3K inhibitors. It is known to form a crucial hydrogen bond with the hinge region of the kinase domain, contributing significantly to the binding affinity and selectivity of the inhibitor. The presence of the morpholino group in 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one strongly suggests that this compound is designed to target the PI3K/Akt/mTOR pathway.

Part 4: Biological Evaluation Strategy

To ascertain the biological activity and therapeutic potential of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a systematic evaluation using both in vitro and cell-based assays is essential.

In Vitro Kinase Assays

An in vitro kinase assay is the first step to determine if the compound directly inhibits the enzymatic activity of PI3K isoforms. A variety of assay formats are available, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays like ADP-Glo.

Step-by-Step Protocol for a Generic PI3K HTRF Kinase Assay:

  • Compound Preparation: Prepare a stock solution of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in 100% DMSO. Perform serial dilutions to create a concentration gradient.

  • Enzyme and Substrate Preparation: Reconstitute the recombinant human PI3K enzyme (e.g., p110α/p85α) and the substrate, PIP2, in the appropriate kinase assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add the diluted PI3K enzyme to each well and incubate to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2. Incubate at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled anti-phospho-serine/threonine antibody and an allophycocyanin-labeled streptavidin to detect biotinylated PIP3).

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Compound Dilution Plate Assay Plate Setup Compound->Plate Enzyme Enzyme & Substrate Prep Enzyme->Plate Incubate1 Compound-Enzyme Incubation Plate->Incubate1 React Kinase Reaction Incubate1->React Detect HTRF Detection React->Detect Read Plate Reading Detect->Read Analyze IC50 Calculation Read->Analyze

Caption: In Vitro PI3K Kinase Assay Workflow.

While specific IC50 values for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are not publicly available, the following table presents data for other morpholino-containing PI3K inhibitors to provide a comparative context for expected potency.

Compound NamePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
GDC-0941 333317
Pictilisib (GDC-0941) 333317
Buparlisib (BKM120) 52166116262
LY294002 1400---

This table is for comparative purposes only. The activity of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one must be determined experimentally.

Cell-Based Assays

To assess the effect of the compound on cell viability and proliferation, a cell-based assay is crucial. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol for an MTT Cell Proliferation Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_analysis Data Analysis Seed Seed Cells Treat Compound Treatment Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT Cell Proliferation Assay Workflow.

Part 5: Future Perspectives and Conclusion

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands as a molecule of significant interest at the crossroads of two validated pharmacophores in kinase inhibition. Its pyrrolo[2,3-d]pyrimidine core provides a robust anchor for ATP-competitive binding, while the morpholino moiety is strongly indicative of PI3K pathway engagement. Although specific biological data for this compound is not yet widely disseminated, the extensive research on related analogs provides a strong rationale for its investigation as a PI3K inhibitor.

Future research should focus on a comprehensive biological characterization of this molecule. This would include determining its IC50 values against all Class I PI3K isoforms (α, β, δ, and γ) to understand its selectivity profile. Further investigation into its effects on downstream signaling proteins such as Akt and S6 kinase in relevant cancer cell lines would validate its mechanism of action. Should the in vitro and cell-based data prove promising, preclinical in vivo studies in xenograft models would be the next logical step to assess its therapeutic potential.

Part 6: References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. PubMed. Available at: [Link]

  • US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents. Available at:

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents. Available at:

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. NIH. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS - European Patent Office - EP 2384326 B1 - EPO. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. Available at: [Link]

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  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... - ResearchGate. Available at: [Link]

  • lines ic50 values: Topics by Science.gov. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. Available at: [Link]

  • US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents. Available at:

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. Available at: [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - ResearchGate. Available at: [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - MDPI. Available at: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - MDPI. Available at: [Link]

A Technical Guide to the Target Identification and Deconvolution of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology. It illuminates the mechanism of action, anticipates potential off-target effects, and enables rational lead optimization. This guide provides a comprehensive, in-depth framework for the target identification and deconvolution of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one . The core of this molecule is the pyrrolo[2,3-d]pyrimidine scaffold, a privileged structure known to interact with the ATP-binding site of protein kinases.[1][2] This insight establishes a strong initial hypothesis that the compound's targets are likely members of the human kinome.

This document outlines an integrated, multi-pronged strategy that begins with computational predictions and broad kinome screening to generate hypotheses. It then details robust, unbiased, proteome-wide experimental methodologies, including affinity-based chemical proteomics and activity-based protein profiling (ABPP), to identify primary interaction partners. Finally, it describes the critical in-cell validation of these interactions using the Cellular Thermal Shift Assay (CETSA). Each section provides not only the procedural steps but also the causal logic behind experimental design, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Compound and the Challenge

The molecule 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one belongs to a class of compounds based on the 7-deazapurine heterocyclic system. This pyrrolo[2,3-d]pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, such as Tofacitinib and Ruxolitinib.[1][3] This structural feature allows these molecules to mimic the adenine moiety of ATP and form key hydrogen bonds within the kinase hinge region, making them potent and often selective inhibitors.[4][5]

While the scaffold strongly suggests kinase activity, the human genome encodes over 500 kinases.[6] Identifying which of these—and potentially which other unforeseen proteins—are the specific targets of this particular derivative is a non-trivial task. Target identification is crucial for understanding a compound's therapeutic potential and its safety profile.[7][8] This guide provides a systematic workflow to move from a structural hypothesis to high-confidence, validated biological targets.

Hypothesis Generation: Focusing the Search

Before undertaking resource-intensive proteomic screens, computational and focused biochemical methods can efficiently narrow the field of potential targets.

In Silico Target Prediction

Computational tools leverage vast databases of known small molecule-protein interactions to predict targets for a novel compound based on structural similarity.[9][10] This serves as a cost-effective first step to generate a ranked list of potential targets.

Methodology: Similarity-Based Target Prediction A recommended tool is SwissTargetPrediction, which compares a query molecule to a library of known active compounds using a combination of 2D and 3D similarity metrics.[11]

  • Step 1: Obtain the 2D structure or SMILES string for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

  • Step 2: Input the structure into the SwissTargetPrediction web server.

  • Step 3: Analyze the output, which provides a list of probable targets, ranked by a probability score. The results will likely be dominated by various protein kinase families, reinforcing the primary hypothesis.

Causality: The underlying principle is that structurally similar molecules often share similar biological targets. This method rapidly translates chemical structure information into a testable biological hypothesis.

Global Kinome Profiling

Given the strong kinase hypothesis, a direct, broad-scale assessment of the compound's activity across the kinome is a logical and powerful next step. Kinase screening services offer panels that cover a large fraction of the human kinome.[12][13]

Methodology: In Vitro Kinase Inhibition Assay The compound is tested at one or more concentrations against a large panel of purified, recombinant kinases. The activity of each kinase is measured, typically by quantifying the phosphorylation of a substrate peptide.

  • Step 1: Solubilize the compound in a suitable solvent (e.g., DMSO).

  • Step 2: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against their largest available kinase panel (e.g., 400+ kinases).

  • Step 3: The service will perform activity assays (e.g., ADP-Glo™, Z'-LYTE™) and report the percent inhibition for each kinase at the tested concentration.

  • Step 4: For the most potently inhibited kinases ("hits"), follow-up with dose-response experiments to determine the IC₅₀ (half-maximal inhibitory concentration) values.

Data Presentation: Kinase Inhibition Profile

Target KinaseFamily% Inhibition @ 1 µMIC₅₀ (nM)
Kinase ATK98%15
Kinase BCMGC95%45
Kinase CAGC88%120
Kinase DTK35%>1000
............

This table presents hypothetical data for illustrative purposes.

This approach provides direct biochemical evidence of interaction and allows for the initial assessment of selectivity. A compound that potently inhibits a small number of kinases is generally more desirable than a non-selective one.

Unbiased Proteome-Wide Target Identification

While kinome profiling is excellent for confirming the primary hypothesis, it is biased towards kinases and cannot identify novel or unexpected targets. Unbiased chemical proteomics methods are essential for a comprehensive understanding of a compound's interactome.[14][15]

Affinity-Based Chemical Proteomics

This classic method uses an immobilized version of the small molecule to "fish" for its binding partners in a complex cell lysate.[7][16][17] Its success hinges on the design of a probe that retains the binding characteristics of the parent compound.

Expertise: The Rationale of Probe Design The key to a successful affinity pulldown is the synthesis of a chemical probe. This involves attaching a linker arm (e.g., polyethylene glycol) to the parent molecule at a position that does not interfere with its binding to the target protein(s). Structure-activity relationship (SAR) data is invaluable here; modifications should be made at sites known to tolerate substitution without loss of activity. The linker is then terminated with a reactive handle for conjugation to a solid support like agarose beads.[18]

G cluster_control Critical Control Control Competition Control: Pre-incubate Lysate with Excess Free Parent Compound Incubate Incubate Control->Incubate Identifies Specific Binders

Protocol: Affinity Pulldown with Competition

  • 1. Probe Immobilization: Covalently attach the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol. Block any remaining active sites.

  • 2. Lysate Preparation: Grow cells of interest (e.g., a cancer cell line sensitive to the compound) and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • 3. Binding Incubation (Two Conditions):

    • Test Condition: Incubate the cell lysate with the probe-conjugated beads for 2-4 hours at 4°C.

    • Competition Control: Pre-incubate the cell lysate with a 100-fold molar excess of the free, unmodified parent compound for 1 hour before adding the probe-conjugated beads.

  • 4. Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • 5. Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • 6. Protein Analysis:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • 7. Data Analysis: Identify proteins from the MS/MS data using a search algorithm (e.g., MaxQuant, Sequest). True targets will be highly abundant in the "Test" condition but significantly reduced or absent in the "Competition Control" condition.[19][20]

Activity-Based Protein Profiling (ABPP)

ABPP is a functional chemoproteomic strategy that uses active-site-directed covalent probes to map the functional state of enzymes in complex proteomes.[21][22] While our compound of interest is likely a reversible inhibitor, a competitive ABPP experiment can be employed to identify its targets.[23]

Expertise: The Rationale of Competitive ABPP In this setup, a cell lysate is pre-incubated with our test compound. Subsequently, a broad-spectrum, activity-based probe that covalently labels the active sites of many kinases is added. If our compound binds to the active site of a particular kinase, it will block the covalent labeling of that kinase by the probe. By using quantitative mass spectrometry (like TMT or iTRAQ), we can identify the proteins whose labeling is reduced, revealing them as targets of our compound.[22]

G Result1 Result1 Enrich Enrich Result1->Enrich Result2 Result2 Result2->Enrich

Target Engagement and Validation in a Cellular Environment

Identifying a protein in a pull-down or ABPP experiment is strong evidence of an interaction, but it does not confirm that the compound engages this target in a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement.[24][25][26]

Expertise: The Principle of Thermal Stabilization CETSA is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure.[27] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the compound to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[24][28]

G Treat Treat Aliquots Aliquots Heat Heat Lysis Lysis Result Result: A shift in the melting curve in compound-treated cells indicates target engagement. WB WB WB->Result

Protocol: Western Blot-Based CETSA

  • 1. Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • 2. Heating: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes at a range of different temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • 3. Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • 4. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • 5. Detection: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the abundance of the specific target protein (identified from the proteomics experiments) by Western Blot using a specific antibody.

  • 6. Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms target engagement.

Data Integration and Strategy Summary

No single method for target identification is foolproof. The highest confidence is achieved when multiple, orthogonal approaches converge on the same set of targets.

Comparison of Methodologies

MethodPrincipleAdvantagesLimitations
In Silico Prediction Structural SimilarityFast, inexpensive, generates hypothesesPredictive only, requires experimental validation
Kinome Profiling In vitro enzyme inhibitionQuantitative (IC₅₀), high-throughput, assesses selectivityBiased to kinases, in vitro artifacts possible
Affinity Proteomics Immobilized compound pulldownUnbiased, identifies direct binders, works for non-enzymesRequires chemical synthesis, can have non-specific binders
Competitive ABPP Active-site competitionUnbiased within an enzyme class, function-relatedRequires suitable broad-spectrum probes, indirect
CETSA Ligand-induced thermal stabilizationGold standard for in-cell engagement, label-freeLow-throughput (WB), requires specific antibodies

An integrated strategy would proceed as follows:

  • Predict potential targets using in silico tools.

  • Screen broadly against the kinome to identify the most likely kinase targets and determine initial selectivity.

  • Identify the full interactome in an unbiased manner using affinity-based proteomics.

  • Confirm that the top candidate proteins are engaged by the compound inside intact cells using CETSA.

Conclusion

The target identification of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a tractable challenge that can be addressed through a systematic and multi-faceted approach. By leveraging the strong structural hypothesis of kinase inhibition and combining it with unbiased proteomic discovery methods and rigorous in-cell validation, researchers can confidently identify and deconvolve the molecular targets of this compound. This foundational knowledge is indispensable for advancing a promising molecule through the drug discovery pipeline, enabling a clear understanding of its mechanism of action and paving the way for its development as a potential therapeutic agent.

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2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in vitro screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Abstract

The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, bearing a strong resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry makes it an ideal framework for developing potent, ATP-competitive inhibitors of protein kinases.[1][2] The addition of a morpholine moiety, particularly at the 2-position, has been a successful strategy in targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling axis, a pathway fundamental to cell growth, proliferation, and survival.[3][4][5] This guide provides a comprehensive framework for the in vitro screening of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , a molecule rationally designed to inhibit this critical cancer-related pathway. We will detail a logical, multi-tiered screening cascade, moving from direct biochemical validation to physiologically relevant cellular assays, emphasizing the causal logic behind each experimental choice and protocol.

Compound Profile and Strategic Overview

Before commencing any screening, a thorough understanding of the test article is paramount.

  • Compound: 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • CAS Number: 1227958-71-5[6]

  • Molecular Formula: C10H12N4O2

  • Core Scaffold: Pyrrolo[2,3-d]pyrimidine[7][8]

  • Hypothesized Target Class: Protein Kinase (specifically PI3K/mTOR family)

Strategic Rationale

Our screening strategy is designed as a funnel, beginning with high-throughput biochemical assays to confirm direct enzymatic inhibition and determine potency. This is followed by a suite of cell-based assays to verify target engagement and functional effects within a biological context. This progression is critical, as potent biochemical inhibitors often fail in cellular systems due to poor membrane permeability or rapid efflux, a costly reality in drug discovery.[9]

Caption: In Vitro Screening Cascade Workflow.

Primary Screening: Biochemical Assays

The initial objective is to unequivocally determine if the compound directly inhibits the catalytic activity of the target kinase(s). We will focus on mTOR, a key node in the PI3K pathway.[10][11] We employ robust, high-throughput technologies that directly measure enzymatic activity to minimize false positives.[12]

Technology Platform 1: Homogeneous Time-Resolved Fluorescence (HTRF®)

Principle of Causality: HTRF is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[13][14] It measures the phosphorylation of a substrate by detecting the proximity of two antibodies: one against the substrate and another against the phosphorylated epitope, each labeled with a donor or acceptor fluorophore.[15][16] The energy transfer only occurs when the substrate is phosphorylated, bringing the antibodies close together.[17] This homogeneous, "add-and-read" format is highly amenable to automation and reduces artifacts by using a ratiometric readout that corrects for well-to-well variability.[13][18]

Experimental Protocol: HTRF mTOR Kinase Assay

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Enzyme: Recombinant mTOR (e.g., containing the FRB and kinase domains). Dilute in kinase buffer to a working concentration (e.g., 2 nM).

    • Substrate: ULight™-labeled p70S6K (a known mTOR substrate). Dilute in kinase buffer to a working concentration (e.g., 50 nM).[10][19]

    • ATP: Dilute in kinase buffer. The final concentration should be at or near the Km for ATP to identify competitive inhibitors (e.g., 10 µM).

    • Detection Reagents: Europium (Eu3+) cryptate-labeled anti-phospho-p70S6K (Thr389) antibody.

  • Assay Procedure (384-well plate):

    • Add 2 µL of diluted compound or DMSO vehicle control to appropriate wells.

    • Add 4 µL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the Eu3+-antibody detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[13]

  • Data Analysis:

    • Calculate the HTRF ratio: (Acceptor Signal / Donor Signal) * 10,000.

    • Determine Percent Inhibition: 100 * [1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)], where "Min" is no enzyme control and "Max" is DMSO vehicle control.

    • Plot Percent Inhibition vs. Compound Concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Technology Platform 2: Microfluidic Mobility-Shift Assay

Principle of Causality: This technology directly measures the conversion of a substrate to a product by separating them based on differences in their electrophoretic mobility.[20] A fluorescently labeled peptide substrate is incubated with the kinase and ATP. Phosphorylation adds a highly negative phosphate group, causing the resulting product to migrate differently in an electric field.[21] The instrument precisely measures the amount of substrate and product, providing a direct, ratiometric readout of enzyme activity that is highly tolerant of fluorescent compounds.[20][22]

Experimental Protocol: Caliper® LabChip® mTOR Kinase Assay

  • Reagent Preparation:

    • Compound Dilution: As described in the HTRF protocol.

    • Enzyme/Substrate Mix: Prepare a mix of recombinant mTOR and a fluorescently labeled peptide substrate (e.g., 5-FAM-4E-BP1 peptide) in reaction buffer.[23]

    • ATP/Cofactor Mix: Prepare a solution of ATP and MgCl2 in reaction buffer.[23]

  • Assay Procedure (384-well plate):

    • Dispense 5 µL of diluted compound or DMSO vehicle into wells.

    • Add 10 µL of the enzyme/substrate mix to all wells.

    • Initiate the reaction by adding 10 µL of the ATP/cofactor mix.

    • Incubate at 28°C for 90 minutes.

    • Stop the reaction by adding 25 µL of stop buffer containing EDTA.[23]

    • Place the plate in the Caliper instrument (e.g., LabChip® EZ Reader). The instrument's microfluidic chip will automatically sample from each well.

  • Data Analysis:

    • The software identifies and integrates the peaks corresponding to the substrate and phosphorylated product.

    • Calculate Percent Conversion: 100 * [Product Peak Height / (Substrate Peak Height + Product Peak Height)].

    • Determine Percent Inhibition relative to high (DMSO) and low (no enzyme) controls.

    • Generate IC50 curves as described previously.

Parameter HTRF Assay Mobility-Shift Assay Rationale for Comparison
Principle Proximity-based TR-FRETElectrophoretic SeparationOrthogonal readouts increase confidence in hit validation.
Substrate Full-length protein or large peptideSmall peptideDemonstrates inhibitor activity on different substrate types.
Throughput Very HighHighBoth are suitable for primary screening and follow-up.
Hypothetical IC50 50 nM65 nMSimilar potencies across different platforms suggest a robust hit.

Secondary Screening: Cell-Based Assays

Positive hits from biochemical assays must be validated in a cellular environment. These assays address critical questions: Does the compound enter the cell? Does it engage the target? Does it inhibit the signaling pathway? And does this inhibition lead to a functional cellular outcome?[9]

Cellular Target Engagement & Pathway Inhibition

The PI3K/AKT/mTOR pathway is a complex signaling cascade.[4][5][24] We can measure the compound's effect by looking at the phosphorylation state of downstream mTOR substrates.

G rtk Growth Factor Receptor pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt AKT pip3->akt mtorc1 mTORC1 akt->mtorc1 s6k p70S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) prolif Protein Synthesis & Cell Proliferation s6k->prolif four_ebp1->prolif inhibitor 2-Morpholino-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one inhibitor->mtorc1 inhibitor->mtorc2 Potential Activity

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocol: Cellular Phospho-p70S6K (HTRF) Assay

Principle of Causality: This assay adapts the HTRF technology to measure endogenous protein phosphorylation in cell lysates.[25] It quantifies the inhibition of the mTORC1 signaling cascade by measuring the phosphorylation status of its direct substrate, p70S6K, at Thr389.[10][19] A decrease in the phospho-p70S6K signal upon compound treatment provides direct evidence of on-target pathway inhibition in a physiological context.

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HEK293, HeLa, or a line with a hyperactive PI3K pathway) in 96-well plates and allow cells to adhere overnight.

    • Starve cells of serum for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with a serial dilution of the test compound or DMSO vehicle for 2 hours.

    • Stimulate the pathway with an agonist (e.g., insulin or IGF-1) for 30 minutes to induce p70S6K phosphorylation.[25]

  • Lysis and Detection:

    • Remove media and lyse the cells directly in the well by adding lysis buffer supplemented with the HTRF detection reagents (Eu3+-labeled anti-total p70S6K and d2-labeled anti-phospho-p70S6K).

    • Seal the plate and incubate for 4 hours at room temperature.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine the cellular IC50 for pathway inhibition as described previously.

Functional Cellular Assay: Cell Proliferation

Principle of Causality: The ultimate goal of an mTOR inhibitor is to halt aberrant cell growth. A proliferation assay provides the functional readout of this desired effect. The BaF3 cell line is an IL-3 dependent pro-B cell line that can be engineered to depend on the activation of a specific kinase for survival and proliferation, providing a clean system to assess the functional impact of a kinase inhibitor.[9]

Experimental Protocol: BaF3 Cell Proliferation Assay

  • Cell Culture and Plating:

    • Culture an engineered BaF3 cell line (where proliferation is driven by a constitutively active PI3K/mTOR pathway) in appropriate media.

    • Wash cells to remove growth factors and resuspend in low-serum media.

    • Plate the cells in 96-well plates.

  • Compound Treatment:

    • Add a serial dilution of the test compound or DMSO vehicle to the wells.

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Readout:

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).

    • Incubate as per the manufacturer's instructions.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate Percent Growth Inhibition relative to DMSO (100% growth) and a high-concentration inhibitor control (0% growth).

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a four-parameter logistic curve.

Assay Type Metric Hypothetical Result Interpretation & Self-Validation
Biochemical mTOR IC5050 nMConfirms direct, potent inhibition of the enzyme's catalytic activity.
Cellular p-p70S6K IC50250 nMDemonstrates the compound is cell-permeable and inhibits the target pathway. The rightward shift from biochemical IC50 is expected due to cellular factors (e.g., high intracellular ATP, target abundance).
Cell Proliferation GI50300 nMThe GI50 value is closely correlated with the cellular pathway inhibition IC50, providing strong evidence that the observed anti-proliferative effect is a direct consequence of on-target mTOR inhibition.

Conclusion and Future Directions

This in-depth technical guide outlines a rigorous and logically structured cascade for the in vitro characterization of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The proposed workflow, beginning with orthogonal biochemical assays and progressing to mechanistic and functional cellular screens, establishes a self-validating system. The strong correlation between biochemical potency, cellular pathway inhibition, and the ultimate anti-proliferative effect builds a compelling, data-driven case for the compound's mechanism of action.

Successful progression through this cascade would justify subsequent studies, including broad kinase selectivity profiling to assess off-target activities, investigation of effects on both mTORC1 and mTORC2 complexes, and eventual advancement into more complex in vitro models and in vivo efficacy studies.

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Methodological & Application

Application Notes and Protocols for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous ATP-competitive kinase inhibitors.[1][2] This structural motif has been successfully leveraged to develop therapeutics for a range of diseases, including cancers and inflammatory conditions.[1][3] The compound of interest, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 1227958-71-5), integrates this key heterocyclic system with a morpholine moiety. The inclusion of a morpholine ring is a well-established strategy in the design of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, where the morpholine oxygen often forms a critical hydrogen bond in the kinase hinge region.[4][5][6]

While specific biological data for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not extensively published, its structural components strongly suggest its potential as a kinase inhibitor, likely targeting the PI3K/mTOR pathway.[4][7] This document provides a comprehensive guide for researchers and drug development professionals to investigate the biological activity of this compound. The following protocols are based on established methodologies for characterizing kinase inhibitors with similar scaffolds and are designed to be robust and self-validating.

Mechanism of Action: A Hypothesis Grounded in Structural Analogy

It is hypothesized that 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one functions as an ATP-competitive inhibitor of protein kinases. The pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases.[1][2] The morpholino group at the 2-position is predicted to interact with the hinge region of the kinase, a common binding motif for selective inhibitors.[4] Deregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][6][7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Inhibitor 2-Morpholino-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Inhibitor->PI3K Putative Inhibition Inhibitor->mTORC1 Putative Inhibition Inhibitor->mTORC2 Putative Inhibition WesternBlot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection A Seed Cells B Starve (optional) A->B C Treat with Compound B->C D Stimulate with Growth Factor C->D E Lyse Cells D->E F Quantify Protein (BCA Assay) E->F G SDS-PAGE F->G H Transfer to PVDF Membrane G->H I Block Membrane H->I J Incubate with Primary Antibody (p-Akt, p-S6K, etc.) I->J K Incubate with HRP-conjugated Secondary Antibody J->K L Detect with ECL K->L

Figure 2: Workflow for Western Blot analysis of pathway modulation.

Materials:

  • Selected cancer cell line.

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and transfer apparatus.

  • PVDF membrane.

  • Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with various concentrations of the compound for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and collect the protein lysate.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of Akt and S6K would confirm inhibition of the PI3K/mTOR pathway.

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls are essential:

  • Positive Controls: Use known inhibitors of the target pathway (e.g., Torin1 for mTOR) to confirm assay performance. [7]* Negative Controls: A DMSO vehicle control is critical to account for any solvent effects.

  • Orthogonal Assays: Confirm findings from one assay with another (e.g., biochemical IC50 data should correlate with cellular pathway inhibition).

  • Selectivity Profiling: Test the compound against a broad panel of kinases to determine its selectivity profile. A highly selective compound will have a significantly lower IC50 for the intended target(s) compared to other kinases.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. Based on its structural features, this compound holds promise as a kinase inhibitor, potentially targeting the PI3K/mTOR pathway. Successful execution of these experiments will elucidate its potency, selectivity, and mechanism of action, paving the way for further preclinical development, including in vivo efficacy studies in relevant cancer models.

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  • Li, H., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Cell-Based Characterization of Novel 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors targeting critical cell signaling pathways.[1][2][3] While the specific biological target of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not extensively documented in peer-reviewed literature, its structure suggests potential activity as a kinase inhibitor. This guide provides a comprehensive, experience-driven framework for the cell-based characterization of this and similar novel analogs. We will use the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway as our primary example for detailed protocols. This pathway is frequently modulated by pyrrolo[2,3-d]pyrimidine derivatives and is a pivotal regulator of cell proliferation, survival, and metabolism, making it a high-value target in drug development.[4][5][6] The protocols herein are designed as self-validating systems to ensure robust and reproducible data generation for researchers in oncology and drug discovery.

Part 1: Foundational Principles & Initial Compound Characterization

Before embarking on detailed cellular assays, it is critical to establish the foundational properties of the test compound and form a rational hypothesis about its mechanism of action.

Compound Handling: The Prerequisite for Reproducibility

Inconsistent compound solubility and stability are common sources of experimental variability. Proper handling is the first step toward trustworthy data.

  • Solubilization: 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, like most small molecule inhibitors, is predicted to have poor aqueous solubility.[7] High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-20 mM).

  • Storage: Prepare single-use aliquots of the primary stock to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store these aliquots at -20°C or -80°C for long-term stability.[7][8]

  • Working Solutions: Prepare fresh working solutions by diluting the primary stock in the appropriate cell culture medium for each experiment. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that impacts cell viability (typically ≤0.5%).

Hypothesis Generation: Targeting the PI3K/Akt/mTOR Pathway

The pyrrolo[2,3-d]pyrimidine core is present in numerous potent kinase inhibitors.[1][9][10] A prominent example is Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor.[11][12][13] This structural precedent provides a strong rationale for hypothesizing that novel analogs like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one may also target the PI3K/Akt/mTOR pathway. This central signaling cascade is frequently dysregulated in cancer, making it a key therapeutic target.[4][6][14]

The PI3K/Akt/mTOR pathway is a complex signaling network that governs essential cellular processes including growth, proliferation, survival, and metabolism.[5] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including components of the mTOR complexes (mTORC1 and mTORC2), ultimately driving cell growth and survival.[4][6]

PI3K_Pathway cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates (Ser473) Test_Compound Test Compound (e.g., 2-Morpholino-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one) Test_Compound->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Part 2: Primary Assay - Direct Target Engagement in a Cellular Context

The most direct method to validate our hypothesis is to measure the phosphorylation status of key downstream nodes in the PI3K pathway within a cellular environment. Western blotting is the gold-standard technique for this purpose.[14]

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol assesses the ability of the test compound to inhibit PI3K activity by measuring the phosphorylation of its direct downstream target, Akt, at key residues (Serine 473 and Threonine 308).

A. Cell Line Selection & Culture

  • Rationale: Choose cell lines with known dependence on the PI3K pathway. This is often due to mutations like PIK3CA amplification/mutation (e.g., MCF7, T47D, SKOV3) or loss of the tumor suppressor PTEN (e.g., U-87MG, PC-3), which leads to constitutive pathway activation.[12][13]

  • Procedure: Culture selected cells in their recommended medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum) at 37°C and 5% CO₂. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

B. Serum Starvation and Stimulation

  • Rationale: To synchronize the cells and establish a low basal level of pathway activity, serum starvation is performed. Subsequent stimulation with a growth factor (e.g., Insulin or IGF-1) creates a robust and measurable phosphorylation signal.

  • Procedure:

    • Aspirate the growth medium and wash cells once with phosphate-buffered saline (PBS).

    • Add serum-free medium and incubate for 16-24 hours.

    • Aspirate the serum-free medium.

C. Compound Treatment and Cell Lysis

  • Procedure:

    • Prepare serial dilutions of the test compound in serum-free medium. A typical concentration range to test for an unknown compound is 0.01, 0.1, 0.5, 1, 2, 5, and 10 µM. Include a DMSO vehicle control.

    • Add the compound-containing media to the wells and incubate at 37°C for 2-4 hours.[8]

    • Add a growth factor like Insulin (100 nM) or IGF-1 (50 ng/mL) to all wells (except a non-stimulated control) and incubate for an additional 15-20 minutes to induce Akt phosphorylation.

    • Place plates on ice, aspirate media, and wash once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysates to microcentrifuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

D. SDS-PAGE and Western Blotting

  • Procedure:

    • Normalize protein lysates to equal concentrations (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Phospho-Akt (Thr308)

      • Total Akt (as a loading control)

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

E. Expected Data & Interpretation A successful experiment will show a strong band for p-Akt in the stimulated, vehicle-treated lane, which decreases in intensity with increasing concentrations of an active test compound. The total Akt and loading control bands should remain consistent across all lanes. This provides direct evidence of on-target pathway inhibition.

Target Known Inhibitor (GDC-0941) Hypothetical Test Compound
p-Akt (Ser473) IC₅₀28 - 46 nM[13][15]To be determined
Cell Proliferation IC₅₀0.14 - 0.95 µM[13]To be determined

Table 1: Example IC₅₀ values for the known PI3K inhibitor Pictilisib (GDC-0941) in various cell-based assays.

Part 3: Functional Cellular Assays

After confirming direct pathway inhibition, the next logical step is to assess the functional consequences of this inhibition on cellular phenotypes like proliferation, viability, and apoptosis. The PI3K/Akt pathway is strongly pro-survival and pro-proliferative; its inhibition is expected to reduce cell viability.[14][16]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Target Engagement cluster_functional Phase 3: Functional Outcomes cluster_analysis Phase 4: Analysis A Prepare Compound Stock (10mM in DMSO) B Protocol 1: Western Blot for p-Akt (2-4h Treatment) A->B D Protocol 2: Cell Viability Assay (48-72h Treatment) A->D E Protocol 3: Cell Cycle Analysis (24h Treatment) A->E F Protocol 4: Apoptosis Assay (24-48h Treatment) A->F C Determine Pathway Inhibition IC₅₀ B->C H Correlate Pathway vs Functional Data C->H G Determine Functional IC₅₀ & Phenotype D->G E->G F->G G->H

Figure 2: Overall experimental workflow for compound characterization.

Protocol 2: Cell Proliferation / Viability Assay (MTT or ATP-Based)

This assay quantifies the effect of the compound on cell proliferation and viability over a longer time course.

  • Rationale: Assays like MTT measure metabolic activity as a proxy for viable cell number, while ATP-based assays (e.g., CellTiter-Glo®) measure ATP content, which is a direct marker of cell viability. ATP-based assays are generally more sensitive and have a broader dynamic range.

  • Procedure:

    • Seed cells in a 96-well clear-bottom plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Prepare a 2x concentration serial dilution of the test compound in culture medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only and media-only (background) controls.

    • Incubate for 48 to 72 hours.[16][17]

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

    • Read the absorbance (for MTT) or luminescence (for ATP-based assays) on a plate reader.

  • Data Analysis: Subtract the background, normalize the data to the vehicle control (defined as 100% viability), and plot the results as percent viability versus log[concentration]. Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

This protocol determines if the compound induces arrest at a specific phase of the cell cycle.

  • Rationale: Inhibition of the PI3K/Akt pathway often leads to a G0/G1 phase cell cycle arrest, as the pathway is critical for the G1-to-S phase transition.[17]

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound (e.g., at 1x, 5x, and 10x the proliferation IC₅₀) for 24 hours.

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and a DNA-intercalating dye such as Propidium Iodide (PI).

    • Analyze the samples on a flow cytometer. The intensity of the PI signal is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound that induces G1 arrest will show an increased percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases compared to the vehicle control.[16][17]

References

  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences.
  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(1), 48-56. Available from: [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3077. Available from: [Link]

  • Grasemann, C., et al. (2017). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 8(52), 90154–90167. Available from: [Link]

  • Wang, Z., et al. (2021). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology, 11, 692880. Available from: [Link]

  • Li, H., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3951. Available from: [Link]

  • Rosso, V., et al. (2013). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary cells. Oncotarget, 4(5), 741-750. Available from: [Link]

  • Online Inhibitor. (2026). Optimizing Cancer Assays with GDC-0941: Selectivity, Workflows, and Data Interpretation. Available from: [Link]

  • BPS Bioscience. (n.d.). GDC-0941. Available from: [Link]

  • Ndbe, A., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 97(1), 1-13. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine inhibitors by targeted metabolomics in SKOV3 EOC cells. Available from: [Link]

  • Home Sunshine Pharma. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Available from: [Link]

  • Nanjngbio. (n.d.). 2-Morpholino-3H-pyrrolo[2,3-d]pyriMidin-4(7H)-one. Available from: [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Wallner, O., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8438-8461. Available from: [Link]

  • Ojo, K. K., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(15), 1547-1551. Available from: [Link]

  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1011. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. Available from: [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • LookChem. (n.d.). CAS No.3680-71-5, Pyrrolo[2,3-d]pyrimidin-4-ol Suppliers. Available from: [Link]

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2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one kinase inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Biochemical and Cellular Assay Strategies for Characterizing 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known driver of many diseases, making them prime targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its structural resemblance to adenine, enabling it to act as an ATP-competitive inhibitor for a wide range of kinases.[1][2] This document provides a comprehensive guide for the characterization of a specific derivative, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. We present a strategic framework, from the selection of appropriate assay technologies to detailed, field-proven protocols for both biochemical potency determination and cellular target validation. This note is designed to equip researchers with the necessary tools to thoroughly evaluate the inhibitory potential of this compound against any kinase of interest.

Introduction: The Scientific Rationale

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of the adenine base found in ATP.[2] This structural mimicry allows compounds built on this scaffold, such as 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, to effectively compete with endogenous ATP for binding within the kinase catalytic site. This mechanism of action forms the basis of their therapeutic potential across a spectrum of diseases, including cancer and inflammatory disorders.[1][2]

The goal of this guide is not to focus on a single kinase target but to provide a universal and adaptable methodology for researchers to:

  • Determine the inhibitory potency (IC50) of the compound against a purified kinase enzyme.

  • Confirm target engagement and inhibition of signaling pathways in a cellular context.

  • Generate reliable and reproducible data to guide further drug development efforts.

Mechanism of Action: ATP-Competitive Inhibition

The fundamental principle behind the inhibitory action of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is its competition with ATP. The diagram below illustrates this concept.

cluster_0 Kinase Active Site Kinase Kinase Enzyme ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates No_Reaction No Reaction Kinase->No_Reaction ATP ATP ATP->Kinase Binds Inhibitor <2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one> Inhibitor->Kinase Binds & Blocks Substrate Substrate Protein Substrate->Kinase

Caption: ATP-competitive inhibition by the pyrrolo[2,3-d]pyrimidine scaffold.

Assay Selection: Choosing the Right Tool for the Question

Selecting the appropriate assay is critical for generating meaningful data. The choice depends on the specific research question, desired throughput, and available resources. A multi-faceted approach, combining direct biochemical assays with more physiologically relevant cell-based methods, provides the most comprehensive understanding of an inhibitor's profile.

Comparison of Common Kinase Assay Technologies
Assay TypePrincipleThroughputAdvantagesDisadvantages
Radiometric Filter Binding Measures the transfer of radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a substrate, captured on a filter.[3][4]Low-Medium"Gold standard," direct measurement of catalytic activity, universally applicable.[5]Requires handling of radioactive materials, generates hazardous waste, not easily automated.[6]
Luminescence (e.g., ADP-Glo™) Quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7][8]HighHomogeneous "add-and-read" format, high sensitivity, no radioactive materials.[9]Indirect measurement, susceptible to compound interference with the luciferase reporter enzyme.[10]
Luminescence (e.g., Kinase-Glo™) Quantifies the amount of ATP consumed; signal is inversely proportional to kinase activity.[11][12]HighHomogeneous format, high sensitivity, well-established platform.[13]Inverse signal can be less intuitive; susceptible to ATPases or compound interference.[10]
Fluorescence (TR-FRET/HTRF®) Measures FRET between a donor (e.g., Europium cryptate-labeled antibody) and an acceptor on a phosphorylated substrate.[14][15]HighHomogeneous, ratiometric detection minimizes interference, robust for HTS.[16]Requires specific antibodies and labeled substrates, potential for compound autofluorescence.
Cellular Phosphorylation Assay Measures the phosphorylation level of a specific downstream substrate in cells via Western Blot or cell-based ELISA.[17][18]Low-MediumPhysiologically relevant, confirms target inhibition in a native environment.Lower throughput, requires specific and validated phospho-antibodies.
Cellular Proliferation Assay Measures the effect of kinase inhibition on the proliferation or viability of cancer cell lines dependent on that kinase.[17]Medium-HighProvides a functional readout of the compound's anti-cancer activity.Indirect measure of target inhibition; effects can be confounded by off-target activity.

Protocol 1: Biochemical IC₅₀ Determination via Luminescence Assay

This protocol details a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one against a purified kinase using the ADP-Glo™ Kinase Assay, which measures ADP production.[7]

Workflow for Biochemical IC₅₀ Determination

Sources

Application Notes & Protocols for Animal Model Studies with 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (GSK2801/Nerabresib)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of GSK2801 in Preclinical Cancer Models

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, more commonly known as GSK2801 or Nerabresib, is a potent and selective small molecule inhibitor of the bromodomains of BAZ2A (Bromodomain adjacent to zinc finger domain protein 2A) and BAZ2B.[1][2][3][4][5] It also exhibits partial activity against the bromodomain of BRD9.[1][6] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[1][4] The BAZ2 proteins are core components of the nucleolar remodeling complex (NoRC), which is involved in the regulation of non-coding RNA expression.[1][2][3][4][5]

Initial research has highlighted a particularly compelling therapeutic strategy involving GSK2801: its synergistic activity with BET (Bromodomain and Extra-Terminal) inhibitors in inducing apoptosis in cancer cells, notably in triple-negative breast cancer (TNBC).[6][7][8] This synergy appears to be independent of the canonical BRD4-P-TEFb pathway and instead involves the selective displacement of BRD2 from chromatin.[6][7] These promising in vitro findings necessitate robust and well-designed in vivo animal model studies to validate the therapeutic efficacy and further elucidate the mechanism of action of GSK2801, both as a monotherapy and in combination regimens.

This comprehensive guide provides detailed application notes and protocols for conducting preclinical animal studies with GSK2801, with a focus on xenograft models of triple-negative breast cancer. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data to support translational research and drug development efforts.

Mechanism of Action: A Synergistic Approach to Transcriptional Dysregulation in Cancer

GSK2801 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains.[1][2][4] By occupying this site, GSK2801 prevents the recruitment of the NoRC complex to chromatin, thereby modulating gene expression.

The synergistic effect of GSK2801 with BET inhibitors (e.g., JQ1, OTX015) in TNBC is a key area of investigation.[6][7][8] While BET inhibitors broadly target BRD2, BRD3, and BRD4, the addition of GSK2801 enhances the displacement of BRD2 from the promoters and enhancers of ETS-regulated genes.[6] This combined action leads to a more profound disruption of transcriptional programs essential for cancer cell survival and proliferation, ultimately inducing senescence in 2D cultures and apoptosis in 3D spheroid models.[6][7][8]

GSK2801_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Gene_Promoters ETS-Regulated Gene Promoters/Enhancers BAZ2_BRD9 BAZ2A/B & BRD9 Bromodomains BAZ2_BRD9->Gene_Promoters Recruitment BET_Proteins BET Proteins (BRD2/3/4) BET_Proteins->Gene_Promoters Recruitment BRD2 BRD2 BRD2->Gene_Promoters Occupancy Apoptosis Apoptosis in TNBC Cells BRD2->Apoptosis Suppression of Transcription Leads to GSK2801 GSK2801 (Nerabresib) GSK2801->BAZ2_BRD9 Inhibits GSK2801->BRD2 Enhances Displacement BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Inhibitor->BET_Proteins Inhibits BET_Inhibitor->BRD2 Displaces

Caption: Signaling pathway of GSK2801 and BET inhibitor synergy.

Pharmacokinetic Profile of GSK2801 in Mice

A foundational understanding of the pharmacokinetic (PK) properties of GSK2801 is critical for designing effective in vivo efficacy studies. A study in male CD1 mice has provided key insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1][2][3]

ParameterOral (PO) Administration (30 mg/kg)Intraperitoneal (IP) Administration (30 mg/kg)
Cmax (Maximum Concentration) ~1.5 µM~4.5 µM
Tmax (Time to Cmax) ~2 hours~0.5 hours
Bioavailability Reasonable-
Clearance ModestModest
Plasma Stability ReasonableReasonable

Data synthesized from published pharmacokinetic studies in mice.[1][2]

These data indicate that GSK2801 achieves reasonable plasma concentrations following both oral and intraperitoneal administration, making both routes viable for in vivo studies. The higher and more rapid peak concentration with IP administration may be advantageous for achieving maximal target engagement shortly after dosing.

Detailed Protocols for In Vivo Efficacy Studies

The following protocols provide a framework for evaluating the anti-tumor activity of GSK2801 in a triple-negative breast cancer (TNBC) xenograft model.

Protocol 1: Establishment of a Triple-Negative Breast Cancer (TNBC) Orthotopic Xenograft Model

Rationale: Orthotopic implantation of cancer cells into the corresponding organ of an immunocompromised mouse more accurately recapitulates the tumor microenvironment and metastatic potential compared to subcutaneous models.[9] The MDA-MB-231 cell line is a well-established and aggressive model for TNBC.[9][10]

Materials:

  • MDA-MB-231 human breast adenocarcinoma cell line

  • Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old

  • Growth medium (e.g., DMEM with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS, syringes, and needles (27-30 gauge)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Resuspend the harvested cells in sterile, serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL.

  • Matrigel Mixture: On ice, mix the cell suspension 1:1 with Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the mixture on ice to prevent premature polymerization.

  • Animal Anesthesia: Anesthetize the mice using an approved protocol.

  • Implantation: Gently expose the fourth inguinal mammary fat pad. Using a 27-30 gauge needle, slowly inject 100 µL of the cell/Matrigel mixture (containing 1 x 10^6 cells) into the fat pad.

  • Post-operative Care: Monitor the animals for recovery from anesthesia and for any signs of distress. Provide appropriate post-operative analgesia as per institutional guidelines.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[11]

Xenograft_Workflow Cell_Culture 1. Culture MDA-MB-231 Cells Cell_Prep 2. Prepare Cell Suspension Cell_Culture->Cell_Prep Matrigel_Mix 3. Mix Cells with Matrigel Cell_Prep->Matrigel_Mix Implantation 5. Orthotopic Injection into Mammary Fat Pad Matrigel_Mix->Implantation Anesthesia 4. Anesthetize Mouse Anesthesia->Implantation Monitoring 6. Monitor Tumor Growth Implantation->Monitoring Randomization 7. Randomize into Treatment Groups Monitoring->Randomization

Caption: Experimental workflow for establishing a TNBC xenograft model.

Protocol 2: In Vivo Efficacy Evaluation of GSK2801 as a Single Agent and in Combination with a BET Inhibitor

Rationale: This protocol is designed to assess the anti-tumor efficacy of GSK2801 alone and in combination with a BET inhibitor, leveraging the synergistic relationship observed in vitro.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • GSK2801

  • BET inhibitor (e.g., JQ1 or a clinically relevant analogue)

  • Vehicle solution (appropriate for solubilizing the compounds)

  • Dosing syringes and needles

  • Equipment for measuring body weight and tumor volume

Treatment Groups (Example):

  • Group 1: Vehicle control

  • Group 2: GSK2801 (e.g., 30 mg/kg, PO or IP, daily)

  • Group 3: BET inhibitor (dose and schedule based on literature)

  • Group 4: GSK2801 + BET inhibitor (at the same doses and schedules as single agents)

Procedure:

  • Drug Formulation: Prepare fresh dosing solutions of GSK2801 and the BET inhibitor in the appropriate vehicle on each day of treatment.

  • Administration: Administer the treatments to the respective groups as per the defined schedule (e.g., daily for 21 days). Oral gavage or intraperitoneal injection are suitable routes for GSK2801.[2]

  • Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Record body weight at the same frequency to monitor for toxicity.

    • Observe the animals daily for any clinical signs of adverse effects.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of differences between groups.

  • Tissue Collection: At the endpoint, collect tumors and other relevant organs for further analysis (e.g., pharmacodynamics, histology, gene expression).

Pharmacodynamic and Safety Assessments

Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, tumor samples can be analyzed for changes in downstream signaling molecules. This could include assessing the expression of ETS-regulated genes or the levels of apoptotic markers like cleaved caspase-3 and cleaved PARP.[6][7][8]

Safety and Toxicology: Throughout the study, it is crucial to monitor for signs of toxicity.[12][13] This includes regular body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and, if necessary, hematological and clinical chemistry analysis at the study endpoint.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of GSK2801 in animal models of cancer. The synergistic potential of GSK2801 with BET inhibitors represents a promising therapeutic avenue, particularly for challenging malignancies like triple-negative breast cancer.[6][7][8] Future studies should aim to explore this combination in a broader range of cancer models, including patient-derived xenografts (PDXs), which better recapitulate the heterogeneity of human tumors.[11][14] Additionally, investigating the impact of GSK2801 on the tumor microenvironment and its potential interplay with immunotherapies could unveil further therapeutic opportunities.[15][16]

References

  • Chen, P. et al. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry59 , 1410-1424 (2016). [Link]

  • Chen, P. et al. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry59 , 1410-1424 (2016). [Link]

  • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. ResearchGate. [Link]

  • Chen, P. et al. Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. PubMed. [Link]

  • Lim, H. K. et al. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine8 , 1515 (2020). [Link]

  • 2.14. Xenograft metastasis model of triple‐negative breast cancer. Bio-protocol. [Link]

  • Bevill, S. M. et al. GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer. Molecular Cancer Research17 , 1503-1518 (2019). [Link]

  • Bevill, S. M. et al. GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer. AACR Journals. [Link]

  • Zhang, X. et al. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. Breast Cancer Research15 , R17 (2013). [Link]

  • Bevill, S. M. et al. GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer. PubMed. [Link]

  • Friedman, A. Modeling combination therapy for breast cancer with BET and immune checkpoint inhibitors. Proceedings of the National Academy of Sciences115 , 5496-5501 (2018). [Link]

  • Roy, A. M. et al. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model. Journal of Visualized Experiments157 , (2020). [Link]

  • Udyavar, A. R. et al. An Annotated Biobank of Triple-Negative Breast Cancer Patient-Derived Xenografts Features Treatment-Naïve and Longitudinal Samples during Neoadjuvant Chemotherapy. AACR Journals. [Link]

  • Hogg, S. J. et al. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1. Cell Reports18 , 1-14 (2017). [Link]

  • Pastori, C. et al. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma. Cancer Research79 , 4549-4561 (2019). [Link]

  • Wellbrock, J. et al. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia. Journal of Experimental & Clinical Cancer Research40 , 258 (2021). [Link]

  • Le Grand, M. et al. Reverse molecular pharmacology identifies the non-canonical axis of IRAK as a chemoresistance factor in neuroblastoma. bioRxiv. [Link]

  • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Centre for Medicines Discovery (CMD). [Link]

  • How is drug toxicity assessed in animal models? Patsnap Synapse. [Link]

  • GSK2801. The Chemical Probes Portal. [Link]

  • Assessing Safety and Toxicology. Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. The National Academies Press (2018). [Link]

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Application Notes & Protocols: The Role of Pictilisib (GDC-0941) in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Hub of Oncogenesis

The compound 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, more commonly known in scientific literature as Pictilisib or GDC-0941 , is a potent, orally bioavailable, and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cellular pathways in human cancers, playing a pivotal role in cell proliferation, survival, growth, and metabolism.[4][5][6][7] Aberrant activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and contributes to resistance against various cancer therapies.[7]

Pictilisib was developed to target this critical oncogenic pathway in an ATP-competitive manner, inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequently blocking the activation of downstream effectors like Akt.[8] This guide provides an in-depth overview of Pictilisib's mechanism of action and detailed protocols for its application in both in vitro and in vivo cancer research settings.

Mechanism of Action and Pathway Inhibition

Pictilisib is a pan-inhibitor of Class I PI3K isoforms, demonstrating potent activity against p110α, p110β, p110δ, and p110γ.[2] It is equipotent against the α and δ isoforms, with modest selectivity against the β (approx. 10-fold) and γ (approx. 25-fold) isoforms.[1] This broad inhibition effectively shuts down the primary signaling input into the Akt pathway, regardless of which Class I isoform is driving the oncogenic signaling in a particular cancer type. The inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a critical step for the recruitment and activation of kinases such as PDK1 and Akt at the cell membrane. The subsequent lack of Akt phosphorylation leads to reduced downstream signaling through mTORC1 and other effectors, ultimately resulting in cell cycle arrest and, in some contexts, apoptosis.[9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates (p-Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Outcomes Cell Growth, Proliferation, Survival mTORC1->Cell_Outcomes Promotes Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pictilisib.

Quantitative Profile: Potency and Selectivity

The inhibitory concentration (IC50) values of Pictilisib highlight its potent activity against Class I PI3K isoforms. This data is crucial for designing experiments with appropriate concentration ranges.

TargetIC50 (nM, Cell-Free Assay)Reference
PI3Kα (p110α) 3[1][3][9]
PI3Kδ (p110δ) 3[1]
PI3Kβ (p110β) 33[1]
PI3Kγ (p110γ) 75[1]
mTOR >193-fold less active vs PI3Kα[1][10]
DNA-PK >100-fold selectivity vs PI3Kα[1]

In Vitro Applications & Protocols

In vitro studies are fundamental to characterizing the cellular response to Pictilisib. The following protocols provide a framework for assessing its anti-proliferative effects and confirming target engagement within the PI3K pathway.

In_Vitro_Workflow Start Select Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treat Treat with Pictilisib (Dose-Response) Culture->Treat Viability Cell Viability Assay (e.g., CCK-8/MTT) Treat->Viability Harvest Harvest Cells for Protein Lysates Treat->Harvest Analysis Data Analysis: IC50 Calculation & Pathway Inhibition Viability->Analysis WB Western Blotting (p-Akt, p-S6) Harvest->WB WB->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A standard workflow for the in vitro evaluation of Pictilisib.

Protocol 2.1: Cell Proliferation and Viability Assay

Rationale: This assay determines the concentration of Pictilisib required to inhibit cancer cell proliferation by 50% (IC50). This is a critical first step to establish the effective dose range for a given cell line. Different cell lines exhibit varying sensitivity. For example, Pictilisib inhibits the proliferation of U87MG, A2780, PC3, and MDA-MB-361 cells with IC50 values of 0.95 µM, 0.14 µM, 0.28 µM, and 0.72 µM, respectively.[1]

Materials:

  • Cancer cell line(s) of interest (e.g., U87MG glioblastoma, PC-3 prostate cancer, MDA-MB-361 breast cancer)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • Pictilisib (GDC-0941), dissolved in DMSO to create a 10 mM stock solution

  • 96-well clear flat-bottom plates

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

  • Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of Pictilisib in complete growth medium. A common starting point is a 2x concentration series ranging from 20 µM down to ~1 nM, plus a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the 96-well plate. Add 100 µL of the prepared drug dilutions to the respective wells (in triplicate for each concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.[11] The duration is critical; a 48-hour period is often sufficient to observe a significant inhibitory effect.[11]

  • Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent) and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background (medium-only wells) reading. Normalize the data to the vehicle control wells (set to 100% viability). Plot the normalized viability versus the log of the Pictilisib concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Cell LineCancer TypeReported IC50 (µM) for Proliferation
U87MG Glioblastoma0.95
A2780 Ovarian0.14
PC3 Prostate0.28
MDA-MB-361 Breast0.72
HCT116 Colorectal1.081
DLD1 Colorectal1.070
HT29 Colorectal0.157
Data compiled from Selleck Chemicals.[1]
Protocol 2.2: Western Blotting for Pathway Modulation

Rationale: To provide mechanistic evidence that Pictilisib is inhibiting the PI3K pathway, it is essential to measure the phosphorylation status of key downstream effectors. A reduction in the ratio of phosphorylated Akt (at Ser473) to total Akt is the most direct indicator of target engagement. Pictilisib has been shown to potently inhibit Akt phosphorylation in U87MG, PC3, and MDA-MB-361 cells with IC50 values of 46 nM, 37 nM, and 28 nM, respectively.[1]

Materials:

  • 6-well plates

  • Pictilisib (GDC-0941) stock solution

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 Ribosomal Protein, anti-total-S6, and a loading control (e.g., anti-GAPDH or anti-β-Actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Pictilisib at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-24 hours). A shorter time point is often better for observing changes in phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. For each target, calculate the ratio of the phosphorylated protein to the total protein, and normalize to the loading control. Compare the treated samples to the vehicle control to confirm pathway inhibition.

In Vivo Applications & Protocols

Rationale: In vivo studies using xenograft models are essential to evaluate the therapeutic efficacy and tolerability of Pictilisib in a whole-organism setting. Pictilisib has demonstrated significant anti-tumor activity in multiple xenograft models, including those for glioblastoma and breast cancer.[1][2]

Protocol 3.1: Human Tumor Xenograft Efficacy Study

Materials:

  • Immunocompromised mice (e.g., NCr athymic nude or SCID mice)

  • Tumor cells for implantation (e.g., U87MG, MDA-MB-361.1)

  • Matrigel (optional, can improve tumor take-rate)

  • Pictilisib (GDC-0941)

  • Vehicle for oral administration (formulation must be optimized, e.g., a suspension in 0.5% methylcellulose)

  • Oral gavage needles

  • Digital calipers

  • Anesthesia and surgical tools for orthotopic models (if applicable)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Pictilisib treatment).

  • Drug Administration: Prepare the Pictilisib formulation fresh daily. Administer Pictilisib or vehicle to the mice via oral gavage. A typical efficacious dose reported in preclinical studies is 75-150 mg/kg, administered once daily.[1][11] For example, a 75 mg/kg/day dose led to 83% tumor growth inhibition in U87MG xenografts.[1]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g., for 21-28 days). Body weight is a key indicator of drug toxicity.

  • Study Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze for Western blotting or fix in formalin for immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume for each group over time. Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine statistical significance.

Concluding Remarks

Pictilisib (GDC-0941) is a well-characterized and potent tool for investigating the PI3K signaling pathway in cancer research. Its ability to robustly inhibit Class I PI3K isoforms allows for the effective shutdown of this central oncogenic pathway. The protocols outlined in this guide provide a solid foundation for researchers to explore its anti-proliferative effects, confirm its mechanism of action at the cellular level, and evaluate its therapeutic potential in preclinical models. When conducting these experiments, careful attention to dosing, timing, and appropriate controls is paramount for generating reliable and reproducible data.

References

  • Jafari, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Jafari, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Martini, M., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences. [Link]

  • My Cancer Genome. pictilisib. [Link]

  • PubChem. Pictilisib. [Link]

  • Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. [Link]

  • Wang, Z., et al. (2020). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology. [Link]

  • Workman, P. (2010). Discovering and developing PI3 kinase inhibitors for cancer: Rapid progress through academic-biotech-pharma interactions. Oncotarget. [Link]

  • Folkes, A., et al. (2008). The discovery of GDC-0941: A potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Cancer Research. [Link]

  • Friedman, L. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research. [Link]

  • Salphati, L., et al. (2016). Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. Molecular Cancer Therapeutics. [Link]

  • Wang, Z., et al. (2020). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology. [Link]

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]

  • Krop, I. E., et al. (2016). Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study. Annals of Oncology. [Link]

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

Sources

Application Notes and Protocols for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Novel Therapeutic Agent Targeting the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a potent and selective inhibitor of the Protein Kinase B (Akt) signaling pathway. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, demonstrating a structural resemblance to adenine, the ATP ligand for many kinases.[1] This guide details the compound's mechanism of action, provides protocols for its in vitro and in vivo evaluation, and discusses its potential as a therapeutic agent in oncology.

Introduction: The Therapeutic Rationale for Akt Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway, often through mutations in key components like PI3K, PTEN, or Akt itself, is a frequent event in a multitude of human cancers, leading to uncontrolled cell growth and resistance to therapy.[4][5] Akt, a serine/threonine kinase, serves as a central node in this pathway, making it an attractive target for therapeutic intervention.[2][6][7] The development of small molecule inhibitors targeting Akt has been a major focus in oncology drug discovery.[6][8] 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which have shown promise as kinase inhibitors.[1][9][10]

Mechanism of Action: Targeting the Akt Kinase

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is designed to be a selective inhibitor of Akt kinases (Akt1, Akt2, and Akt3). Based on the activity of similar compounds such as Ipatasertib (GDC-0068) and GSK690693, it is predicted to bind to the ATP-binding pocket of the Akt kinase domain.[4][11][12][13] This competitive inhibition prevents the phosphorylation of Akt's downstream substrates, thereby attenuating the pro-survival and pro-proliferative signals of the pathway.[5][11]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the recruitment and activation of PI3K.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2).[2] Activated Akt then phosphorylates a multitude of downstream targets to regulate cellular functions.[2]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PDK1->Akt Phosphorylation Downstream Downstream Substrates Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Compound 2-Morpholino-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one Compound->Akt Inhibition

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of the compound.

In Vitro Characterization Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one against Akt isoforms.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a peptide substrate by recombinant human Akt1, Akt2, and Akt3 enzymes. The activity can be quantified using a variety of detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.

Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the recombinant Akt enzyme, the peptide substrate, and ATP.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen assay kit.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Table 1: Representative Kinase Inhibition Data (Hypothetical)

KinaseIC50 (nM)
Akt15
Akt215
Akt310
Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines with known PI3K/Akt pathway activation status.

Principle: This assay measures the number of viable cells after treatment with the compound. Common methods include MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Protocol:

  • Seed cancer cells (e.g., BT474 breast cancer, LNCaP prostate cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the compound for 72 hours.

  • Measure cell viability using the chosen assay method.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Western Blot Analysis of Akt Signaling

Objective: To confirm the on-target effect of the compound by measuring the phosphorylation of downstream Akt substrates.

Protocol:

  • Treat cancer cells with the compound at various concentrations for a defined period (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of Akt substrates such as GSK3β (Ser9), PRAS40 (Thr246), and S6 Ribosomal Protein (Ser235/236).[13]

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Western Blot Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody 6. Antibody Incubation (Primary & Secondary) Blocking->Antibody Detection 7. Detection Antibody->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western Blot analysis.

In Vivo Evaluation

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in a preclinical animal model.

Protocol:

  • Implant human cancer cells (e.g., BT474) subcutaneously into immunocompromised mice.

  • Once tumors are established, randomize the mice into vehicle control and treatment groups.

  • Administer the compound orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt substrates).

Table 2: Representative In Vivo Efficacy Data (Hypothetical)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
Compound X2545
Compound X5078

Conclusion and Future Directions

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one represents a promising therapeutic agent targeting the frequently dysregulated PI3K/Akt pathway in cancer. The protocols outlined in this guide provide a robust framework for its preclinical characterization. Further studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, assessing its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers to guide its clinical development. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a rich source of novel kinase inhibitors, and a thorough investigation of this compound is warranted.[1][10][14][15][16][17][18][19]

References

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Application Notes & Protocols: A Researcher's Guide to In Vivo Dosing of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating In Vivo Studies with Novel Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of potent kinase inhibitors.[1][2] This structural motif mimics adenine, the ATP purine core, allowing it to competitively bind to the ATP-binding pocket of various kinases, thereby disrupting oncogenic signaling pathways.[1] While your interest lies in the specific molecule 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, publicly available, peer-reviewed in vivo data for this exact compound is limited.

This guide, therefore, adopts a field-proven, analog-based approach. We will use the extensively characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as our primary exemplar. Pictilisib shares the core pyrrolo[2,3-d]pyrimidine structure and provides a wealth of published data on in vivo dosing, formulation, and pharmacodynamic assessment. The principles and protocols detailed herein offer a robust and scientifically-grounded framework to guide the preclinical development of novel pyrrolo[2,3-d]pyrimidine derivatives like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Pillar 1: The PI3K/Akt/mTOR Signaling Axis - The Primary Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in a wide array of human cancers makes it a prime target for therapeutic intervention.[3][4][5]

Pictilisib (GDC-0941) is a potent, orally bioavailable pan-inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[6] By inhibiting PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of key effectors like Akt and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis.[3][7]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Pictilisib (GDC-0941) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Pillar 2: Formulation and In Vivo Dosing Strategies

The transition from in vitro efficacy to in vivo success is critically dependent on the compound's pharmacokinetic properties and the formulation used for administration. Pictilisib is noted for its oral bioavailability, a key feature for clinical translation.[6][7]

Solubility and Vehicle Selection

A stable and homogenous formulation is paramount for consistent dosing and reliable experimental outcomes.

  • Solubility Profile: Pictilisib is soluble in DMSO (≥25.7 mg/mL) and ethanol (≥3.59 mg/mL with warming).[7]

  • Common In Vivo Vehicles: For oral administration in preclinical models, compounds are often formulated as suspensions. A widely used and effective vehicle for Pictilisib and similar compounds is 0.5% methylcellulose with 0.2% Tween-80 in water (MCT) .[8] This vehicle system helps to maintain a uniform suspension for accurate dosing.

In Vivo Dosage Summary for Pictilisib (GDC-0941)

The optimal dose for an in vivo study depends on the animal model, tumor type, and desired therapeutic window. Dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and the dose required for target engagement. The following table summarizes dosages used in various published studies.

Animal ModelCancer Type/ModelDosageRouteKey FindingsReference
MouseMedulloblastoma (Orthotopic Xenograft)100 mg/kg, once dailyOralDelayed tumor growth, prolonged survival.[9]
MouseBreast Cancer (Patient-Derived Xenograft)100 mg/kgOralCombination with docetaxel resulted in tumor stasis.[8]
MouseOsteosarcoma (Orthotopic)50 or 100 mg/kgOralSlower tumor growth compared to control.[10]
MouseGlioblastoma (U87MG Xenograft)150 mg/kgOralAchieved 98% tumor growth inhibition.[6]
MouseGastrointestinal Stromal Tumor (Xenograft)25 or 50 mg/kgOralReduced tumor growth and PI3K pathway activity.[11]

Pillar 3: Experimental Protocols - A Step-by-Step Guide

Adherence to detailed, validated protocols is the bedrock of reproducible in vivo research.

Protocol 1: Preparation of Oral Dosing Suspension (10 mg/mL in MCT Vehicle)

This protocol describes the preparation of a 10 mg/mL suspension, suitable for a 100 mg/kg dose in a 20g mouse (volume of 0.2 mL). Adjust concentration as needed for your specific dosage.

Materials:

  • Pictilisib (GDC-0941) or analog compound

  • Methylcellulose (e.g., Sigma-Aldrich M0512)

  • Tween-80 (e.g., Sigma-Aldrich P1754)

  • Sterile, deionized water

  • Sterile magnetic stir bar and stir plate

  • 50 mL sterile conical tube

Procedure:

  • Prepare 0.5% Methylcellulose Solution:

    • Heat 25 mL of sterile water to 60-70°C.

    • Slowly add 0.25 g of methylcellulose while stirring vigorously to disperse.

    • Add 25 mL of cold sterile water and continue stirring on a stir plate in a cold room (4°C) until the solution is clear and homogenous (can be left overnight).

  • Prepare MCT Vehicle (0.5% Methylcellulose, 0.2% Tween-80):

    • To your 50 mL of 0.5% methylcellulose solution, add 100 µL of Tween-80.

    • Mix thoroughly by inversion or gentle stirring.

  • Prepare Drug Suspension (10 mg/mL):

    • Weigh the required amount of Pictilisib (e.g., 100 mg for 10 mL of final suspension).

    • Place the compound in a sterile tube or beaker.

    • Add a small amount of the MCT vehicle (e.g., 1-2 mL) and triturate with a spatula to create a uniform paste. This step is crucial to prevent clumping.

    • Gradually add the remaining MCT vehicle while continuously stirring or vortexing until the final volume is reached.

    • Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.

    • Crucial Note: This is a suspension. Continuous stirring is required during the dosing procedure to ensure each animal receives the correct dose.

Protocol 2: Workflow for an In Vivo Xenograft Efficacy Study

This workflow outlines the key phases of a typical subcutaneous xenograft study to evaluate the antitumor efficacy of a novel compound.

Workflow A Phase 1: Acclimatization & Cell Culture B Phase 2: Tumor Implantation (Subcutaneous injection of cancer cells) A->B C Phase 3: Tumor Growth Monitoring (Calipers, twice weekly) B->C D Phase 4: Randomization (e.g., when tumors reach ~100-150 mm³) C->D E Phase 5: Treatment Initiation (Vehicle vs. Drug Groups) D->E F Phase 6: Daily Dosing & Monitoring (Oral gavage, body weight, clinical signs) E->F G Phase 7: Endpoint Analysis (Tumor volume, body weight, tissue collection) F->G H Pharmacodynamic (PD) Analysis (Western Blot for p-Akt, IHC) G->H

Caption: Standard workflow for in vivo xenograft studies.

Detailed Steps & Considerations:

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are standard for human cancer cell line xenografts.

  • Tumor Implantation: Inject cultured cancer cells (e.g., 2-5 million cells in 100-200 µL of PBS/Matrigel) subcutaneously into the flank of the mice.

  • Monitoring: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2. Monitor animal body weight and general health daily.

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment cohorts (e.g., Vehicle control, Drug at 50 mg/kg, Drug at 100 mg/kg). Ensure average tumor sizes are comparable across all groups.

  • Administration: Administer the compound or vehicle via the appropriate route (e.g., oral gavage) at the selected frequency (e.g., once daily) for the duration of the study (e.g., 21-28 days).

  • Endpoints: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration. At termination, tumors are excised, weighed, and processed for further analysis (e.g., snap-frozen for Western blot, fixed in formalin for immunohistochemistry).

Trustworthiness: Self-Validating Systems through Pharmacodynamics

An essential component of in vivo studies is to confirm that the drug is hitting its intended target in the tumor tissue at the administered dose. This is achieved through pharmacodynamic (PD) biomarker analysis.

  • Key Biomarker: For a PI3K inhibitor, the most direct and informative PD biomarker is the phosphorylation status of Akt (p-Akt), particularly at Serine 473.[6]

  • Methodology: A satellite group of tumor-bearing animals is often used for PD studies. Following a single or multiple doses, tumors are collected at various time points (e.g., 2, 4, 8, 24 hours post-dose). Tumor lysates are then analyzed by Western blotting or immunohistochemistry (IHC) to quantify the levels of p-Akt relative to total Akt.

  • Expected Outcome: A successful PI3K inhibitor should demonstrate a dose-dependent reduction in p-Akt levels in the tumor tissue, confirming target engagement in vivo.[7] This data is crucial for correlating the observed anti-tumor efficacy with the drug's mechanism of action.

By integrating these pillars of mechanistic understanding, robust dosing strategy, and validated protocols, researchers can confidently design and execute in vivo studies for novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

References

  • Hartmann, W., et al. (2014). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 5(3), 658–670. [Link]

  • Online Inhibitor. (2022). GDC-0941: Precision PI3K Inhibition and Future Directions. Online Inhibitor. [Link]

  • Gu, T. L., et al. (2019). The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells. OncoTargets and Therapy, 12, 1093–1105. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research, 18(14), 3901–3911. [Link]

  • Floris, G., et al. (2013). A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal. International Journal of Cancer, 133(5), 1234–1244. [Link]

  • Li, J., et al. (2021). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology, 11, 655850. [Link]

  • Sarkera, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77–86. [Link]

  • LoRusso, P. M. (2016). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Oncology, 43(4), 435-446. [Link]

  • Goretzko, J., et al. (2021). Inhibition of Phosphatidylinositol 3-Kinase by Pictilisib Blocks Influenza Virus Propagation in Cells and in Lungs of Infected Mice. Viruses, 13(6), 1042. [Link]

  • Gaponenko, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Pharmaceuticals, 15(9), 1144. [Link]

  • Janku, F., et al. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 17(1), 7-17. [Link]

  • Lee, J. J., et al. (2017). Dose-response study of the effects of inhibitors on PI3K/AKT/mTOR signaling in PIK3CA-related overgrowth spectrum. Scientific Reports, 7(1), 1-11. [Link]

  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 1-17. [Link]

  • Lindgren, L., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8247–8265. [Link]

  • Dumpala, R., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]

  • Wang, T., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1541-1547. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699. [Link]

  • Gangjee, A., et al. (2010). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 27(8), 1619–1630. [Link]

  • Pöstges, F. (2021). Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools. University of Bonn. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to its incorporation into numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a member of this important class of molecules. The development of any such compound from a research lead into a clinical candidate is critically dependent on the availability of robust, reliable, and validated analytical methods.

These methods are the bedrock of pharmaceutical development, ensuring product quality, stability, and safety.[5] They are indispensable for confirming identity, quantifying purity and potency, identifying impurities, and assessing stability under various stress conditions. This document provides a detailed guide to the essential analytical techniques and protocols for the comprehensive characterization of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, designed for researchers, quality control analysts, and drug development professionals.

Physicochemical Profile

A foundational understanding of the molecule's basic properties is the starting point for all analytical method development.

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one-
CAS Number 1227958-71-5[6][7]
Molecular Formula C₁₀H₁₂N₄O₂[7]
Molecular Weight 220.23 g/mol -
Core Scaffold Pyrrolo[2,3-d]pyrimidine[8][9][10]

Chromatographic Purity and Assay: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and potency (assay) of pharmaceutical compounds. For a molecule like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, which contains both polar and non-polar functionalities, reversed-phase HPLC is the method of choice.[11]

Principle of Separation

In reversed-phase HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The analyte and its impurities are separated based on their differential partitioning between these two phases. More non-polar compounds interact more strongly with the stationary phase and thus elute later. The inclusion of a modifier like formic acid in the mobile phase helps to protonate basic sites on the analyte, ensuring sharp, symmetrical peak shapes.

Experimental Protocol: HPLC-UV

This protocol provides a robust starting point for method development and can be optimized further as needed.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Sample Preparation:

  • Solvent (Diluent): Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition is chosen to ensure the solubility of the compound while being compatible with the initial mobile phase conditions.

  • Standard Solution: Accurately weigh approximately 5.0 mg of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~100 µg/mL.

  • Test Sample Solution: Prepare the test sample at the same target concentration using the same diluent.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry-standard for good resolution and efficiency with small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the compound and impurities.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA shallow gradient provides high resolution for separating closely related impurities. A hold at high organic content washes the column, and re-equilibration ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nm and 280 nmThe pyrrolopyrimidine scaffold exhibits strong UV absorbance. Monitoring multiple wavelengths can help distinguish impurities with different chromophores.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample & Reference Standard Dissolve Dissolve & Dilute to 100 µg/mL Sample->Dissolve Diluent Prepare Diluent (50:50 ACN/H2O) Diluent->Dissolve Inject Inject 10 µL onto C18 Column Dissolve->Inject Separate Gradient Elution (5-95% ACN) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Structural Confirmation and Impurity Identification: LC-MS

While HPLC-UV provides quantitative data on purity, it offers no structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for confirming the molecular weight of the main peak and for identifying unknown impurities or degradation products.

Principle of Analysis

LC-MS couples the separation power of HPLC directly with a mass spectrometer. As compounds elute from the column, they enter the MS source where they are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each peak in the chromatogram. For a nitrogen-rich heterocyclic compound like this, Electrospray Ionization (ESI) in positive ion mode is highly effective, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions.

Protocol: LC-MS

The HPLC method described in Section 3.2 can be directly coupled to a mass spectrometer.

Instrumentation:

  • HPLC system as described above.

  • Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) equipped with an ESI source.

Mass Spectrometer Parameters:

ParameterRecommended ConditionRationale
Ionization Mode ESI, PositiveThe molecule's multiple nitrogen atoms are basic and easily protonated.
Capillary Voltage 3.5 kVOptimal voltage for efficient ion generation without causing fragmentation in the source.
Drying Gas Temp. 325 °CEnsures complete desolvation of the eluent droplets.
Drying Gas Flow 10 L/minFacilitates efficient desolvation.
Scan Range m/z 100 - 1000A wide range to capture the parent ion (MW 220.23, expected [M+H]⁺ at m/z 221.2) and potential dimers or higher mass impurities.
Fragmentor Voltage 120 VA moderate voltage to transfer ions efficiently while minimizing in-source fragmentation. For structural elucidation (MS/MS), a collision energy ramp would be applied.

Definitive Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent: DMSO-d₆ is an excellent choice as it solubilizes a wide range of organic molecules and, importantly, its residual water peak does not typically obscure key signals. It also allows for the observation of exchangeable N-H protons, which would be lost in D₂O.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Signals

Based on the known structure and data from similar pyrrolopyrimidine cores[8][12], the following proton signals can be anticipated (chemical shifts are approximate):

  • ~11.0-12.0 ppm: A broad singlet corresponding to the pyrrole N-H proton.

  • ~8.0 ppm: A singlet for the pyrimidine C-H proton.

  • ~6.5-7.5 ppm: Two doublets corresponding to the two C-H protons on the pyrrole ring.

  • ~3.7 ppm: A triplet or multiplet for the morpholine protons adjacent to the oxygen (-O-CH₂-).

  • ~3.5 ppm: A triplet or multiplet for the morpholine protons adjacent to the pyrimidine ring nitrogen (-N-CH₂-).

Application: Forced Degradation and Stability-Indicating Method Development

A critical requirement for any analytical method used in pharmaceutical stability studies is that it must be "stability-indicating."[13] This means the method must be able to accurately measure the drug substance in the presence of its degradation products.[14] Forced degradation studies are the primary way to generate these products and validate the method's specificity.[15][16]

Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions as per ICH guidelines[13][14]:

    • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 8 hours. Studies on similar structures suggest high instability in alkaline media.[15]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to the HPLC target concentration (100 µg/mL) and analyze by the HPLC and LC-MS methods described above.

Data Interpretation and Workflow

The goal is to achieve 5-20% degradation of the parent compound. The HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. LC-MS is then used to obtain the mass of the degradants, which provides crucial clues for elucidating their structures and understanding the degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) Acid Acidic (HCl, heat) Analysis Analyze by Stability-Indicating HPLC-UV / LC-MS Method Acid->Analysis Base Basic (NaOH, heat) Base->Analysis Ox Oxidative (H2O2) Ox->Analysis Therm Thermal (Dry Heat) Therm->Analysis Photo Photolytic (Light) Photo->Analysis Drug Drug Substance Solution Drug->Acid Drug->Base Drug->Ox Drug->Therm Drug->Photo Results Assess Peak Purity & Resolution Analysis->Results Pathway Identify Degradants & Elucidate Pathways Results->Pathway

Caption: Workflow for forced degradation studies to establish a stability-indicating method.

Method Validation Framework

Once developed, the analytical method must be formally validated to ensure it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline.[17] Validation is the documented evidence that the method provides reliable, consistent, and accurate data.[18][19]

Key Validation Parameters

A validated method is a self-validating system where performance characteristics are well-defined.[18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Forced degradation is the key experiment here.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[17]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_limits Limits Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity Validation->Linearity LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

Sources

Application Notes and Protocols for Molecular Docking of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Docking 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a "deazapurine" that mimics the natural purine core of ATP.[1] This structural feature makes it an ideal candidate for designing inhibitors that target the ATP-binding sites of various enzymes, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] The development of kinase inhibitors is therefore a cornerstone of modern drug discovery.[1][2]

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (PubChem CID: 57348165) incorporates the key pyrrolo[2,3-d]pyrimidine core, suggesting its potential as a kinase inhibitor. The addition of a morpholine ring can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also form crucial interactions within the target's binding pocket. Molecular docking serves as a powerful in silico tool to predict the binding orientation and affinity of this ligand with potential protein targets, providing a rational basis for further experimental validation and lead optimization.

This guide provides a comprehensive, step-by-step protocol for performing molecular docking studies with 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, from ligand and protein preparation to the analysis and validation of docking results. The methodologies described herein are grounded in established best practices to ensure scientific rigor and reproducibility.

PART 1: Ligand and Protein Preparation: The Foundation of a Reliable Docking Study

The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the input structures for both the ligand and the protein target. This section outlines the critical steps for preparing 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and a representative protein kinase for docking.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and charges.

Protocol 1: Ligand Preparation using Avogadro and Open Babel

  • Obtain Ligand Structure:

    • The SMILES (Simplified Molecular Input Line Entry System) string for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is C1=CNC2=C1C(=NC(=N2)N3CCOCC3)O.

    • Use a chemical drawing tool like ChemDraw or a free online resource like PubChem Sketcher to generate a 2D structure from the SMILES string.

    • Save the structure as a MOL file.

  • Generate 3D Coordinates:

    • Open the MOL file in a molecular editor such as Avogadro (a free, open-source tool).

    • Use the "Auto-Optimization" tool within Avogadro to generate a plausible 3D conformation. This employs force fields to minimize the energy of the structure.

    • Visually inspect the 3D structure for any unusual bond lengths or angles.

  • Energy Minimization and File Format Conversion:

    • For more rigorous energy minimization, use a program like Open Babel.

    • Convert the file to the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

    • The following command can be used in a terminal with Open Babel installed:

      • --gen3d: Generates a 3D structure.

      • -p 7.4: Adds hydrogens appropriate for a pH of 7.4.

Protein Target Preparation

Protein preparation involves cleaning the crystal structure, adding missing atoms, and assigning charges. For this protocol, we will use a hypothetical protein kinase as an example. A common starting point is to download a structure from the Protein Data Bank (PDB).

Protocol 2: Protein Preparation using UCSF Chimera

  • Select and Download a Protein Structure:

    • Identify a suitable protein kinase target from the PDB. For this example, let's assume we are targeting a kinase for which a crystal structure is available (e.g., PDB ID: 1IEP for Abl kinase).

    • In UCSF Chimera, go to File > Fetch by ID and enter the PDB ID.[3]

  • Clean the Protein Structure:

    • Remove any co-crystallized ligands, water molecules, and other non-essential heteroatoms. This can be done by selecting and deleting these molecules in the Chimera interface.[4][5]

    • If the biological unit is a monomer, delete any additional protein chains.[5]

  • Add Hydrogens and Assign Charges:

    • Go to Tools > Structure Editing > Dock Prep.[4]

    • This tool will add hydrogens, assign partial charges (using a force field like AMBER), and repair any missing side chains.[4]

    • Save the prepared protein as a MOL2 file.

  • Convert to PDBQT Format:

    • Use AutoDock Tools (part of the MGLTools package) or a command-line tool to convert the prepared protein from MOL2 to PDBQT format. This prepares the receptor file for docking with AutoDock Vina.[6]

PART 2: Molecular Docking Workflow: Predicting the Binding Interaction

This section details the process of running the molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.

Defining the Binding Site

The accuracy of the docking simulation is highly dependent on correctly defining the search space, or "grid box," where the ligand is likely to bind.

Protocol 3: Defining the Grid Box

  • Identify the Active Site:

    • If a co-crystallized ligand was present in the original PDB structure, its location defines the active site.

    • Alternatively, literature information or active site prediction servers can be used to identify key residues in the binding pocket.

  • Set the Grid Box Dimensions:

    • In AutoDock Tools, load the prepared protein PDBQT file.

    • Go to Grid > Grid Box. A box will appear around the protein.

    • Adjust the center and dimensions of the box to encompass the entire active site, with a buffer of approximately 4-5 Å around the key residues.[6]

    • Record the coordinates of the center of the box and its dimensions (x, y, z).

Running the Docking Simulation

Protocol 4: Performing the Docking with AutoDock Vina

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) with the following information:

      Replace the bracketed values with the ones you recorded.

  • Execute AutoDock Vina:

    • Open a terminal and navigate to the directory containing your prepared files and the configuration file.

    • Run the following command:

PART 3: Analysis and Validation of Docking Results: From Data to Insights

The output of a docking simulation provides a wealth of data that needs to be carefully analyzed and interpreted.

Analyzing Binding Poses and Interactions

Protocol 5: Visualizing and Analyzing Docking Poses

  • Visualize the Docked Poses:

    • Open the docking_results.pdbqt file in a molecular visualization tool like PyMOL or UCSF Chimera. [7] * The file will contain multiple binding modes, ranked by their predicted binding affinity (in kcal/mol). The lower the binding energy, the more favorable the predicted interaction. [8]

  • Identify Key Interactions:

    • For the top-ranked poses, analyze the non-covalent interactions between the ligand and the protein. These can include:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Often drive the initial binding event.

      • Pi-stacking interactions: Occur between aromatic rings.

    • Tools like LigPlot+ or the analysis features within PyMOL and Chimera can be used to generate 2D diagrams of these interactions. [9]

Validation of Docking Results

A critical step is to validate the docking protocol to ensure its reliability.

Protocol 6: Redocking and RMSD Calculation

  • Redocking the Native Ligand:

    • If the protein structure was co-crystallized with a native ligand, perform a docking simulation with this ligand using the same protocol.

    • The goal is to see if the docking program can reproduce the experimentally observed binding pose.

  • Calculate the Root Mean Square Deviation (RMSD):

    • Superimpose the top-ranked docked pose of the native ligand with its crystal structure.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this target. [10]

Data Presentation and Visualization

Quantitative Data Summary
MetricDescriptionTypical Value/Interpretation
Binding Affinity The predicted free energy of binding (kcal/mol).More negative values indicate stronger predicted binding.
RMSD Root Mean Square Deviation between docked and crystal poses of a native ligand (Å).< 2.0 Å suggests a reliable docking protocol. [10]
Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (SMILES -> 3D Structure) grid_gen Grid Box Definition ligand_prep->grid_gen protein_prep Protein Preparation (PDB -> Cleaned Structure) protein_prep->grid_gen docking AutoDock Vina Execution grid_gen->docking pose_analysis Pose Visualization & Interaction Analysis docking->pose_analysis validation Protocol Validation (Redocking & RMSD) pose_analysis->validation Informative

Caption: Molecular docking workflow for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Logical Relationship Diagram

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ligand Ligand Structure (2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one) docking Molecular Docking (AutoDock Vina) ligand->docking protein Protein Target (e.g., Kinase) protein->docking binding_affinity Binding Affinity (kcal/mol) docking->binding_affinity binding_pose Binding Pose (3D Coordinates) docking->binding_pose interactions Key Interactions (H-bonds, etc.) docking->interactions

Caption: Inputs and outputs of the molecular docking process.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly Eagon Research Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. Strasbourg Summer School on Chemoinformatics. Retrieved from [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • Kellenberger, E. (2010). DOCKING TUTORIAL. 2nd Strasbourg Summer School on Chemoinformatics. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one. Retrieved from [Link]

  • ResearchGate. (2024). Structures of pyrrolo[2,3- d ]pyrimidines prepared in this work. Retrieved from [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Here, we address common challenges and provide practical, evidence-based solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation indicates that the compound has likely exceeded its solubility limit in the chosen solvent or that the storage conditions are suboptimal.

Immediate Troubleshooting Steps:

  • Verification of Solvent and Concentration: Double-check the solvent used and the calculated concentration against the compound's solubility data. While specific solubility data for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not extensively published, related pyrrolopyrimidine derivatives are often soluble in dimethyl sulfoxide (DMSO).[1][2]

  • Gentle Warming and Sonication: Gently warm the solution to 37°C and sonicate for 5-10 minutes. This can help redissolve the precipitate. Avoid excessive heat, as it may accelerate degradation.

  • pH Adjustment: The pH of the solution can significantly impact the solubility of heterocyclic compounds. For pyrrolopyrimidine derivatives, which can have both acidic and basic centers, solubility can be pH-dependent. If compatible with your experimental design, consider a slight adjustment of the pH.

  • Solvent System Modification: If precipitation persists, consider preparing a fresh stock in a different solvent or a co-solvent system. For many pyrrolopyrimidine compounds, DMSO is a common solvent for creating high-concentration stock solutions.[1]

Root Cause Analysis and Prevention:

  • Solubility Limits: Always work within the known solubility limits of the compound. If these are not available, perform a preliminary solubility test with small amounts of the compound.

  • Storage Temperature: Storing solutions at low temperatures (e.g., 4°C or -20°C) can decrease the solubility of some compounds, leading to precipitation.[3] It is crucial to allow the solution to return to room temperature before use.[4]

  • "Freeze-Thaw" Cycles: Repeated freeze-thaw cycles can lead to precipitation and degradation.[5] It is best practice to aliquot stock solutions into single-use volumes to minimize this.[4]

Q2: I am observing inconsistent results in my bioassays. Could the stability of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in my assay medium be the issue?

A2: Yes, inconsistent bioassay results are a classic sign of compound instability in the aqueous assay medium. The complex composition of cell culture media (salts, amino acids, pH buffers) can promote degradation.

Causality Explained:

The pyrrolo[2,3-d]pyrimidine core is susceptible to several degradation pathways, particularly hydrolysis and oxidation, which can be influenced by the components and pH of the assay buffer.[6][7]

  • Hydrolytic Degradation: The pyrimidine ring can be susceptible to hydrolysis, especially at non-neutral pH. Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown they are extremely unstable in alkaline conditions and labile in acidic conditions, while being relatively stable in neutral medium.[6]

  • Oxidative Degradation: The pyrrole ring and other electron-rich parts of the molecule can be prone to oxidation.[8] Components in cell culture media can sometimes generate reactive oxygen species, accelerating this process.[7]

Troubleshooting Workflow:

To systematically address this, a forced degradation study is recommended. This involves intentionally exposing the compound to stressful conditions to understand its degradation profile.[9][10]

Troubleshooting Guide: Assessing Solution Stability

This guide provides a systematic approach to identifying and mitigating stability issues with 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Issue 1: Suspected Chemical Degradation in Aqueous Buffers

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in HPLC or LC-MS analysis.

  • Changes in the solution's color or clarity.

Workflow for Investigating Degradation:

Caption: Workflow for initial assessment of compound stability in assay media.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying the degradation pathways and developing a stability-indicating analytical method.[9][11]

Objective: To determine the susceptibility of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one to hydrolysis, oxidation, and photolysis.

Materials:

  • 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Studies on similar compounds show high instability in alkaline conditions.[6]

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.[9]

    • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method.[13][14]

Data Interpretation:

Stress ConditionExpected Outcome for a Labile CompoundPotential Degradation Pathway
Acidic (HCl) Decrease in parent peak area, appearance of new peaks.Hydrolysis of amide or ether linkages.[6]
Basic (NaOH) Significant decrease in parent peak area, multiple new peaks.Ring opening or hydrolysis.[6]
Oxidative (H₂O₂) Decrease in parent peak area, formation of N-oxides or hydroxylated species.Oxidation of the pyrrole or morpholine rings.[7][8]
Thermal Moderate degradation.General thermal decomposition.
Photolytic Decrease in parent peak area, formation of photodegradation products.Photochemical reactions of the aromatic rings.[6]
Issue 2: Long-Term Storage of Stock Solutions

Symptoms:

  • Gradual loss of potency in assays over weeks or months.

  • Precipitation upon thawing.

Best Practices for Long-Term Storage:

Caption: Best practices for long-term storage of compound stock solutions.

  • Solvent Choice: Use high-purity, anhydrous DMSO for stock solutions to minimize water-mediated degradation.

  • Aliquoting: Prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles.[4][5]

  • Storage Temperature: For long-term storage, -80°C is generally recommended over -20°C to slow down potential degradation kinetics.[4]

  • Container: Use polypropylene tubes that are well-sealed to prevent moisture absorption, as some compounds can be hygroscopic.[4]

By implementing these troubleshooting guides and best practices, researchers can significantly improve the reliability and reproducibility of their experimental results when working with 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

References
  • Current time inform
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
  • Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study.
  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH.
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflamm
  • Green Synthesis of New Derivatives of Pyrrolopyrimidine by Employing Cu@KF/Clinoptilolite NPs: Study of Antioxidant Activity. Taylor & Francis Online.
  • Pyrrolopyrimidine compounds and their uses.
  • Forced Degrad
  • Forced Degrad
  • Forced degrad
  • ANALYTICAL METHOD ASSESSMENT. Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Representative examples of pyrimidine and pyrrolopyrimidine derivatives.
  • Analytical Techniques In Stability Testing.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
  • Analytical Method Development | Drug Stability Studies. Velesco Pharma.
  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI.
  • Analytical Techniques for the Assessment of Drug Stability | Request PDF.
  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • 1227958-71-5|2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. BLDpharm.
  • 2-Morpholino-3H-pyrrolo[2,3-d]pyriMidin-4(7H)-one | 1227958-71-5. ChemicalBook.
  • 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one,1227958-71-5. Amadis Chemical.
  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed.
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Storing Reconstitution Solutions Safely: Powerful Guide. Universal-Solvent.com.
  • best practices for storing and handling ITPP sodium salt. Benchchem.
  • Morpholine Degradation P
  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry (RSC Publishing).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5. ChemicalBook.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
  • Storing Highly Sensitive Drugs: Best Practices Guide. SCHOTT Pharma.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut

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Technical Support Center: Enhancing Kinase Assay Sensitivity with Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrrolo[2,3-d]pyrimidine-based compounds to enhance kinase assay sensitivity. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve robust, reproducible data. While your query specifically mentioned 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, publicly available data on this exact molecule is limited. However, the principles and guidance provided here are based on the well-characterized and structurally related class of pyrrolo[2,3-d]pyrimidine kinase inhibitors, with a particular focus on the extensively studied pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib) , as a representative example.

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile framework for designing potent kinase inhibitors due to its structural resemblance to adenine, the core component of ATP.[1] This mimicry allows these compounds to competitively bind to the ATP-binding pocket of various kinases, making them valuable tools for studying kinase activity and for developing targeted therapeutics.[1][2]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during kinase assays using pyrrolo[2,3-d]pyrimidine-based inhibitors.

Issue 1: Low or No Inhibition Observed

Potential Cause 1: Compound Solubility and Stability

  • Explanation: Pyrrolo[2,3-d]pyrimidine derivatives can exhibit variable solubility depending on their specific substitutions. If the compound is not fully dissolved or has precipitated out of solution, its effective concentration in the assay will be lower than intended. The stability of the compound in your specific assay buffer and at your working temperature is also a critical factor.

  • Troubleshooting Steps:

    • Verify Solubility: The parent compound, 7-Deazahypoxanthine (a pyrrolo[2,3-d]pyrimidin-4-ol), is soluble in dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution in 100% DMSO.

    • Optimize Final DMSO Concentration: When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent effects on enzyme activity.[4]

    • Visual Inspection: Before adding the inhibitor to your assay, visually inspect the diluted solution for any signs of precipitation. If cloudiness is observed, consider preparing a fresh dilution or slightly increasing the final DMSO concentration (while staying within the enzyme's tolerance).

    • Stability Check: If you suspect instability, you can perform a time-course experiment where the inhibitor is pre-incubated in the assay buffer for varying durations before initiating the kinase reaction. A decrease in inhibitory activity over time would suggest compound degradation.

Potential Cause 2: Inappropriate Assay Conditions

  • Explanation: The effectiveness of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. If the ATP concentration is too high, it can outcompete the inhibitor for binding to the kinase, leading to an underestimation of the inhibitor's potency (a rightward shift in the IC50 curve).

  • Troubleshooting Steps:

    • Optimize ATP Concentration: For IC50 determination, it is recommended to use an ATP concentration that is at or below the Michaelis constant (Km) of the kinase for ATP. This ensures that the assay is sensitive to competitive inhibition.

    • Enzyme Concentration: Ensure you are using an appropriate concentration of the kinase that results in a linear reaction rate over the time course of your assay.

    • Buffer Components: Review the components of your assay buffer. Some additives can interfere with the inhibitor's activity or the detection method.

Issue 2: High Variability Between Replicates

Potential Cause 1: Inconsistent Pipetting

  • Explanation: Small molecule inhibitors are typically used at low concentrations. Minor variations in pipetting can lead to significant differences in the final inhibitor concentration in each well, resulting in high data variability.

  • Troubleshooting Steps:

    • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.

    • Serial Dilutions: Prepare a series of intermediate dilutions rather than performing a single large dilution from a highly concentrated stock.

    • Mixing: Thoroughly mix the contents of each well after adding the inhibitor and other reagents.

Potential Cause 2: Edge Effects in Microplates

  • Explanation: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate the reagents and lead to skewed results.

  • Troubleshooting Steps:

    • Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for your experimental samples. Fill these wells with buffer or media to create a humidity barrier.

    • Plate Sealing: Use high-quality plate sealers to minimize evaporation during incubations.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors?

A1: The pyrrolo[2,3-d]pyrimidine core structure acts as a "deazapurine" framework, mimicking the adenine portion of ATP.[1] This allows these compounds to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates.[1][2] The specificity and potency of these inhibitors are determined by the various chemical groups attached to this core scaffold.[2]

Q2: How do I determine the optimal concentration of a pyrrolo[2,3-d]pyrimidine-based inhibitor to use in my assay?

A2: The optimal concentration will depend on your specific kinase and assay format. It is recommended to perform a dose-response experiment to determine the IC50 value of the inhibitor for your target kinase. A typical starting point for a dose-response curve would be a wide range of concentrations, for example, from 1 nM to 100 µM. For a well-characterized inhibitor like GDC-0941, the IC50 for PI3Kα is approximately 3 nM.[5][6]

Q3: Can I use these inhibitors in cell-based assays?

A3: Yes, many pyrrolo[2,3-d]pyrimidine-based inhibitors, including GDC-0941, are cell-permeable and can be used in cell-based assays to probe kinase signaling pathways.[6][7] When transitioning from biochemical to cell-based assays, you will need to consider factors such as cell permeability, potential off-target effects, and cytotoxicity. It is advisable to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to general toxicity.

Q4: What are the key considerations for storing and handling these compounds?

A4:

  • Storage: For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles of the stock solution.

  • Handling: These compounds are potent kinase inhibitors and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 3: Experimental Protocols and Data Presentation

Protocol: Determination of IC50 for a Kinase Inhibitor

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a pyrrolo[2,3-d]pyrimidine-based inhibitor in a biochemical kinase assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Pyrrolo[2,3-d]pyrimidine-based inhibitor (e.g., GDC-0941)

  • ATP

  • Assay Buffer (specific to the kinase)

  • Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor stock in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Further dilute these DMSO stocks into the assay buffer to create working solutions at a concentration that is 10x the final desired concentration.

  • Assay Setup:

    • In a suitable microplate, add the following components in order:

      • Assay Buffer

      • 10x Inhibitor working solution (or DMSO for control wells)

      • Kinase

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add a mixture of the substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a pre-determined time, ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Signal:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and incubate as required.

    • Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Representative IC50 Values for GDC-0941
Kinase IsoformIC50 (nM)Reference
PI3Kα3[5][6]
PI3Kβ33[5][6]
PI3Kδ3[5][6]
PI3Kγ75[5][6]
mTOR580[5]
DNA-PK1230[5]

Part 4: Visualizations

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Thr308 Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P-Ser473 Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., GDC-0941) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_reagents Add Buffer, Inhibitor, and Kinase to Plate prep_inhibitor->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add ATP/Substrate) pre_incubate->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_detect Stop Reaction and Add Detection Reagent incubate->stop_detect read_plate Read Plate stop_detect->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General Workflow for Kinase Inhibitor IC50 Determination.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]

  • First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed. [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC - NIH. [Link]

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central. [Link]

  • Challenges in the clinical development of PI3K inhibitors. PMC - NIH. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]

  • Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. Molecular Cancer Therapeutics - AACR. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research - AACR Journals. [Link]

  • Uncompetitive Allosteric Inhibitor of Mitochondrial Creatine Kinase Prevents Binding and Release of Creatine by Stabilization of Loop Closure. bioRxiv. [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. CancerNetwork. [Link]

  • Computationally-guided optimization of small-molecule inhibitors of the Aurora A kinase–TPX2 protein–protein interaction. PMC - PubMed Central. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem. [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]

  • CAS No.3680-71-5,Pyrrolo[2,3-d]pyrimidin-4-ol Suppliers. LookChem. [Link]

  • GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. PubMed. [Link]

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Technical Support Center: A Researcher's Guide to 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, prized for its structural resemblance to adenine, which allows it to compete for the ATP-binding site of numerous kinases.[1] Derivatives of this core structure have been developed to target a wide array of kinases, including RET, CSF1R, FLT3, and CDKs.[2][3][4]

This guide focuses on a specific, hypothetical compound based on this scaffold, which we will refer to as PYR-M-01 , with a putative primary target of Receptor Tyrosine Kinase X (RTK-X) . The principles, protocols, and troubleshooting steps outlined here are designed to provide a robust framework for any researcher working with novel pyrrolo[2,3-d]pyrimidine-based inhibitors. Our goal is to empower you to not only generate high-quality data but also to confidently distinguish true on-target effects from confounding off-target activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when beginning work with a new kinase inhibitor like PYR-M-01.

Q1: What are "off-target" effects and why are they a major concern with kinase inhibitors?

Q2: I'm observing a biological effect in a cell line that doesn't express my primary target, RTK-X. Is this definitive proof of an off-target effect?

A2: Yes, this is a strong indicator of off-target activity.[5] If the intended target is absent, any observed phenotype must be mediated by one or more other proteins. This is a crucial control experiment. We recommend using techniques like Western Blotting or qPCR to confirm the absence of your target protein's expression in your negative control cell line.[8]

Q3: What are the essential first steps to minimize off-target effects in my cell-based assays?

A3: The most critical factor is the inhibitor concentration. It is imperative to use the lowest possible concentration that effectively inhibits the primary target.[9] This reduces the likelihood of engaging lower-affinity off-target kinases. The initial steps should always be:

  • Determine the IC50: Establish the inhibitor's potency against its purified target enzyme in a biochemical assay.

  • Establish the EC50: Determine the effective concentration in a cell-based assay by measuring the inhibition of a direct downstream substrate of your target kinase (e.g., phospho-RTK-X).

  • Titrate Down: Use the lowest effective dose that produces the desired on-target inhibition for your phenotypic experiments.[8]

Q4: My inhibitor is potent in a biochemical (enzymatic) assay but much less effective in my cell-based experiments. What's happening?

A4: This is a common challenge. Several factors can cause this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Inhibitor Degradation: The compound might be unstable or rapidly metabolized by the cells.[8]

  • High Intracellular ATP: The cellular concentration of ATP (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This high level of the natural substrate can outcompete the inhibitor for binding to the target kinase, reducing its apparent potency.

  • Drug Efflux: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein.

Q5: How can I be certain that the phenotype I observe is a direct result of inhibiting RTK-X?

A5: This is the central question in targeted therapy research. A multi-pronged approach is required for validation:

  • Perform Rescue Experiments: If the inhibitor's effect is on-target, you should be able to reverse (or "rescue") the phenotype by introducing a version of the RTK-X kinase that is resistant to the inhibitor.[8] This is often achieved by mutating a key residue in the ATP-binding pocket that is critical for inhibitor binding but not for kinase activity.

  • Correlate Target Inhibition with Phenotype: Show that the dose-response curve for inhibiting the direct downstream substrate of RTK-X overlaps with the dose-response curve for the observed biological phenotype.[8]

Part 2: Troubleshooting Guides

This section provides structured approaches to common experimental roadblocks.

Guide 1: Issue - Unexpected Phenotype or Pathway Activation

You've treated your cells with PYR-M-01 and, contrary to expectations, you observe the activation of a signaling pathway or a phenotype inconsistent with RTK-X inhibition.

The Underlying Logic: This "paradoxical activation" can occur if PYR-M-01 has a potent off-target effect on a negative regulator of that pathway (e.g., inhibiting a phosphatase or a suppressor kinase).[10] Alternatively, it could be a result of disrupting complex signaling feedback loops.[10]

Troubleshooting Workflow:

A Unexpected Result Observed (e.g., Pathway Activation) B Were Controls as Expected? (Vehicle, Positive Control) A->B C Yes B->C  Yes D No B->D  No F Hypothesis 1: Off-Target Effect C->F G Hypothesis 2: Feedback Loop C->G E Troubleshoot Assay Components: - Reagent Integrity - Cell Line Health - Instrument Calibration D->E H Perform Kinase Panel Screen to Identify Off-Targets F->H J Perform Time-Course Experiment (30min, 2h, 8h, 24h) G->J I Validate Off-Target with RNAi or a Specific Inhibitor H->I K Analyze Early vs. Late Signaling Events J->K

Caption: Troubleshooting logic for unexpected experimental outcomes.

Step-by-Step Investigation:

  • Verify Controls: First, ensure your vehicle (e.g., DMSO) and positive controls behaved as expected. If not, the issue may lie with the assay itself.[8]

  • Test in Target-Negative Cells: Confirm if the paradoxical effect persists in a cell line lacking RTK-X. If it does, this strongly points to an off-target mechanism.

  • Run a Kinase Selectivity Profile: Screen PYR-M-01 against a broad panel of kinases. This is the most direct way to identify potential off-targets.[11][12]

  • Validate Putative Off-Targets: If the kinase screen identifies a plausible off-target (e.g., a known negative regulator of the activated pathway), use a more specific tool like RNAi or a known selective inhibitor for that off-target to see if it phenocopies the effect of PYR-M-01.

  • Conduct a Time-Course Analysis: Differentiating between direct off-target effects and indirect feedback loops can be aided by time-course experiments.[13] Direct effects are typically observed at earlier time points, while feedback mechanisms may take longer to manifest.

Part 3: Core Experimental Protocols

These protocols are designed to be self-validating by incorporating essential controls.

Protocol 1: Validating On-Target Cellular Activity

This workflow is designed to rigorously confirm that a cellular phenotype is due to the inhibition of the intended target.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Definitive Proof A 1. Dose-Response Curve (Target Phosphorylation) B 2. Dose-Response Curve (Cellular Phenotype) A->B C 3. Compare EC50 Values B->C D 4. Test Structurally Unrelated RTK-X Inhibitor C->D E 5. Test in RTK-X Knockout/ Negative Cell Line C->E F Does Phenotype Recur? D->F G Is Phenotype Abolished? E->G H 6. Engineer Cell Line with Inhibitor-Resistant RTK-X Mutant G->H I 7. Treat with PYR-M-01 H->I J Is Phenotype Rescued? I->J

Caption: A comprehensive workflow for validating on-target effects.

Methodology:

  • Phase 1: Correlate Target Inhibition with Phenotype

    • Step 1a (Target): Culture your cells and treat with a range of PYR-M-01 concentrations (e.g., 1 nM to 10 µM) for a short duration (e.g., 1-2 hours). Lyse the cells and perform a Western Blot for the phosphorylated form of RTK-X (pRTK-X) and total RTK-X.

    • Step 1b (Phenotype): In parallel, treat cells with the same concentration range for the duration required to observe your biological phenotype (e.g., 48 hours for cell proliferation).

    • Step 1c (Analysis): Calculate the EC50 for both pRTK-X inhibition and the phenotype. A strong correlation (EC50 values within a similar log range) suggests an on-target effect.[8]

  • Phase 2: Orthogonal Validation

    • Step 2a (Alternative Inhibitor): Repeat the phenotype experiment using a well-characterized, structurally different inhibitor of RTK-X. Observing the same biological outcome significantly strengthens the case for an on-target mechanism.[8]

    • Step 2b (Negative Control): Perform the experiment in a cell line that does not express RTK-X. The absence of the phenotype is a critical piece of evidence against off-target effects being the primary driver.[5]

  • Phase 3: Rescue Experiment (The Gold Standard)

    • Step 3a (Cell Engineering): Create a stable cell line that expresses a mutant version of RTK-X known to be resistant to PYR-M-01 binding.

    • Step 3b (Treatment): Treat both the wild-type and mutant-expressing cell lines with a concentration of PYR-M-01 known to cause the phenotype.

Part 4: Data Interpretation & Advanced Characterization

Understanding the Kinase Selectivity Profile

A kinase selectivity profile is essential for understanding the potential off-target liabilities of your inhibitor. This is typically done by screening the compound against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel).

Interpreting the Data: The results are often presented as a selectivity score, which compares the inhibitor's affinity for the primary target versus its affinity for all other kinases tested.

Hypothetical Selectivity Data for PYR-M-01 (at 1 µM):

Kinase Target% Inhibition at 1 µMIC50 (nM)Notes
RTK-X (Primary Target) 99% 5 High on-target potency.
Kinase Z (Off-Target)92%85Structurally similar kinase; potential for off-target effects at high concentrations.
Kinase Y (Off-Target)75%250Moderate inhibitor; monitor for related pathway modulation.
Kinase W (Off-Target)51%980Weak inhibitor; likely not biologically relevant at therapeutic doses.
400+ other kinases<50%>1000Considered non-inhibited at this concentration.

Key Takeaway: Based on this hypothetical data, a significant therapeutic window exists. Using PYR-M-01 at concentrations between 10-50 nM would likely yield strong on-target inhibition of RTK-X with minimal engagement of the most potent off-target, Kinase Z. However, using concentrations above 100 nM could lead to confounding results due to the inhibition of Kinase Z.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
  • BenchChem. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Benchchem.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Bamborough, P., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Kairos Discovery. (2025). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery.
  • Lategahn, J., et al. (2021).
  • Tsirvouli, E., et al. (2025). Overview of the experimental design. (A) Kinase inhibitors used in the....
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. Benchchem.
  • Wentland, M. P., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH.
  • El-Damasy, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Madhurya, M. S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Nagashima, S., et al. (2009).

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Technical Support Center: 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental protocols. The pyrrolo[2,3-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds, including kinase inhibitors.[1][2] Achieving high purity and yield of derivatives like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is paramount for successful downstream applications.

I. Troubleshooting Guide: Synthesis & Purification

This section addresses common issues encountered during the synthesis and purification of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The general synthetic approach often involves the nucleophilic substitution of a halogenated pyrrolo[2,3-d]pyrimidine precursor with morpholine.

Diagram: General Synthetic Workflow

Synthetic_Workflow A Starting Material (e.g., 2,4-dichloro-7H-pyrrolo [2,3-d]pyrimidine) B Reaction with Morpholine A->B Solvent, Base, Temp. Control C Crude Product B->C Work-up D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure Product (2-Morpholino-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one) D->E

Caption: General workflow for the synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Problem 1: Low Reaction Yield

Question: My synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one resulted in a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives can stem from several factors. Here’s a breakdown of common causes and optimization strategies:

  • Incomplete Reaction:

    • Causality: The nucleophilic aromatic substitution reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

      • Temperature Optimization: While some protocols suggest room temperature, heating the reaction mixture can significantly increase the reaction rate. A temperature range of 80-120°C in a suitable solvent like n-BuOH or DMF is often effective.[3]

      • Extended Reaction Time: If the reaction is sluggish, consider extending the reaction time. Overnight reflux is a common strategy.[4]

  • Side Reactions:

    • Causality: The presence of multiple reactive sites on the pyrrolo[2,3-d]pyrimidine core can lead to the formation of undesired byproducts. For instance, substitution at other positions or dimerization can occur.

    • Solution:

      • Control of Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.5 equivalents) to favor the desired substitution. However, a large excess can sometimes lead to di-substitution products if other reactive sites are present.

      • Choice of Base: The choice and amount of base are critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct without interfering with the reaction.[3] Inorganic bases like potassium carbonate can also be effective.[5]

      • Protecting Groups: In some cases, protecting the N7 position of the pyrrole ring can prevent side reactions and improve regioselectivity. Pivaloyloxymethyl (POM) is one such protecting group.[6]

  • Degradation of Starting Material or Product:

    • Causality: Pyrrolo[2,3-d]pyrimidine derivatives can be sensitive to harsh reaction conditions, such as strong acids or bases, or prolonged high temperatures.

    • Solution:

      • Mild Reaction Conditions: Employ milder bases and the lowest effective temperature to minimize degradation.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Problem 2: Difficulty in Product Purification

Question: I am struggling to purify the crude product. Column chromatography gives poor separation, and recrystallization attempts have failed. What should I do?

Answer:

Purification is a critical step, and challenges here often point to issues in the preceding reaction step.

  • Poor Separation in Column Chromatography:

    • Causality: The polarity of the desired product might be very similar to that of the starting material or major byproducts, making separation difficult.

    • Solution:

      • Solvent System Optimization: Systematically screen different solvent systems for TLC to find one that provides good separation (a ΔRf of at least 0.2). Common solvent systems include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.

      • Silica Gel Deactivation: The slightly acidic nature of silica gel can sometimes cause streaking or degradation of amine-containing compounds. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can improve separation.[7]

      • Alternative Stationary Phases: If silica gel fails, consider using other stationary phases like alumina (basic or neutral) or reverse-phase C18 silica.

  • Failed Recrystallization:

    • Causality: The crude product may be too impure for successful recrystallization, or a suitable solvent system has not been identified.

    • Solution:

      • Initial Purification: Perform a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.

      • Solvent Screening: Systematically test a range of solvents and solvent pairs to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing heterocyclic compounds include ethanol, isopropanol, acetonitrile, and ethyl acetate.

      • Trituration: If recrystallization is challenging, try triturating the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble. This can significantly improve the purity of the solid.

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionMonitor reaction by TLC/LC-MS; optimize temperature and time.
Side reactionsAdjust stoichiometry; use appropriate base (e.g., DIPEA); consider protecting groups.
DegradationUse milder conditions; conduct reaction under an inert atmosphere.
Purification Difficulty Poor chromatographic separationOptimize eluent system; deactivate silica gel with triethylamine; try alternative stationary phases.
Failed recrystallizationPerform initial purification; screen a wide range of solvents/solvent pairs; try trituration.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?

The most common and commercially available starting material is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[5] This allows for sequential or selective substitution at the C2 and C4 positions. Other halogenated precursors, such as those with bromine or iodine, can also be used and may offer different reactivity profiles.[8]

Q2: How do I confirm the structure and purity of my final product?

A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure. Look for characteristic shifts of the pyrrolo[2,3-d]pyrimidine core and the morpholine moiety.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your product.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H and C=O stretches.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS. For crystalline solids, melting point analysis can also be an indicator of purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all volatile and hazardous reagents, such as phosphorus oxychloride (if used for chlorination) and organic solvents, in a well-ventilated fume hood.

  • Reagent Handling: Halogenated heterocyclic compounds and organic bases can be irritants and harmful. Avoid inhalation, ingestion, and skin contact.

Q4: Can this protocol be adapted for the synthesis of other 2-amino-pyrrolo[2,3-d]pyrimidine derivatives?

Absolutely. The general principle of nucleophilic aromatic substitution is broadly applicable. By replacing morpholine with other primary or secondary amines, a wide variety of derivatives can be synthesized.[11][12] However, the reactivity of the amine and the specific reaction conditions (solvent, temperature, base) may need to be re-optimized for each new substrate.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete CheckReaction->Incomplete Complete Complete CheckReaction->Complete OptimizeCond Optimize Conditions: - Increase Temp/Time - Change Solvent/Base Incomplete->OptimizeCond CheckPurity Assess Crude Purity (TLC/NMR) Complete->CheckPurity OptimizeCond->CheckReaction MultipleSpots Multiple Byproducts CheckPurity->MultipleSpots OneMajorProduct One Major Product CheckPurity->OneMajorProduct OptimizeStoich Optimize Stoichiometry & Base MultipleSpots->OptimizeStoich OptimizePurification Optimize Purification: - New Eluent/Column - Recrystallization Screen OneMajorProduct->OptimizePurification OptimizeStoich->CheckReaction Success Successful Synthesis OptimizePurification->Success

Caption: A decision tree for troubleshooting common synthesis issues.

III. Detailed Experimental Protocol

This section provides a representative, optimized protocol for the synthesis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Morpholine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Reagent Addition: Add n-BuOH (approx. 0.1 M concentration of the limiting reagent).

  • Add morpholine (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 20% to 80%).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one as a solid.

IV. References

  • Shaabani, A., Ghadari, R., Ghasemi, S., Rezayan, A. H., Sarvary, A., & Ng, S. W. (2012). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 56(3), 268-273. Available from: [Link]

  • Al-Blewi, F. F., Al-Otaibi, F. A., Al-Wabli, R. I., Al-Salem, H. S., El-Sayed, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6561. Available from: [Link]

  • Flanagan, M. E., & Shepard, S. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (WO2007012953A2). World Intellectual Property Organization. Available from:

  • Jonuškienė, I., Tumkevičius, S., & Sapijada, V. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 27(15), 4785. Available from: [Link]

  • Welin, M., Lidin, S., Wissing, C., Gogoll, A., Sjöberg, F., & Larsson, O. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(17), 9348–9363. Available from: [Link]

  • Hassan Hilmy, K. M. (2011). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 46(4), 1335–1343. Available from: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., & Alanazi, M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5183. Available from: [Link]

  • Benci, K., Mandić, L., Suhina, T., Sedić, M., Klobučar, M., & Raić-Malić, S. (2022). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 27(3), 963. Available from: [Link]

  • Lv, P., Wang, Y., Li, X., Wang, Z., Wang, Z., Yang, N., ... & Liu, H. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry, 43, 116265. Available from: [Link]

  • Zhang, H., Ai, Y., Zhai, H., & Li, M. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 27-32. Available from: [Link]

  • Flanagan, M. E., & Shepard, S. (2008). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (EP1913000A2). European Patent Office. Available from:

  • Wanner, M. J., & Koomen, G. J. (1993). Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. Duquesne Scholarship Collection. Available from: [Link]

  • Autechem. (2024). The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Retrieved from [Link]

  • Gangjee, A., Kurup, S., & Ihnat, M. (2012). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 20(18), 5594–5605. Available from: [Link]

  • Lv, P., Wang, Y., Li, X., Wang, Z., Wang, Z., Yang, N., ... & Liu, H. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available from: [Link]

  • Wang, F., Liu, Y., He, D., Zhang, Y., Su, Y., Chen, Y., ... & Geng, M. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. Available from: [Link]

  • Wang, T., Zhang, Y., Wang, Z., Li, Y., & Hou, T. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. Available from: [Link]

  • Summerton, J. E., & Weller, D. D. (2010). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 42(1), 4.65.1–4.65.17. Available from: [Link]

  • Gangjee, A., Zeng, Y., Ihnat, M., & Warnke, L. A. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(10), 3585–3597. Available from: [Link]

  • Autechem. (2026). Sourcing Pyrrolo[2,3-D]Pyrimidines: A Buyer's Guide to Key Intermediates. Retrieved from [Link]

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2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one common experimental pitfalls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and related pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this class of compounds. The content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Compound Handling and Stock Preparation

This first section addresses the most fundamental and critical step: correctly preparing your compound for experimentation. Errors at this stage can invalidate all subsequent data.

FAQ 1: What is the best solvent for dissolving 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one? I'm seeing precipitation in my aqueous buffer.

Answer:

This is a classic and critical issue. The pyrrolo[2,3-d]pyrimidine scaffold, like many heterocyclic small molecule inhibitors, generally exhibits poor aqueous solubility.

  • Primary Recommendation: Your primary solvent for creating a high-concentration stock solution should be 100% Dimethyl Sulfoxide (DMSO). The parent compound of this family, Pyrrolo[2,3-d]pyrimidin-4-ol, is known to be soluble in DMSO[1].

  • Causality: The planar, aromatic structure of the core ring system leads to strong intermolecular forces, making it difficult for water molecules to effectively solvate the compound. DMSO is a potent, polar aprotic solvent that excels at disrupting these interactions.

  • Experimental Protocol:

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex thoroughly. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The recommended storage temperature for the solid compound is 2-8°C[1][2].

  • Troubleshooting Aqueous Precipitation: When you dilute your DMSO stock into aqueous assay buffers or cell culture media, you are performing a "solvent switch." If the final DMSO concentration is too low, the compound will precipitate.

    • Rule of Thumb: Aim to keep the final concentration of DMSO in your aqueous solution below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.

    • Validation Step: Always perform a visual solubility test. Prepare your final working concentration in the assay buffer or media and visually inspect for any cloudiness or precipitate against a dark background. Centrifuge the tube and look for a pellet. If precipitation occurs, you must adjust your dilution scheme or lower the final compound concentration.

ParameterRecommendationRationale
Primary Stock Solvent 100% DMSOHigh solvating power for heterocyclic compounds.
Stock Concentration 10-20 mMAllows for significant dilution into aqueous solutions.
Storage (Stock Solution) -20°C or -80°C (Aliquot)Minimizes degradation from freeze-thaw cycles.
Final DMSO % (Assay) < 1.0% (ideally < 0.5%)Reduces solvent toxicity and non-specific effects.

Section 2: In Vitro Kinase Assays

Biochemical kinase assays are the first step in characterizing the inhibitory potential of your compound. However, these assays are fraught with variables that can dramatically alter the perceived potency (e.g., IC50 value).

FAQ 2: My IC50 value for this compound is different from what's reported in the literature. What could be the cause?

Answer:

This is a very common and important question. IC50 values are not absolute constants; they are highly dependent on the specific experimental conditions of the assay. Discrepancies are almost always traceable to differences in the assay setup.[3]

Key Factors Influencing IC50 Values:

  • ATP Concentration: The pyrrolo[2,3-d]pyrimidine scaffold is a structural mimic of adenine, the core component of ATP.[4] Therefore, these compounds almost always act as ATP-competitive inhibitors.[5][6] The measured IC50 value will increase as the concentration of ATP in your assay increases, because there is more native substrate to compete with your inhibitor.

    • Best Practice: Always run your kinase assays at an ATP concentration that is equal to or very near the Michaelis constant (Km) for that specific kinase. This represents the most physiologically relevant condition and has become a standard for reporting comparable IC50 values.[7] Running assays at very high ATP concentrations can make potent inhibitors appear weak.[7]

  • Enzyme and Substrate Concentration: The concentrations of the kinase and its peptide/protein substrate can also influence results. Ensure these are kept constant across all experiments you wish to compare.

  • Assay Readout Technology: Different methods for detecting kinase activity (e.g., radiometric P32-ATP incorporation, fluorescence polarization, luminescence-based ATP consumption) have varying sensitivities and susceptibilities to interference. Compound autofluorescence, for instance, can interfere with fluorescence-based readouts, leading to inaccurate results.

  • Incubation Time: Ensure that your measurements are taken during the linear phase of the enzymatic reaction. If the reaction has reached saturation, the calculated inhibition values will be inaccurate.[3]

Workflow for Standardizing In Vitro Kinase Assays

This workflow is designed to generate reliable and comparable IC50 data.

G cluster_0 Assay Development cluster_1 Inhibitor Testing cluster_2 Data Validation A 1. Determine ATP Km for the target kinase B 2. Optimize Enzyme/Substrate Concentrations for Linearity A->B Standardize Conditions C 3. Prepare Compound Serial Dilutions D 4. Run Kinase Assay at ATP = Km C->D E 5. Generate Dose-Response Curve and Calculate IC50 D->E F 6. Compare to Control Inhibitor (e.g., Staurosporine) E->F G 7. Assess Assay Quality (Z'-factor > 0.5) E->G

Caption: Workflow for robust in vitro kinase inhibitor characterization.

Section 3: Cell-Based Assays

A frequent and costly pitfall in drug discovery is the failure of a biochemically potent compound to show activity in a cellular context.[8] This section addresses troubleshooting this critical transition.

FAQ 3: My compound is potent in my biochemical kinase assay (nanomolar IC50), but shows little to no effect in my cell-based assay. Why the discrepancy?

Answer:

This is a classic "biochemical vs. cellular" disconnect and a major hurdle in drug development.[8] An in vitro assay is a clean, simplified system. A living cell is an incredibly complex environment. Several factors could be at play:

  • Cell Permeability: The compound may simply be unable to cross the cell membrane to reach its intracellular target. While not specifically documented for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, this is a common issue for many small molecules.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These pumps actively transport foreign molecules out of the cell, preventing them from reaching an effective intracellular concentration. This is a known challenge for kinase inhibitors intended for CNS tumors, which must cross the blood-brain barrier.[9]

  • Intracellular ATP Concentration: The concentration of ATP inside a cell is very high (in the millimolar range), which is often orders of magnitude higher than the Km-level ATP concentrations used in biochemical assays.[7] For an ATP-competitive inhibitor, this creates immense competition and can lead to a significant rightward shift in potency (i.e., a much higher IC50 value in cells).

  • Compound Metabolism: Cells can metabolize the compound, converting it into an inactive form.

  • Off-Target Effects: In some cases, the observed cytotoxic effect of a compound may not be due to inhibition of the intended target but rather to off-target activities.[10] If your cell line is not dependent on the target kinase for survival, you may not see an anti-proliferative effect even with successful target engagement.

Troubleshooting Poor Cellular Activity

Use this decision tree to diagnose the root cause of poor cellular activity.

G A Compound has low cellular activity B Confirm Target Engagement: Perform Western Blot for phospho-substrate A->B C Phospho-substrate NOT reduced B->C No D Phospho-substrate IS reduced B->D Yes E Problem is likely Permeability or Efflux C->E F Target is inhibited, but cell viability is unaffected D->F G Investigate Cell Line Dependency on Target F->G H Is the cell line known to be 'addicted' to this kinase pathway? G->H

Caption: Decision tree for diagnosing poor cellular potency.

Recommended Action: The first and most crucial step is to confirm target engagement in the cell. Don't rely solely on a downstream phenotype like cell death. Use Western blotting to measure the phosphorylation status of a known, direct substrate of your target kinase. If you see a dose-dependent decrease in the phosphorylated substrate, you know your compound is getting into the cell and hitting its target.[11] If the phenotype (e.g., proliferation) is still unaffected, it suggests the cell line may not be dependent on your target kinase for survival.

Section 4: Selectivity and Off-Target Effects

No kinase inhibitor is perfectly selective. Understanding and mitigating off-target effects is crucial for interpreting your data correctly and avoiding dose-limiting toxicities in later development stages.[11]

FAQ 4: How do I determine if my compound's effects are specific to my target kinase?

Answer:

This is a critical question for validating your tool compound. The pyrrolo[2,3-d]pyrimidine scaffold is versatile and can be adapted to inhibit a wide range of kinases.[4][10][12] Therefore, assuming selectivity without proof is a significant pitfall.

Strategies for Assessing Selectivity:

  • Kinase Profiling Panels: The most comprehensive approach is to screen your compound against a large panel of recombinant kinases (e.g., Eurofins DiscoverX, Reaction Biology). These services test your compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases, providing a broad overview of its selectivity.

  • Profiling Against Related Kinases: At a minimum, you should test your compound against kinases that are structurally related to your primary target. For example, if you are targeting RET, you should also test against KDR (VEGFR2), as cross-reactivity between these is a known issue for some inhibitor scaffolds and can lead to toxicity.[11]

  • Cellular Rescue Experiments: A powerful in-cell method is to perform a rescue experiment. If your compound's effect is truly on-target, you should be able to reverse it by introducing a version of the target kinase that is mutated to be resistant to the inhibitor.[5]

Interpreting the Data: A "selective" inhibitor is often defined as one that is at least 100-fold more potent against its primary target than against other kinases. However, even modest off-target inhibition can have biological consequences if the off-target kinase is sensitive or highly expressed in your system. Always consider the cellular context when interpreting selectivity data.

References

  • Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ResearchGate. Available at: [Link]

  • Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Gao, Y., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Trends in Pharmacological Sciences. Available at: [Link]

  • Singh, S., & Shankaraiah, N. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Parrish, K. E., & Olson, J. M. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology. Available at: [Link]

  • Azam, M., & Seeliger, M. A. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Al-Issa, S. A. (2013). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Frolova, E. I., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Wissing, J., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for the different dose metrics calculated through... ResearchGate. Available at: [Link]

  • sci-hub.se. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. sci-hub.se. Available at: [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]

  • Frolova, E. I., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available at: [Link]

  • Schenone, S., et al. (2017). Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • LookChem. (n.d.). CAS No.3680-71-5,Pyrrolo[2,3-d]pyrimidin-4-ol Suppliers. LookChem. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with this compound class. Pyrrolo[2,3-d]pyrimidines are a prominent scaffold in medicinal chemistry, frequently investigated as potent kinase inhibitors.[1][2] A common challenge with these molecules, including 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is their low aqueous solubility, which often leads to dissolution-limited absorption and consequently, poor or variable oral bioavailability.[3][4]

This document provides in-depth troubleshooting guides and FAQs to address these issues directly, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your in vitro and in vivo experiments in a question-and-answer format.

Q1: My compound, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is precipitating out of solution after I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?

A1: This is a classic solubility issue, especially common with kinase inhibitors which are often hydrophobic.[4][5] The high concentration of the compound in a DMSO stock is not maintained upon dilution into an aqueous environment where its solubility is significantly lower. The goal is to maintain a clear, homogenous solution for accurate results.

Causality: When the DMSO concentration drops sharply, the aqueous buffer cannot accommodate the hydrophobic compound, causing it to "crash out" or precipitate. This leads to an unknown and lower-than-intended final concentration, invalidating your experimental results.

Here is a systematic workflow to address this problem:

G start Start: Compound Precipitates in Aqueous Buffer check_dmso 1. Check Final DMSO Concentration Is it <0.5-1%? start->check_dmso adjust_ph 2. Adjust Buffer pH (Lower pH for weak bases) check_dmso->adjust_ph Yes, DMSO is low fail Re-evaluate Formulation (See Bioavailability Section) check_dmso->fail No, DMSO too high (Reduce stock concentration) cosolvent 3. Use a Co-solvent System (e.g., Ethanol, PEG 300) adjust_ph->cosolvent Ineffective success Success: Clear Solution Proceed with Experiment adjust_ph->success Effective surfactant 4. Add a Surfactant (e.g., Tween-80, TPGS) cosolvent->surfactant Ineffective cosolvent->success Effective cyclodextrin 5. Consider Cyclodextrin Complexation surfactant->cyclodextrin Ineffective surfactant->success Effective cyclodextrin->success Effective cyclodextrin->fail Ineffective

Caption: Troubleshooting workflow for compound dissolution.

Step-by-Step Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%.[6] High DMSO concentrations can be toxic to cells and may inhibit enzyme activity. If your stock is too concentrated, you may need to prepare a more dilute stock.

  • Buffer pH Adjustment: The pyrrolo[2,3-d]pyrimidine scaffold contains basic nitrogen atoms.[1] If your compound is a weak base, slightly lowering the pH of your buffer can increase its ionization and, therefore, its aqueous solubility. Test a range of physiologically relevant pH values.

  • Co-solvents: If pH adjustment is insufficient, consider adding a biocompatible co-solvent. Polyethylene glycol (PEG 300) or ethanol can be used in small percentages to increase the solvent's capacity to hold the compound in solution.[3]

  • Surfactants: Non-ionic surfactants like Tween-80 or TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.

Q2: I'm observing high variability in my IC50 values for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one in my kinase assays. What could be the cause?

A2: High variability in IC50 values is a red flag that points to inconsistencies in the assay setup.[7] For poorly soluble compounds, this often traces back to the dissolution issues mentioned in Q1, but other factors can also contribute.

Potential Causes & Solutions:

  • Compound Instability/Precipitation: Even if you don't see visible precipitation, micro-precipitates can form, leading to inconsistent concentrations across wells.

    • Solution: Before adding the compound to the assay plate, visually inspect the diluted stock solution against a light source. Prepare fresh dilutions for each experiment and avoid freeze-thaw cycles of diluted stocks.[8]

  • Pipetting Inaccuracy: Small volumes of viscous DMSO stocks are prone to pipetting errors.

    • Solution: Use calibrated pipettes and employ the reverse pipetting technique for viscous solutions to ensure accuracy.[7] Prepare a master mix of reagents whenever possible to minimize well-to-well variability.[8]

  • Assay Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and alter results.

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with buffer or water to create a humidity barrier.[7]

  • Incorrect Buffer Composition: The pH, ionic strength, and presence of additives (e.g., BSA) can influence both enzyme activity and inhibitor binding.

    • Solution: Verify that your buffer conditions are optimal and consistent for your specific kinase.[7]

Q3: My compound shows high potency in a biochemical kinase assay, but its activity is much lower in cell-based assays. Why is there a discrepancy?

A3: This is a common and critical observation in drug discovery, pointing directly to issues with cell permeability . A compound can be an excellent enzyme inhibitor but will be ineffective if it cannot cross the cell membrane to reach its intracellular target.[9]

Causality: The cell membrane is a lipid bilayer that restricts the passage of many molecules. Compounds must have a suitable balance of hydrophobicity and hydrophilicity to effectively partition into and cross this barrier. Additionally, active efflux pumps, such as P-glycoprotein (P-gp), can actively transport the compound out of the cell, reducing its intracellular concentration.[10]

Troubleshooting & Next Steps:

  • Assess Cell Permeability: You must quantitatively measure the compound's ability to cross a cell monolayer. The two most common in vitro models for this are:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It's a quick screen for passive permeability.[11]

    • Caco-2 Permeability Assay: This is the gold standard. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[12] This assay can measure both passive diffusion and the impact of active efflux.[11][12]

  • Evaluate Efflux Ratio: A Caco-2 assay performed in both directions (apical-to-basolateral and basolateral-to-apical) can determine the efflux ratio. An efflux ratio significantly greater than 1 suggests the compound is a substrate for an efflux transporter like P-gp.[12]

See the Experimental Protocols section for a detailed Caco-2 assay workflow.

FAQs: Enhancing Bioavailability

This section provides answers to frequently asked questions about improving the systemic exposure of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one for in vivo studies.

Q1: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this?

A1: The primary goal is to improve the dissolution rate and/or the solubility of the compound in the gastrointestinal (GI) tract.[4] Several formulation strategies can be employed, often categorized as lipid-based or prodrug approaches.[3][13]

StrategyMechanism of ActionAdvantagesDisadvantages
Lipophilic Salts Forms a salt with a lipophilic counter-ion, which increases solubility in lipidic excipients.Can significantly increase drug loading in lipid formulations.[13]Requires specific salt-forming functional groups on the drug molecule.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine emulsion or microemulsion upon contact with GI fluids, presenting the drug in a solubilized state for absorption.[13]Avoids dissolution step in the GI tract; can enhance lymphatic uptake, bypassing first-pass metabolism.Can be complex to develop; potential for drug precipitation upon dilution.
Prodrug Approach A phosphate or other hydrophilic group is chemically attached to the drug molecule, creating a highly water-soluble prodrug. This prodrug is then cleaved by enzymes (e.g., phosphatases) in the body to release the active parent drug.[3]Substantially increases aqueous solubility, overcoming dissolution-limited absorption.[3]Requires a suitable chemical handle for modification; cleavage rate can affect pharmacokinetics.[3]
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix. This prevents re-crystallization and enhances the dissolution rate.Can achieve supersaturated concentrations in the GI tract, driving absorption.Physically unstable over time; risk of re-crystallization.

Caption: Comparison of bioavailability enhancement strategies.

G start Goal: Enhance In Vivo Bioavailability solubility_check Is poor aqueous solubility the primary limiting factor? start->solubility_check permeability_check Is poor membrane permeability the primary limiting factor? solubility_check->permeability_check Yes solubility_check->permeability_check Partially / Unsure permeability_enhancer Permeability Enhancers or Structural Modification (Med-Chem) solubility_check->permeability_enhancer No (Solubility is adequate) lipid_formulation Lipid-Based Formulations (SEDDS, Lipophilic Salts) permeability_check->lipid_formulation No (Permeability is adequate) prodrug Prodrug Strategy (e.g., Phosphate Prodrug) permeability_check->prodrug No (Permeability is adequate) asd Amorphous Solid Dispersions (ASDs) permeability_check->asd No (Permeability is adequate) permeability_check->permeability_enhancer Yes lipid_formulation->prodrug OR lipid_formulation->asd OR prodrug->lipid_formulation OR asd->lipid_formulation OR

Caption: Decision-making flowchart for bioavailability enhancement.

Q2: What is the likely molecular target for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?

A2: The pyrrolo[2,3-d]pyrimidine scaffold is known as a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[1][2] This is because its 7-deazapurine core structure mimics adenine, the core of ATP.[1] Therefore, it is highly probable that your compound functions as an ATP-competitive kinase inhibitor. The specific kinase(s) it inhibits will depend on the substitutions on the core scaffold, such as the morpholino group at the 2-position.[2][14] You will need to perform broad kinase screening panels to determine its specific target profile.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework to assess the intestinal permeability and potential for active efflux of your compound.

Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® insert plates (e.g., 24-well format)[12]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound (2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one)

  • High permeability control (e.g., caffeine) and low permeability control (e.g., mannitol)[12]

  • P-gp inhibitor (e.g., verapamil) for mechanistic studies[15]

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure barrier integrity.

  • Preparation:

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer.

    • Prepare the dosing solution of your test compound (e.g., at 10 µM) in transport buffer. Also prepare solutions for your controls.

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Measurement (B→A):

    • Add the dosing solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Papp value for each direction using the formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Caption: Bidirectional workflow in a Caco-2 permeability assay.

Interpretation:

  • High Papp (A→B): Good passive permeability.

  • Low Papp (A→B): Poor passive permeability.

  • Efflux Ratio > 2: Suggests the compound is a substrate for active efflux transporters.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors.
  • Stewart, A. M., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
  • BioIVT. (n.d.). Cell Permeability Assay.
  • Zhang, Y., et al. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. ACS Publications.
  • van Hoogdalem, M. W., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. PubMed Central.
  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. PubMed.
  • Selvita. (2024). MedChem Essentials: Permeability Part 2 - Assays. YouTube.
  • Benchchem. (n.d.). Technical Support Center: KSK67 In Vitro Experiments.
  • Lin, T., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. ACS Publications.
  • Kumar, M., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH.
  • Millipore. (n.d.). In Vitro Vascular Permeability Assay (24-Well). Sigma-Aldrich.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Noolvi, M. N., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Vaickelioniene, R., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central.
  • Abcam. (n.d.). Troubleshooting Guide for Enzymatic Assay Kits.
  • Wang, X., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. PubMed.
  • El-Malah, A. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science.
  • Pathak, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • BLDpharm. (n.d.). 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.
  • Vaickelioniene, R., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Johansson, M. H., et al. (2013). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.
  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH.
  • Spilotros, A., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PubMed Central.
  • Zhang, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Jentsch, M. F., et al. (2019). Nature-inspired pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor. PubMed.
  • ChemicalBook. (2025). Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5.
  • Amadis Chemical. (n.d.). 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, 1227958-71-5.

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2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one storage and handling conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Introduction: This guide provides comprehensive technical support for the storage, handling, and use of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 1227958-71-5).[1] As a key intermediate and research compound, its integrity is paramount to achieving reproducible and reliable experimental outcomes. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions based on the compound's specific chemical properties.

Section 1: Frequently Asked Questions (FAQs) - Core Storage & Handling

This section addresses the most common initial questions regarding the compound upon its receipt and for routine handling.

Q1: How should I store the solid compound upon receipt?

A: Upon receipt, the lyophilized or solid powder should be stored under refrigerated and desiccated conditions. For long-term stability (months to years), storing at 2-8°C is recommended.[2] Some suppliers may also recommend storage at -20°C, which is also an acceptable practice for maximizing shelf-life.[3] The key principle is to keep the compound cool, dry, and protected from light, as related pyrrolo[2,3-d]pyrimidine structures can be sensitive to moisture and light.[4]

Q2: What is the correct personal protective equipment (PPE) for handling this compound?

A: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Safety goggles with side-shields.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: An impervious lab coat.[5]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a suitable respirator should be used to avoid inhalation of fine particulates.[5]

These precautions are based on the hazard profiles of structurally similar compounds, which may cause skin, eye, and respiratory irritation.[6][7]

Q3: The compound arrived in "cold-chain transportation." Is this significant?

A: Yes. The use of cold-chain transportation indicates that the compound may be sensitive to temperature fluctuations during shipping.[8] Upon receipt, you should immediately transfer it to the recommended storage conditions (2-8°C or -20°C) to maintain its integrity. Avoid leaving the container at ambient temperature for extended periods.

Q4: How should I prepare stock solutions and how should they be stored?

A: Stock solutions are typically prepared in a high-purity polar aprotic solvent like Dimethyl Sulfoxide (DMSO), where it is known to be soluble.[3][4]

  • Allow the solid compound vial to equilibrate to room temperature for 15-20 minutes before opening. This prevents atmospheric water condensation on the cold powder, which can lead to hydrolysis.

  • Prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in anhydrous DMSO.

  • For storage, aliquot the stock solution into smaller, single-use volumes and store in tightly sealed vials at -20°C or -80°C . This strategy is critical for minimizing freeze-thaw cycles, which can degrade the compound over time.

Section 2: Experimental Protocol - Stock Solution Preparation

This self-validating protocol ensures the accurate and stable preparation of a 10 mM stock solution in DMSO.

Objective: To prepare a 10 mM stock solution of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (MW: 236.25 g/mol , assuming the most common anhydrous form) for use in downstream experiments.

Materials:

  • 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

Methodology:

  • Pre-Preparation: Place the vial containing the solid compound in a desiccator at room temperature for at least 20 minutes to allow it to equilibrate.

  • Weighing: In a chemical fume hood, carefully weigh a precise amount of the compound (e.g., 2.36 mg) into a sterile vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 1,000,000 / Concentration (mM)

    • Example: [2.36 mg / 236.25 g/mol ] * 1,000,000 / 10 mM = 1000 µL (1 mL)

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Quality Control (Self-Validation): Visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, proceed to step 6.

  • Enhanced Dissolution (If Necessary): Sonicate the vial in a water bath for 5-10 minutes. If solubility issues persist, gentle warming (up to 37°C) can be applied, but use this method with caution as excessive heat can degrade the compound.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in amber, tightly-sealed cryovials. Store immediately at -20°C or -80°C.

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Data Summary: Solubility Profile
SolventSolubility & Expert Notes
Dimethyl Sulfoxide (DMSO) Soluble .[3][4] This is the recommended solvent for primary stock solutions.
Aqueous Buffers (e.g., PBS) Predicted to be poorly soluble. Direct dissolution is not recommended. Dilution from a DMSO stock is necessary, but may lead to precipitation. See Troubleshooting Q3.
Ethanol / Methanol Data not available. Solubility is likely limited. If required, test on a very small scale first. May be useful as a co-solvent with aqueous buffers.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Q1: My compound won't fully dissolve in DMSO, even after vortexing.

A: This is an uncommon issue for this compound in DMSO but can occur if the compound has absorbed moisture or if the solvent quality is poor.

  • Causality: Particulates may be insoluble impurities or aggregates of the compound.

  • Solution Workflow:

    • Sonication: Sonicate the vial in a room temperature water bath for 10-15 minutes. This uses cavitation to break up aggregates.

    • Gentle Warming: Briefly warm the solution to 30-37°C. Do not overheat, as this can initiate degradation.

    • Solvent Quality: Ensure you are using anhydrous (water-free) DMSO. Water can significantly decrease the solubility of many organic compounds.

    • Filtration: If a small amount of particulate matter remains and is suspected to be an impurity, you can sterile-filter the solution through a 0.22 µm PVDF syringe filter compatible with DMSO. Note that this may slightly decrease the final concentration.

Q2: I'm seeing inconsistent results or a loss of activity in my assay over time.

A: This often points to a compound stability issue, either in the stock solution or in the final assay medium.

  • Causality: The compound may be degrading due to repeated freeze-thaw cycles, prolonged exposure to light, or instability in the aqueous assay buffer.

  • Solution Workflow:

    • Review Storage Protocol: Confirm that stock solutions are aliquoted and that freeze-thaw cycles are minimized. Always use a fresh aliquot for critical experiments.

    • Prepare Fresh Dilutions: Prepare working solutions fresh from the DMSO stock immediately before each experiment. Do not store compounds in aqueous buffers for extended periods.

    • Run a Positive Control: Use a fresh vial of solid compound to prepare a new stock solution and compare its performance against the old stock. This will definitively determine if the stock solution has degraded.

    • Protect from Light: Conduct experimental steps in low-light conditions or use amber-colored labware where possible.

Q3: The compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or buffer.

A: This is a very common problem when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is low.

  • Causality: The rapid change in solvent polarity causes the compound to "crash out" of the solution.

  • Solution Workflow:

    • Lower Final Concentration: The most straightforward solution is to test a lower final concentration of the compound in your assay.

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility, but low enough to not cause cellular toxicity (typically ≤0.5%).

    • Modify Dilution Technique: Instead of adding the compound directly to the full volume of buffer, perform a serial dilution. Alternatively, add the DMSO stock to a small volume of media/buffer while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that favor precipitation.

    • Use a Co-Solvent: In some cases, adding a surfactant like Pluronic F-68 or a co-solvent like ethanol to the final aqueous solution can help maintain solubility. This must be validated for compatibility with your specific assay.

Section 4: Visual Workflows

Diagram 1: Experimental Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution & QC cluster_store Storage start Receive Solid Compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex qc_check Visually Inspect for Particulates vortex->qc_check sonicate Sonicate / Gentle Warmth qc_check->sonicate No dissolved Fully Dissolved qc_check->dissolved Yes sonicate->vortex aliquot Aliquot into Single-Use Vials dissolved->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing stable stock solutions.

Diagram 2: Troubleshooting Solubility Issues

G start Issue: Compound Precipitation Observed solution_type In which solution? start->solution_type stock_sol In DMSO Stock Solution solution_type->stock_sol Stock working_sol In Aqueous Working Solution solution_type->working_sol Working check_solvent 1. Check DMSO Quality (Anhydrous?) stock_sol->check_solvent lower_conc 1. Lower Final Concentration working_sol->lower_conc sonicate 2. Sonicate / Gentle Warm check_solvent->sonicate filter 3. Filter-sterilize (last resort) sonicate->filter change_dilution 2. Modify Dilution Technique (e.g., vortex while adding) lower_conc->change_dilution check_dmso 3. Check Final DMSO % (is it >0.1%?) change_dilution->check_dmso cosolvent 4. Consider a Co-Solvent check_dmso->cosolvent

Caption: Decision tree for resolving compound precipitation.

Section 5: Safety & Disposal

Q5: What are the primary hazards and first aid measures?

A: While a specific hazard profile for this exact molecule is not extensively published, related pyrrolopyrimidine compounds present potential hazards.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory tract irritation.[6][7] Some related chemicals are classified as harmful or toxic if swallowed.[5][7]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6][9]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[6][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[5][6]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[5][10]

Q6: How should I dispose of waste containing this compound?

A: All waste, including empty containers, unused solid, and solutions, should be treated as chemical waste. Dispose of contents and containers in accordance with local, regional, and national regulations.[5][9] Do not allow the product to enter drains or waterways.[6]

References

  • Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.
  • 4 - SAFETY D
  • 2-Chloro-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine - AK Scientific, Inc.
  • Safety D
  • 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one,1227958-71-5 - Amadis Chemical. (n.d.). Amadis Chemical.
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Carl ROTH.
  • 2-Morpholino-3H-pyrrolo[2,3-d]pyriMidin-4(7H)-one | 1227958-71-5 - ChemicalBook. (2022). ChemicalBook.
  • Safety Data Sheet - Angene Chemical. (2024). Angene Chemical.
  • 1227958-71-5|2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one - BLDpharm. (n.d.). BLDpharm.
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Apollo Scientific. (n.d.). Apollo Scientific.
  • Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 - ChemicalBook. (2025). ChemicalBook.
  • 3H-Pyrrolo[2,3-D]Pyrimidin-4(7H)-One 3680-71-5 - Echemi. (2025). Echemi.

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Investigator's Technical Guide: Characterizing Novel Pyrrolo[2,3-d]pyrimidine Derivatives for Selective Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Technical Support for the Experimental Evaluation of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and Related Analogs

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with novel pyrrolo[2,3-d]pyrimidine derivatives, such as 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with numerous derivatives showing promise as anti-cancer agents.[1][2] However, a critical aspect of preclinical development is establishing a therapeutic window by demonstrating selectivity for cancer cells while minimizing cytotoxicity in normal, healthy cells.

Given that 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a novel compound with limited publicly available data, this guide provides a systematic framework for its initial characterization. The following troubleshooting guides and frequently asked questions (FAQs) will address common experimental challenges and provide robust protocols for assessing its efficacy and safety profile.

Part 1: Initial Compound Handling and Characterization

FAQ 1: I have just synthesized/obtained 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. What are the first steps for preparing it for in vitro studies?

The initial steps are crucial for ensuring the reproducibility of your experiments. Proper handling and characterization of a novel compound are paramount.

Answer:

  • Purity and Identity Confirmation:

    • Before any biological assays, confirm the purity and identity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should ideally be >95% to avoid confounding results from impurities.

  • Solubility Testing:

    • The morpholino group may influence the solubility profile.[3][4][5][6] It is essential to determine the optimal solvent for creating a stock solution.

    • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) as it is a common solvent for kinase inhibitors.

    • Protocol for Solubility Testing:

      • Weigh out a small, precise amount of the compound (e.g., 1 mg).

      • Add a defined volume of DMSO (e.g., 100 µL) to achieve a high concentration stock (e.g., 10 mg/mL).

      • Vortex thoroughly. If the compound does not dissolve, gentle warming (up to 37°C) can be applied. Be cautious, as excessive heat can degrade the compound.

      • If solubility in DMSO is poor, other organic solvents like ethanol or DMF can be tested. However, always consider the tolerance of your cell lines to the final solvent concentration.

    • Troubleshooting Insoluble Compounds:

      • If the compound precipitates upon dilution in aqueous media, consider using a surfactant like Pluronic® F-68 or Tween® 80 in your final media preparation, but be sure to run appropriate vehicle controls.

  • Stock Solution Preparation and Storage:

    • Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

    • Store aliquots at -20°C or -80°C, protected from light. The stability of morpholino-containing compounds can vary, so minimizing degradation is key.[4][5][6]

Part 2: Determining the Therapeutic Window: A Step-by-Step Guide

A key objective is to define the concentration range where the compound effectively kills cancer cells while sparing normal cells. This is known as the therapeutic window.

Workflow for Determining Selective Cytotoxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Cytotoxicity & Mechanism cluster_2 Phase 3: Apoptosis & Cell Cycle Analysis A Select Cancer & Normal Cell Line Pair B Broad-Dose Range-Finding Assay (e.g., MTT/MTS) A->B C Determine Approximate IC50 in Cancer Cells B->C D Narrow-Dose Titration in Both Cell Lines C->D E Confirm Viability (e.g., ATP-based assay) D->E F Assess Membrane Integrity (e.g., LDH release) D->F G Calculate Selectivity Index (SI) E->G F->G H Annexin V / PI Staining G->H I Caspase Activity Assay H->I J Cell Cycle Analysis (Propidium Iodide Staining) I->J

Caption: Workflow for assessing the selective cytotoxicity of a novel compound.

FAQ 2: How do I select the appropriate cell lines to test for selective cytotoxicity?

Answer:

The choice of cell lines is critical for obtaining meaningful data.

  • Paired Cell Lines: Ideally, use a cancer cell line and its normal counterpart from the same tissue of origin (e.g., MCF-7 breast cancer cells and MCF-10A non-tumorigenic breast epithelial cells). This helps to isolate the cancer-specific effects of the compound.

  • Relevance to Putative Target: If you hypothesize a specific kinase target for your pyrrolo[2,3-d]pyrimidine derivative (many are inhibitors of tyrosine kinases like RET, Aurora, etc.), choose a cancer cell line known to be dependent on that kinase for survival.[2]

  • Control Normal Cell Lines: If a paired normal line is unavailable, use a commonly accepted normal cell line, such as human fibroblasts (e.g., MRC-5) or retinal pigment epithelial cells (e.g., ARPE-19), to assess general cytotoxicity.

FAQ 3: What is a good starting protocol for an initial cytotoxicity screen?

Answer:

An initial screen with a broad dose range is recommended to identify the active concentration range. The MTT assay is a cost-effective and widely used method for this purpose.[7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed your selected cancer and normal cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your compound in culture medium. A broad range is recommended for the initial screen (e.g., 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your highest compound concentration) and a "no-treatment control".

    • Replace the medium in the wells with the medium containing the compound or vehicle.

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration (on a log scale) to generate a dose-response curve and estimate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Troubleshooting Your Initial Cytotoxicity Assay
Problem Potential Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the 96-well plate.
No cytotoxic effect observed even at high concentrations Compound is inactive, insoluble, or degraded. The incubation time is too short.Confirm compound integrity. Check for precipitation in the media. Extend the incubation period to 72 hours.
High cytotoxicity in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Part 3: Advanced Troubleshooting and Mechanistic Insights

FAQ 4: My initial MTT assay shows some selectivity. How can I confirm this and understand the mechanism?

Answer:

The MTT assay measures metabolic activity, which may not always correlate directly with cell death.[8] It's crucial to use orthogonal assays to confirm your findings and probe the mechanism of cell death.

  • Confirm Cytotoxicity with a Membrane Integrity Assay:

    • The Lactate Dehydrogenase (LDH) release assay is a reliable method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] A higher LDH signal indicates more cell death.

    • Run the LDH assay in parallel with a narrower dose titration (centered around the IC₅₀ from the MTT assay) in both your cancer and normal cell lines.

  • Calculate the Selectivity Index (SI):

    • The SI is a quantitative measure of a compound's selectivity.

    • SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

    • A higher SI value (>10 is often considered significant) indicates greater selectivity for cancer cells.[1]

  • Investigate the Mechanism of Cell Death:

    • Pyrrolo[2,3-d]pyrimidine derivatives often induce apoptosis.[2]

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm apoptosis.

Troubleshooting Kinase Inhibition Assays

If you suspect your compound is a kinase inhibitor, you may perform in vitro kinase assays. Here are some common issues:

Problem Potential Cause Solution
High background signal High ATP concentration masking inhibitor effect. Non-specific binding.Use an ATP concentration close to the Kₘ of the kinase. Include a "no enzyme" control to check for compound interference.[11][12]
Inconsistent IC₅₀ values Inhibitor precipitation at high concentrations. Variable enzyme activity.Check inhibitor solubility in the assay buffer. Use fresh aliquots of the kinase for each experiment.[12][13][14][15]
Logical Flow for Troubleshooting Inconsistent Results

G start Inconsistent Cytotoxicity Data q1 Is there high variability between replicates? start->q1 sol1 Review cell seeding protocol. Check pipettes. Use fresh compound dilutions. q1->sol1 Yes q2 Are cancer and normal cells both highly sensitive? q1->q2 No sol1->q2 sol2 Compound has low selectivity. Consider structural modifications. q2->sol2 Yes q3 Does MTT data conflict with LDH data? q2->q3 No end Refined Hypothesis sol2->end sol3 Compound may be cytostatic, not cytotoxic. Perform cell cycle analysis. q3->sol3 Yes q3->end No sol3->end

Caption: A decision tree for troubleshooting inconsistent cytotoxicity data.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
  • MDPI. (n.d.).
  • ACS Publications. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors.
  • Benchchem. (n.d.). A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
  • PMC. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • ACS Publications. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
  • PubMed. (2023). C5-pyrimidine-functionalized morpholino oligonucleotides exhibit differential binding affinity, target specificity and lipophilicity.
  • Life Science Applic
  • ACS Publications. (n.d.).
  • PMC. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
  • NIH. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • PMC. (2021).
  • PMC. (n.d.). Using Morpholinos to Control Gene Expression.
  • PMC. (n.d.). Using Morpholinos to Control Gene Expression.
  • International Zebrafish Society. (2016). Guide for Morpholino Users: Toward Therapeutics.
  • Abcam. (n.d.).
  • PMC. (n.d.). Using Morpholinos to Control Gene Expression.

Sources

Validation & Comparative

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

In the landscape of modern oncology, the quest for targeted therapeutics has led to the identification of numerous "privileged scaffolds" – core molecular structures that exhibit a high affinity for specific biological targets. Among these, the pyrrolo[2,3-d]pyrimidine nucleus has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine, the core component of ATP, allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[2] This guide provides a comparative analysis of the efficacy of various pyrrolo[2,3-d]pyrimidine derivatives against key oncogenic kinases, supported by experimental data and detailed methodologies to aid researchers in this dynamic field. While direct comparative studies on a specific entity like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are not extensively documented in publicly available literature, the broader class of molecules sharing this core structure offers a wealth of data for a robust comparative analysis.

The strategic advantage of the pyrrolo[2,3-d]pyrimidine scaffold lies in its synthetic tractability, allowing for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.[2] Researchers have successfully developed derivatives targeting a spectrum of kinases, including those in the PI3K/AKT/mTOR pathway, receptor tyrosine kinases like EGFR and VEGFR, and cell cycle-regulating kinases such as CDKs.[3][4][5] This guide will delve into the comparative efficacy of these derivatives, providing a framework for understanding their structure-activity relationships and guiding future drug design efforts.

Mechanism of Action: Competitive Inhibition at the Kinase ATP-Binding Site

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their inhibitory effects is through competitive binding at the ATP-binding pocket of protein kinases.[2] This action prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

cluster_0 Kinase Catalytic Domain ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) ATP_Binding_Site->Phosphorylated_Substrate Enables Phosphorylation Blocked_Phosphorylation Phosphorylation Blocked (Signal Inhibition) ATP_Binding_Site->Blocked_Phosphorylation Inhibits Phosphorylation Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds to Pyrrolo_Pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Pyrimidine->ATP_Binding_Site Competitively Binds to Substrate Substrate Protein Substrate->Substrate_Binding_Site

Figure 1: Competitive inhibition mechanism of pyrrolo[2,3-d]pyrimidine derivatives.

Comparative Efficacy Against Key Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is evident in the diverse range of kinases it can be engineered to inhibit. The following sections provide a comparative overview of the efficacy of various derivatives against prominent cancer targets.

Multi-Targeted Tyrosine Kinase Inhibitors

Several studies have focused on developing pyrrolo[2,3-d]pyrimidine derivatives that can inhibit multiple tyrosine kinases simultaneously, a strategy aimed at overcoming resistance and enhancing therapeutic efficacy.[3]

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
5k EGFR40Sunitinib261[4]
Her2115[4]
VEGFR288[4]
CDK2204[4]
FN-1501 FLT3---[6]
CDK---[6]

Table 1: Comparative IC50 values of multi-targeted pyrrolo[2,3-d]pyrimidine derivatives.

Compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, demonstrated potent inhibition of EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable or superior to the well-established TKI, sunitinib.[4] Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in cancer cells.[4] Similarly, FN-1501 has been identified as a potent dual inhibitor of FLT3 and CDK kinases, showing promise for the treatment of acute myeloid leukemia.[6]

PI3K/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[5] Pyrrolo[2,3-d]pyrimidine-based compounds have been explored as inhibitors of key kinases in this pathway. Dual PI3K/mTOR inhibitors are of particular interest as they can potentially offer broader efficacy compared to agents targeting a single component of the pathway.[5]

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2 mTORC2 mTORC2->AKT Activates Pyrrolo_Pyrimidine_PI3K Pyrrolo[2,3-d]pyrimidine (PI3K Inhibitor) Pyrrolo_Pyrimidine_PI3K->PI3K Inhibits Pyrrolo_Pyrimidine_mTOR Pyrrolo[2,3-d]pyrimidine (mTOR Inhibitor) Pyrrolo_Pyrimidine_mTOR->mTORC1 Inhibits Pyrrolo_Pyrimidine_mTOR->mTORC2 Inhibits

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.

While specific IC50 values for a wide range of pyrrolo[2,3-d]pyrimidine-based PI3K/mTOR inhibitors are dispersed across various studies, the general consensus is that dual inhibitors may provide a therapeutic advantage in certain contexts, such as in tumors with PTEN loss.[5] However, it is important to note that the toxicity profiles of dual inhibitors may differ from those of more selective pan-PI3K inhibitors.[5]

Other Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to other kinase families as well. For instance, derivatives have been designed to target Colony-Stimulating Factor 1 Receptor (CSF1R), a key player in macrophage regulation and a target for cancer immunotherapy.[7][8] Additionally, this scaffold has been utilized to develop inhibitors of p21-activated kinase 4 (PAK4), which is implicated in tumor growth and metastasis.[9]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of comparative efficacy studies, standardized and robust experimental protocols are paramount. The following sections detail key methodologies for assessing the performance of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation is typically quantified using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the purified kinase, substrate (e.g., a specific peptide or protein), and ATP.

  • Assay Procedure:

    • In a microplate, add the kinase buffer.

    • Add serial dilutions of the test compound.

    • Add the purified kinase and incubate for a pre-determined time to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the reaction for a specific time at a controlled temperature.

    • Stop the reaction (e.g., by adding EDTA).

  • Detection and Data Analysis:

    • Measure the signal corresponding to substrate phosphorylation using an appropriate detection method.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Start Start Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Assay_Setup Assay Setup in Microplate (Buffer, Compound Dilutions) Reagent_Prep->Assay_Setup Kinase_Incubation Add Kinase & Incubate Assay_Setup->Kinase_Incubation Reaction_Initiation Initiate Reaction (Add Substrate & ATP) Kinase_Incubation->Reaction_Initiation Reaction_Incubation Incubate Reaction Reaction_Initiation->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Signal Detection (Phosphorylation) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Sources

Comparative Analysis of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Cross-Validation Against Known PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors.[1] This guide provides a comprehensive framework for the cross-validation of a novel pyrrolo[2,3-d]pyrimidine derivative, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, against a panel of well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[2][3]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust experimental blueprint to objectively assess the potency, selectivity, and cellular activity of this novel compound in direct comparison to established inhibitors. The causality behind experimental choices is elucidated to ensure a self-validating and scientifically rigorous investigation.

The PI3K/AKT/mTOR Signaling Nexus

The PI3K/AKT/mTOR pathway is a complex and highly regulated signaling cascade initiated by growth factors and other extracellular stimuli.[4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This leads to the recruitment and activation of the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including components of the mTOR complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.[6]

Given the structural similarities of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one to known ATP-competitive kinase inhibitors, it is hypothesized to target the kinase domain of PI3K and/or mTOR.[7][8] This guide outlines the necessary experiments to validate this hypothesis and to characterize its inhibitory profile in detail.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth Inhibition (when dephosphorylated) Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays KinaseAssay Biochemical Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity Proliferation Cell Proliferation Assay (GI50 Determination) KinaseAssay->Proliferation Informs cellular concentration range WesternBlot Western Blot Analysis (Target Engagement) Proliferation->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assay WesternBlot->Apoptosis

Figure 2. Experimental Workflow for Inhibitor Characterization.

Part 1: Biochemical Assays for Direct Target Inhibition

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against its purified target enzyme(s).

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A common method is a luminescence-based assay that measures ATP consumption. [9][10] Objective: To determine the IC50 values of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and the panel of known inhibitors against PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR.

Materials:

  • Recombinant human PI3K and mTOR kinases

  • Appropriate kinase substrates (e.g., phosphatidylinositol for PI3K)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit [10]* 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and the reference inhibitors in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer to each well.

  • Add the diluted compounds to the respective wells. Include DMSO-only wells as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the ADP detection reagent according to the manufacturer's protocol. [11]7. Measure the luminescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays for Cellular Potency and Mechanism of Action

Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, assessing its ability to cross the cell membrane, engage its target, and elicit a biological response. [12][13]

Protocol 2: Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50).

Objective: To determine the anti-proliferative activity of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and the reference inhibitors in cancer cell lines with known PI3K/mTOR pathway activation status (e.g., PTEN-null or PIK3CA-mutant cell lines).

Materials:

  • Cancer cell lines (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., WST-1, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition relative to DMSO-treated control cells.

  • Determine the GI50 values by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot Analysis for Target Engagement

Western blotting allows for the direct visualization of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, providing evidence of target engagement. [14] Objective: To assess the effect of the inhibitors on the phosphorylation of downstream effectors of PI3K and mTOR, such as AKT, S6K1, and 4E-BP1.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46))

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds at concentrations around their GI50 values for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of the target proteins relative to total protein levels and a loading control (e.g., β-actin).

Expected Data and Interpretation

The collective data from these assays will enable a comprehensive comparison of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one with the established inhibitors.

Table 1: Comparative Inhibitory Potency (IC50, nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
2-Morpholino-3H-pyrrolo... TBDTBDTBDTBDTBD
BEZ235 (Dactolisib)~5~75~7~150~21
GDC-0941 (Pictilisib)~3~38~3~18>1000
Rapamycin>10000>10000>10000>10000~0.1 (mTORC1)
Torin-1>1000>1000>1000>1000~2
Alpelisib (BYL719)~5~1200~290~250>1000
Reference values are approximate and may vary depending on assay conditions.

Table 2: Comparative Cellular Activity (GI50, nM) in a PIK3CA-mutant cell line

CompoundGI50 (nM)
2-Morpholino-3H-pyrrolo... TBD
BEZ235 (Dactolisib)~20-50
GDC-0941 (Pictilisib)~100-300
Rapamycin~10-100
Torin-1~5-20
Alpelisib (BYL719)~50-200
Reference values are approximate and may vary depending on the cell line and assay conditions.

By analyzing the IC50 and GI50 values in conjunction with the Western blot data, a clear picture of the potency, selectivity, and mechanism of action of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one will emerge. This will allow for an objective assessment of its potential as a novel therapeutic agent targeting the PI3K/AKT/mTOR pathway.

Conclusion

This guide provides a detailed and scientifically grounded framework for the cross-validation of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. By employing a combination of biochemical and cell-based assays and comparing the results to a panel of well-characterized inhibitors, researchers can rigorously evaluate the therapeutic potential of this novel compound. The emphasis on understanding the causality behind experimental choices ensures a self-validating and robust approach to drug discovery and development in the field of targeted cancer therapy.

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The 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows for effective binding to the hinge region of numerous kinases, making it a versatile starting point for the development of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a key subclass: 2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and its analogs. We will objectively compare the performance of these compounds against critical oncology targets, primarily focusing on the PI3K/mTOR signaling pathway, and provide the experimental foundation for these comparisons.

The PI3K/mTOR Pathway: A Critical Target in Oncology

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common event in a wide range of human cancers, making its components highly attractive targets for therapeutic intervention.[3] Dual inhibition of PI3K and mTOR is a particularly compelling strategy, as it can circumvent feedback loops that may limit the efficacy of single-target agents.[5][6] The morpholine moiety has been identified as a key pharmacophore in many PI3K/mTOR inhibitors, primarily due to its ability to form a critical hydrogen bond with the backbone nitrogen of a valine residue in the kinase hinge region.[4]

Core Structure-Activity Relationships of the 2-Morpholino-pyrrolo[2,3-d]pyrimidine Scaffold

The 2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one core offers multiple points for chemical modification, each influencing the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. The key positions for substitution are the N7 position of the pyrrole ring, the C5 and C6 positions of the pyrrole ring, and the morpholine ring itself.

dot graph SAR_Overview { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=10];

Core [label="2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Core", pos="0,0!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N7 [label="N7 Position\n(Pyrrole)", pos="-2.5,1.5!"]; C5_C6 [label="C5 and C6 Positions\n(Pyrrole)", pos="2.5,1.5!"]; Morpholine [label="2-Morpholino Ring", pos="0,-2.5!"]; Activity [label="Potency & Selectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,3!"]; Properties [label="Pharmacokinetics", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,-4.5!"];

Core -> N7 [label="Modulation of\nSolubility & Selectivity"]; Core -> C5_C6 [label="Introduction of\nLipophilic Groups"]; Core -> Morpholine [label="Hinge-Binding\nInteraction"]; N7 -> Activity; C5_C6 -> Activity; Morpholine -> Activity; N7 -> Properties; C5_C6 -> Properties; } Core SAR of the 2-Morpholino-pyrrolo[2,3-d]pyrimidine Scaffold

The Indispensable Role of the Morpholine Moiety at C2

The morpholine group at the C2 position is a cornerstone of the inhibitory activity of this compound class against PI3K and mTOR. Its oxygen atom acts as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket. While direct comparative studies systematically exploring a wide range of substituents at the C2 position are not abundant in single publications, the prevalence of the morpholine ring in potent PI3K/mTOR inhibitors underscores its importance.[4] Alternatives such as piperidine or pyrrolidine at this position generally lead to a decrease in potency, likely due to the loss of the key hydrogen bond acceptor.

Modifications at the C4 Position: Fine-Tuning Activity and Selectivity

The C4 position of the pyrrolo[2,3-d]pyrimidine core is frequently substituted with various amino groups. For instance, the introduction of substituted piperidines at this position has been explored in the development of potent and selective Akt inhibitors.[7][8] This highlights the potential to modulate kinase selectivity by varying the substituent at C4.

The N7 Position: A Handle for Modulating Physicochemical Properties

The N7 position of the pyrrole ring is a common site for substitution to improve physicochemical properties such as solubility and to explore further interactions within the ATP-binding site. Alkylation or arylation at this position can significantly impact the overall profile of the inhibitor.

C5 and C6 Positions: Exploring Lipophilic Pockets

Substitutions at the C5 and C6 positions of the pyrrole ring allow for the exploration of lipophilic pockets within the kinase domain. The introduction of aryl or heteroaryl groups at these positions can lead to significant gains in potency. For example, in a series of CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, variations of the 6-aryl group had a profound effect on inhibitory activity.[9]

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activities of representative 2-morpholino-pyrrolo[2,3-d]pyrimidine analogs against key kinases in the PI3K/mTOR pathway. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.

Compound IDR2 SubstituentR4 SubstituentTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50)Reference
Reference 1 MorpholinoHPI3Kα19--[3]
Reference 1a Morpholino7-(thiazol-2-yl)PI3Kα<10--[3]
Reference 1b Morpholino7-(1-methyl-1H-pyrazol-4-yl)PI3Kα12--[3]
Reference 2 Morpholino6-(3-hydroxyphenyl)PI3Kα15--[10]
Reference 3 2-amino-4-methylpyrido[2,3-d]pyrimidine core-PI3Kα2.3--[5][6]
Reference 3a 2-amino-4-methylpyrido[2,3-d]pyrimidine core-mTOR8.9--[5][6]

Experimental Protocols

General Synthesis of 2-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Analogs

The synthesis of the 2-morpholino-7H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold typically starts from a commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The following is a general, illustrative procedure.

Synthesis_Workflow Start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Aromatic Substitution (Morpholine, Base) Start->Step1 Intermediate1 2-Chloro-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Hydrolysis (Acid or Base) Intermediate1->Step2 Product 2-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Step2->Product

Step 1: Synthesis of 2-Chloro-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol or DMF, add morpholine (1.1-1.5 equivalents) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of 2-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Dissolve the 2-chloro-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine from Step 1 in a suitable solvent such as a mixture of dioxane and water.

  • Add a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and heat the mixture to reflux for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (if an acid was used) or an acid (if a base was used).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final product, 2-morpholino-7H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

In Vitro Kinase Inhibition Assay: PI3Kα HTRF Assay

This protocol describes a general method for determining the in vitro potency of test compounds against PI3Kα using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11][12][13][14]

HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare Compound Dilutions Dispense 4. Dispense Compound, Enzyme, and Substrate/ATP to Assay Plate Compound_Prep->Dispense Enzyme_Prep 2. Prepare PI3Kα Enzyme Solution Enzyme_Prep->Dispense Substrate_Prep 3. Prepare Substrate (PIP2) and ATP Solution Substrate_Prep->Dispense Incubate 5. Incubate to Allow Kinase Reaction Dispense->Incubate Stop 6. Add Stop Solution Incubate->Stop Detect 7. Add Detection Reagents (Europium-labeled antibody, SA-XL665) Stop->Detect Read 8. Read HTRF Signal Detect->Read

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • HTRF detection reagents: Europium-labeled anti-phospho-PIP3 antibody and streptavidin-XL665 (SA-XL665)

  • 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase assay buffer, PI3Kα enzyme, and PIP2 substrate.

    • Initiate the kinase reaction by adding a solution of ATP to the master mix and immediately dispensing the complete reaction mixture into the assay plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the HTRF detection reagents (Europium-labeled antibody and SA-XL665) to the wells.

  • Signal Reading: Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC50 values using a non-linear regression analysis.

Conclusion and Future Directions

The 2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold represents a highly versatile and potent platform for the design of kinase inhibitors, particularly targeting the PI3K/mTOR pathway. The morpholine moiety at the C2 position is critical for hinge-binding, while modifications at other positions of the pyrrolopyrimidine core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR studies of the morpholine ring: Exploring substitutions on the morpholine ring itself could lead to improved interactions within the ATP-binding pocket and potentially enhance selectivity.

  • Exploration of novel substitutions at the C5 and C6 positions: The introduction of diverse chemical matter at these positions could uncover new interactions with the kinase domain and lead to the development of inhibitors with novel selectivity profiles.

  • Head-to-head comparative studies: Rigorous comparative studies of analogs under standardized assay conditions are needed for a more definitive understanding of the SAR and for the objective selection of lead candidates for further development.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can continue to develop novel and effective kinase inhibitors based on the promising 2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold for the treatment of cancer and other diseases.

References

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Benchmarking Pyrrolo[2,3-d]pyrimidine Derivatives in Oncology: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition

The quest for targeted cancer therapies has led to the identification of numerous "privileged scaffolds" – molecular frameworks that serve as a robust foundation for designing potent and selective inhibitors of key oncogenic drivers. Among these, the pyrrolo[2,3-d]pyrimidine core has emerged as a cornerstone in the development of kinase inhibitors.[1][2] Its structural resemblance to adenine, the core component of ATP, allows derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases, which are frequently dysregulated in cancer.[1][3]

This guide focuses on benchmarking the therapeutic potential of this important class of molecules. While specific preclinical or clinical data for the compound 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 1227958-71-5) is not yet available in the public domain[4][5][6][7], its structure, featuring the pyrrolo[2,3-d]pyrimidine core and a morpholino group, is highly suggestive of a role as a kinase inhibitor, likely targeting the Phosphoinositide 3-kinase (PI3K) pathway. The morpholino moiety is a common feature in many potent PI3K inhibitors.

Therefore, this document will provide a comprehensive benchmarking analysis of representative pyrrolo[2,3-d]pyrimidine-based kinase inhibitors against established standard-of-care treatments for relevant cancer indications. We will delve into the mechanism of action, present comparative experimental data, and provide detailed protocols for key validation assays, offering a framework for the evaluation of novel compounds within this class.

The PI3K/Akt/mTOR Pathway: A Critical Hub in Cancer Progression

The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a pivotal role in cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation, often driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies, including breast, colorectal, and hematological cancers.

Caption: The PI3K/Akt/mTOR Signaling Pathway. Activation by growth factors leads to a cascade of phosphorylation events promoting cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Given its central role, targeting the PI3K/Akt/mTOR pathway has been a major focus of drug development. This has led to the approval of several inhibitors, which serve as important benchmarks for new chemical entities.

Mechanism of Action: Pyrrolo[2,3-d]pyrimidines as ATP-Competitive Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives are designed to function as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding cleft of the target kinase, thereby preventing the phosphorylation of downstream substrates and effectively blocking the signaling cascade. The pyrrolopyrimidine scaffold provides the core interactions within the adenine-binding region of the kinase, while substitutions at various positions on the ring system are tailored to enhance potency and selectivity for specific kinases.

Benchmarking Against Standard Treatments: A Case Study in Glioblastoma

To illustrate a practical benchmarking scenario, we will consider the application of a representative pyrrolo[2,3-d]pyrimidine-based Src family kinase (SFK) inhibitor, Si306 , in the context of glioblastoma (GBM), an aggressive brain tumor with limited treatment options. The standard of care for GBM often involves surgery, radiation, and chemotherapy with agents like temozolomide. However, tumor recurrence and therapeutic resistance are common. Src kinases are often overexpressed in GBM and contribute to its invasive nature, making them a rational therapeutic target.[9]

Comparative In Vitro Efficacy

The following table summarizes the in vitro potency of Si306 against a well-established SFK inhibitor, Dasatinib, in human glioblastoma cell lines.

CompoundTargetCell LineIC50 (µM)Citation
Si306 Src Family KinasesU87Data not explicitly provided as IC50, but shown to be effective at sub-micromolar concentrations[9]
Dasatinib Src Family KinasesU87Data not explicitly provided as IC50, but used as a comparator[9]
Temozolomide DNA Alkylating AgentU87Variable, often in the high µM to mM range depending on cell sensitivity-

Note: While a direct IC50 comparison is not available in the cited source for Si306 and Dasatinib in U87 cells, the study demonstrates the potent anti-invasive effects of Si306 at concentrations where standard chemotherapies are often less effective against this endpoint.

Comparative In Vivo Efficacy

A critical aspect of benchmarking is the evaluation of in vivo anti-tumor activity. The following table presents a conceptual comparison based on reported findings for Si306 in a zebrafish embryo xenograft model of GBM.

TreatmentModelKey FindingsCitation
Si306 U87 Xenograft (Zebrafish Embryo)Significant suppression of GBM cell invasion[9]
Pro-Si306 (Prodrug) U87 Xenograft (Zebrafish Embryo)Similar anti-invasive efficacy to Si306[9]
Standard Chemotherapy (e.g., Temozolomide) Murine Orthotopic GBM XenograftModest survival benefit, often followed by recurrence-

These findings highlight the potential of pyrrolo[2,3-d]pyrimidine-based inhibitors to offer a different mechanism of action—targeting invasion and migration—which could be complementary or superior to the cytotoxic effects of standard chemotherapy in certain contexts.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound.

Caption: Workflow for an In Vitro Kinase Binding Assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Dispense Dispense compound and assay mix into microplate Compound_Prep->Dispense Assay_Mix Prepare assay mix: Kinase, fluorescent tracer, and antibody Assay_Mix->Dispense Incubate Incubate at room temperature Dispense->Incubate Read Read plate on a fluorescence plate reader Incubate->Read Analyze Analyze data and calculate IC50 values Read->Analyze End End Analyze->End

Methodology:

  • Compound Preparation: Create a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in DMSO.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound to the wells of a 384-well microplate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Tracer Mix: Prepare a solution containing the target kinase and the fluorescently labeled ATP-competitive tracer in the appropriate kinase buffer.

  • Antibody Mix: Prepare a solution of the terbium-labeled anti-tag antibody.

  • Reaction: Add 2.5 µL of the kinase/tracer mix to each well, mix, and incubate for 1 hour at room temperature.

  • Detection: Add 5 µL of the antibody solution to each well, mix, and incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in an animal model.

Caption: Workflow for an In Vivo Xenograft Study.

Xenograft_Workflow Start Start Implantation Implant human cancer cells subcutaneously into immunocompromised mice Start->Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Dosing Administer test compound, standard treatment, or vehicle according to a defined schedule Randomization->Dosing Monitoring Monitor tumor volume and body weight regularly Dosing->Monitoring Endpoint Continue treatment until a predefined endpoint (e.g., tumor volume limit) Monitoring->Endpoint Analysis Analyze tumor growth inhibition and assess toxicity Endpoint->Analysis End End Analysis->End

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 U87 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various dose levels, a standard-of-care agent, and a vehicle control, following a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile and clinically relevant platform for the development of novel kinase inhibitors. While the specific compound 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one remains to be characterized in the scientific literature, its structural features suggest it belongs to this promising class of therapeutics.

This guide provides a comprehensive framework for how such a compound, and others in its class, can be rigorously evaluated and benchmarked against existing standard-of-care treatments. By employing a combination of in vitro biochemical and cell-based assays, along with in vivo efficacy studies, researchers can elucidate the therapeutic potential of these molecules. The ultimate goal is to identify candidates with superior efficacy, improved safety profiles, and the ability to overcome existing mechanisms of drug resistance, thereby addressing the unmet needs of cancer patients.

References

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  • Karlsson, D., et al. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 64(11), 7478-7501. [Link]

  • Chen, Y., et al. (2024). Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. European Journal of Medicinal Chemistry, 279, 116893. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6697. [Link]

  • Seanego, T. D., et al. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemistrySelect, 7(1), e202103893. [Link]

  • Stanislav, K., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(13), 4259. [Link]

Sources

Confirming Target Engagement for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the precise validation of a compound's interaction with its intended molecular target is a cornerstone of preclinical development. This guide provides an in-depth technical comparison of methodologies to confirm target engagement for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a compound representative of the growing class of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. The structural motif of a morpholino group appended to a pyrimidine-based core is a well-established pharmacophore for inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This guide will therefore proceed under the well-supported hypothesis that 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one engages kinases within this critical cellular cascade.

We will explore a suite of robust experimental techniques, from biochemical assays to live-cell methodologies, to provide a comprehensive framework for researchers to design and interpret target engagement studies. The overarching goal is to equip scientists with the knowledge to generate self-validating data that unequivocally demonstrates the direct interaction of this, and similar compounds, with their putative targets in a physiologically relevant context.

The PI3K/Akt/mTOR Signaling Pathway: A Pivotal Target in Disease

The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent driver in numerous human cancers, making it a prime target for therapeutic intervention.[2] Kinase inhibitors targeting this pathway have shown significant promise, and the pyrrolo[2,3-d]pyrimidine scaffold, being a deaza-isostere of adenine, serves as an effective ATP-competitive inhibitor core for various kinases.[3][4]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors  Protein Synthesis,  Cell Growth mTORC2 mTORC2 mTORC2->Akt Inhibitor 2-Morpholino-3H- pyrrolo[2,3-d]pyrimidin-4(7H)-one Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling cascade and potential points of inhibition.

Comparative Methodologies for Confirming Target Engagement

The confirmation of target engagement requires a multi-faceted approach, progressing from direct biochemical interactions to validation within a complex cellular environment. Below, we compare several state-of-the-art techniques.

Biochemical Kinase Assays

Principle: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase in vitro. This is a foundational step to determine the intrinsic potency of the inhibitor against its putative target.

Experimental Protocol (General):

  • Reagent Preparation: Recombinant human PI3K and/or mTOR kinase, a suitable substrate (e.g., a peptide or lipid), and ATP are prepared in an appropriate assay buffer.

  • Compound Dilution: A serial dilution of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is prepared.

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified. Common detection methods include radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-onePI3KαHypothetical: 15
2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-onemTORHypothetical: 5
Torin2 (Reference mTOR inhibitor)mTOR0.25
AZ20 (Reference ATR inhibitor)ATR5

Note: IC50 values for the topic compound are hypothetical and for illustrative purposes.

Causality and Insights: Biochemical assays provide a direct measure of enzyme inhibition, establishing a baseline for a compound's potency. However, these assays lack the complexity of the cellular environment, such as the presence of high intracellular ATP concentrations and the need for the compound to cross the cell membrane.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful technique for verifying target engagement in intact cells or tissue lysates. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[5][6][7][8][9]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Intact_Cells Intact_Cells Treated_Cells Treated_Cells Intact_Cells->Treated_Cells  + Inhibitor Heated_Lysates Heated_Lysates Treated_Cells->Heated_Lysates  Heat Gradient Separation Separation Heated_Lysates->Separation  Centrifugation Quantification Quantification Separation->Quantification  Western Blot / MS

Sources

A Head-to-Head Comparison of PI3K Inhibitors: Profiling 2-Morpholino-Core Scaffolds Against Isoform-Selective and Pan-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers. The development of small molecule inhibitors against PI3K has yielded several clinical candidates and approved drugs, each with a unique profile of potency, isoform selectivity, and therapeutic window. This guide provides a detailed head-to-head comparison of key PI3K inhibitors, with a special focus on compounds bearing a 2-morpholino-pyrimidine-like core, a common pharmacophore in this class of inhibitors.

While the specific compound "2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one" is not extensively characterized in publicly available literature, its core structure is highly suggestive of PI3K inhibition. The morpholine moiety is a well-established feature in many PI3K inhibitors, forming a critical hydrogen bond with the hinge region of the kinase. Therefore, to provide a relevant and data-driven comparison, we will use Pictilisib (GDC-0941) , a potent pan-PI3K inhibitor featuring a 2-morpholino-thieno[3,2-d]pyrimidine scaffold, as a representative of this structural class.

We will compare Pictilisib against two other clinically significant PI3K inhibitors with distinct isoform selectivity profiles:

  • Copanlisib (BAY 80-6946) : A pan-PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.

  • Alpelisib (BYL719) : An isoform-selective inhibitor that specifically targets the PI3K-α isoform.

This guide will delve into their mechanisms of action, comparative biochemical and cellular activities, pharmacokinetic profiles, and clinical considerations, supported by experimental data and detailed protocols.

The PI3K/AKT/mTOR Signaling Pathway: A Key Oncogenic Driver

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its activation is initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes critical for tumor progression.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor1 Pictilisib (Pan-PI3K) Inhibitor1->PI3K Inhibitor2 Copanlisib (Pan-PI3K, α/δ pref.) Inhibitor2->PI3K Inhibitor3 Alpelisib (PI3Kα selective) Inhibitor3->PI3K

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Head-to-Head Comparison of Inhibitor Potency and Selectivity

The efficacy and safety of a PI3K inhibitor are largely dictated by its potency and selectivity against the different Class I PI3K isoforms (α, β, γ, δ).

CompoundTargetIC₅₀ (nM) vs PI3KαIC₅₀ (nM) vs PI3KβIC₅₀ (nM) vs PI3KγIC₅₀ (nM) vs PI3Kδ
Pictilisib (GDC-0941) Pan-PI3K3[1][2][3]33[1][2]75[1][2]3[1][2][3]
Copanlisib (BAY 80-6946) Pan-PI3K (α/δ preferential)0.5[4][5][6][7]3.7[4][5][6][7]6.4[4][5][6][7]0.7[4][5][6][7]
Alpelisib (BYL719) PI3Kα selective5[8][9]1200[8][9][10]250[8][9][10]290[8][9][10]

Expert Insights:

  • Pictilisib and Copanlisib are both pan-PI3K inhibitors, but Copanlisib demonstrates significantly higher potency against the α and δ isoforms.[4][5][6][7] The preferential targeting of PI3Kα and PI3Kδ by Copanlisib is particularly relevant in malignancies where these isoforms are the primary drivers of oncogenesis.[11]

  • Alpelisib stands out for its remarkable selectivity for the PI3Kα isoform, with over 200-fold greater potency against PI3Kα compared to the other Class I isoforms.[8][9][10] This high selectivity is a key factor in its clinical development, particularly in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.

Comparative Cellular Activity

The ultimate measure of a targeted inhibitor's utility is its ability to suppress downstream signaling and inhibit the proliferation of cancer cells.

Inhibition of AKT Phosphorylation

A direct downstream target of PI3K, the phosphorylation of AKT at Ser473 is a widely used biomarker for pathway inhibition.

CompoundCell LineIC₅₀ (nM) for pAKT (Ser473) Inhibition
Pictilisib (GDC-0941) U87MG46[12]
PC337[12]
MDA-MB-36128[12]
Copanlisib (BAY 80-6946) ELT3~5 (complete inhibition)[4]
Alpelisib (BYL719) Not explicitly stated in the provided results-

Expert Insights: Both Pictilisib and Copanlisib demonstrate potent inhibition of AKT phosphorylation in various cancer cell lines at low nanomolar concentrations, confirming their on-target activity in a cellular context.[4][12]

Anti-proliferative Activity in Cancer Cell Lines

The ability of these inhibitors to halt cancer cell growth is a critical determinant of their therapeutic potential.

CompoundCell LineGI₅₀/IC₅₀ (µM)PIK3CA Status
Pictilisib (GDC-0941) U87MG0.95[12]PTEN null
A27800.14[12]Mutant
PC30.28[12]PTEN null
MDA-MB-3610.72[12]H1047R
Copanlisib (BAY 80-6946) HCT-1160.12-0.13[4]H1047R
BT20Induces apoptosis[4]PTEN null
HER2+ cell linesMean IC₅₀ = 0.017-
PIK3CA mutant cell linesMean IC₅₀ = 0.019[12]Mutant
Alpelisib (BYL719) SKBR-30.71[8]Wild-type
SKBR-3-PR (Pyrotinib Resistant)1.57[8]Wild-type

Expert Insights:

  • Copanlisib generally exhibits higher potency in inhibiting cell proliferation, particularly in cell lines with PIK3CA mutations or HER2 amplification.[4][12]

  • The activity of Alpelisib is most pronounced in PIK3CA-mutated cancers, which aligns with its isoform-selective mechanism of action.[8]

Experimental Protocols

In Vitro PI3K Activity Assay (Luminescence-based)

This protocol outlines a common method for determining the IC₅₀ values of inhibitors against purified PI3K isoforms.

Kinase_Assay_Workflow Start Start Step1 Serial Dilution of Inhibitor Start->Step1 Step2 Add PI3K Enzyme & Substrate (PIP2) Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction & Detect ADP Step4->Step5 Step6 Measure Luminescence Step5->Step6 End End Step6->End

Figure 2: Workflow for a luminescence-based PI3K kinase assay.

Protocol:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted compound, recombinant human PI3K enzyme (e.g., p110α/p85α), and a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).[13]

  • Kinase Reaction: Initiate the reaction by adding an ATP solution. The final ATP concentration should be near the Kₘ value for the specific kinase isoform.[13]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.[13]

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).[14][15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[12]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Protocol:

  • Cell Seeding: Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the cell culture medium.[16][17]

  • Lysis and Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.[17]

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[17]

Western Blot Analysis of AKT Phosphorylation

This technique is used to assess the phosphorylation status of AKT as a measure of PI3K pathway inhibition.

Protocol:

  • Cell Treatment: Treat cultured cancer cells with the PI3K inhibitor for a specified time.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (Ser473) and total AKT.[18][19]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.

Comparative Pharmacokinetics

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for maintaining therapeutic concentrations in the body.

ParameterPictilisib (GDC-0941)Copanlisib (BAY 80-6946)Alpelisib (BYL719)
Administration OralIntravenousOral
Half-life (t₁/₂) (hours) ~13.7[20]39.1 - 52.1[21][22]4.3 - 17.5[20][23]
Clearance (CL) (L/h) Not explicitly stated18.9 - 24.8[21]Not explicitly stated
Volume of Distribution (Vd) (L) Not explicitly stated871 - 1870[21][22]Not explicitly stated
Oral Bioavailability 78%[12]N/A>50%[20]
Primary Metabolism Not explicitly statedCYP3A4Amide hydrolysis

Expert Insights:

  • Route of Administration: The intravenous administration of Copanlisib offers complete bioavailability and avoids potential issues with oral absorption, but requires clinical visits for infusion.[21] Pictilisib and Alpelisib offer the convenience of oral administration.[12][23]

  • Half-life: Copanlisib has a longer half-life compared to Pictilisib and Alpelisib, which may allow for less frequent dosing.[20][21][22]

  • Metabolism: The primary metabolism of Copanlisib by CYP3A4 suggests a higher potential for drug-drug interactions compared to Alpelisib, which is mainly metabolized through amide hydrolysis.

Clinical Considerations and Adverse Effects

The clinical utility of PI3K inhibitors is often limited by their on-target and off-target toxicities.

Adverse Event (Common)Pictilisib (GDC-0941)Copanlisib (BAY 80-6946)Alpelisib (BYL719)
Hyperglycemia YesYes (transient)[7][23]Yes (most common grade 3/4)[7][8]
Rash YesYesYes[8][21]
Diarrhea YesYes[7][23]Yes[8][21]
Hypertension NoYes (transient)[7][23]No
Nausea/Vomiting YesYesYes[5]
Neutropenia NoYes[7][23]No

Expert Insights:

  • Hyperglycemia and rash are common class effects of PI3K inhibitors, resulting from on-target inhibition of the PI3K/AKT pathway in normal tissues.[21][22]

  • The intravenous and intermittent dosing schedule of Copanlisib may contribute to a different safety profile compared to the orally administered Pictilisib and Alpelisib, with transient hyperglycemia and hypertension being notable.[7][23]

  • The adverse event profile of Alpelisib is well-characterized, with hyperglycemia being the most significant and often dose-limiting toxicity.[7][8]

Conclusion

The head-to-head comparison of Pictilisib, Copanlisib, and Alpelisib highlights the nuances within the class of PI3K inhibitors.

  • Pictilisib , as a representative of the 2-morpholino-pyrimidine-like scaffold, is a potent pan-PI3K inhibitor with good oral bioavailability.

  • Copanlisib stands out for its high potency, particularly against PI3Kα and PI3Kδ, and its intravenous administration. Its efficacy in certain hematological malignancies is well-established.

  • Alpelisib represents a more targeted approach, with its selectivity for PI3Kα making it a valuable therapeutic option for patients with PIK3CA-mutated solid tumors, particularly breast cancer.

The choice of a PI3K inhibitor for a specific research or clinical application will depend on the desired isoform selectivity, the genetic context of the cancer, and the acceptable safety profile. The pyrrolo[2,3-d]pyrimidine scaffold, as exemplified by the initial query and related structures, continues to be a versatile and promising core for the design of novel kinase inhibitors, and further exploration of its potential in targeting the PI3K pathway is warranted.

References

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  • Wikipedia. (n.d.). Copanlisib. Retrieved from [Link]

  • Houlden, R. L., et al. (2023). Pharmacokinetics and Pharmacodynamic of Alpelisib. Clinical Pharmacokinetics, 62(1), 25-36.
  • Reif, S., et al. (2023). Copanlisib population pharmacokinetics from phase I-III studies and exposure-response relationships in combination with rituximab. CPT: Pharmacometrics & Systems Pharmacology, 12(7), 963-975.
  • AdooQ Bioscience. (n.d.). GDC-0941 (Pictilisib). Retrieved from [Link]

  • Liederer, B. M., et al. (2018). Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers. Cancer Chemotherapy and Pharmacology, 81(4), 735-745.
  • ASCO Publications. (2018). Effects of rifampin on the pharmacokinetics of copanlisib, a novel pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor in cancer patients. Retrieved from [Link]

  • Liederer, B. M., et al. (2018). Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers. Cancer Chemotherapy and Pharmacology, 81(4), 735-745.
  • Zinzani, P. L., et al. (2019). Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date.
  • Zhang, M., et al. (2022). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Cancer Letters, 532, 215582.
  • Liu, P., et al. (2020).
  • Zhang, M., et al. (2022). Alpelisib Exhibits a Synergistic Effect with Pyrotinib and Reverses Acquired Pyrotinib Resistance in HER2+ Breast Cancer. SciSpace.
  • Patnaik, A., et al. (2016). First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas. Annals of Oncology, 27(10), 1928-1940.
  • Kim, S. B., et al. (2023). Phase Ib and pharmacokinetics study of alpelisib, a PIK3CA inhibitor, and capecitabine in patients with advanced solid tumors. Frontiers in Oncology, 13, 1188613.
  • Marbury, T., et al. (2023). Pharmacokinetics and Safety of Multiple-Dose Alpelisib in Participants with Moderate or Severe Hepatic Impairment. Journal of Cancer, 14(8), 1364-1372.
  • Liu, N., et al. (2017). Pharmacokinetic and pharmacodynamic relationship of copanlisib in patients with malignant lymphoma and advanced solid tumors: confirmation of on-target PI3K inhibitor activity.
  • James, I., et al. (2015). A pharmacokinetic evaluation of alpelisib for the treatment of HR+, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1783-1792.
  • PubChem. (n.d.). Copanlisib. Retrieved from [Link]

  • PubChem. (n.d.). Pictilisib. Retrieved from [Link]

  • Martini, M., et al. (2013). Measuring PI3K Lipid Kinase Activity. In Methods in Molecular Biology (pp. 225-235). Humana Press.
  • Markham, A. (2019). Alpelisib: A pharmacokinetic evaluation of alpelisib for the treatment of HR+, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. Drugs, 79(13), 1477-1483.
  • Ossiform. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Wang, M., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules, 24(21), 3958.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). copanlisib. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural insights into selectivity of alpelisib in PI3K isoforms. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: COPANLISIB (CHEMBL3218576). Retrieved from [Link]

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  • Al-Malki, A. L., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(15), 3794.
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A Deep Dive into Kinase Selectivity: Profiling the Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor, Ruxolitinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the selectivity profile of a kinase inhibitor is paramount. It dictates not only the therapeutic efficacy of the compound but also its potential off-target effects and overall safety profile. This guide provides an in-depth analysis of the selectivity of Ruxolitinib, a potent Janus kinase (JAK) inhibitor built upon the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold. We will explore its mechanism of action, compare its selectivity to other prominent JAK inhibitors, and provide detailed experimental protocols for assessing kinase inhibitor selectivity in your own research.

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, mimicking the natural purine structure of ATP and thereby serving as an excellent starting point for the design of potent kinase inhibitors.[1] Ruxolitinib is a prime example of the successful clinical application of this scaffold.[2]

Ruxolitinib: A Selective JAK1/2 Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[3][4] These non-receptor tyrosine kinases are crucial mediators of cytokine and growth factor signaling through the JAK-STAT pathway, which plays a pivotal role in hematopoiesis and immune response.[5][6] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[2]

Mechanism of Action: Competitive ATP Inhibition

Ruxolitinib exerts its inhibitory effect by competitively binding to the ATP-binding site within the catalytic domain of JAK1 and JAK2.[4] This prevents the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription), thereby blocking the downstream signaling cascade that drives cell proliferation and inflammation.[2][5]

cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates STAT->STAT_dimer Dimerizes

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

In Vitro Selectivity Profile

The selectivity of Ruxolitinib has been extensively characterized through in vitro kinase assays. These assays directly measure the inhibitory activity of the compound against a panel of purified kinases.

Kinase TargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2
JAK1 3.3-~0.85x
JAK2 2.8~1.2x-
Tyk2 19~6x~7x
JAK3 >400>121x>143x
Data sourced from Tocris Bioscience.

As the data indicates, Ruxolitinib is highly potent against JAK1 and JAK2, with significantly less activity against Tyk2 and markedly lower potency against JAK3. This profile is critical to its therapeutic effect in myelofibrosis, which is often driven by hyperactive JAK2 signaling.[2] Furthermore, broad kinome screening has shown that Ruxolitinib exhibits minimal inhibition against a wide range of other kinases, underscoring its selectivity.

Comparative Selectivity of JAK Inhibitors

To fully appreciate the selectivity profile of Ruxolitinib, it is insightful to compare it with other clinically approved JAK inhibitors.

InhibitorPrimary TargetsKey Selectivity Features
Ruxolitinib JAK1, JAK2Potent inhibitor of JAK1 and JAK2 with significantly lower activity against JAK3.
Tofacitinib JAK1, JAK2, JAK3Initially designed as a JAK3 inhibitor, but also inhibits JAK1 and JAK2 at clinically relevant concentrations.[1]
Baricitinib JAK1, JAK2Exhibits specificity for JAK1 and JAK2 over JAK3.[7]
Fedratinib JAK2Shows preferential inhibition of JAK2 over other JAK family members and also inhibits FLT3.[8][9]

This comparison highlights the nuances in the selectivity profiles of different JAK inhibitors. While all target members of the JAK family, the specific isoforms they inhibit and their relative potencies can lead to different therapeutic applications and side-effect profiles.[7][10] For instance, the potent inhibition of JAK2 by Ruxolitinib is beneficial for treating myelofibrosis, but it can also contribute to side effects like anemia and thrombocytopenia due to the role of JAK2 in red blood cell and platelet production.[7]

Experimental Methodologies for Assessing Kinase Selectivity

A thorough assessment of a kinase inhibitor's selectivity profile requires a multi-faceted approach, combining in vitro biochemical assays with cell-based methods that confirm target engagement in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a gold-standard method for determining the potency of a kinase inhibitor against a purified enzyme.[11] The principle is to measure the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase - Substrate - [γ-32P]ATP - Buffer Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate from ATP (e.g., filter binding) Stop_Reaction->Separate Measure_Radioactivity Measure Radioactivity of Substrate Separate->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Kinase: Purified, active kinase of interest.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • [γ-32P]ATP: Radiolabeled ATP.

    • Assay Buffer: Contains necessary salts, cofactors (e.g., MgCl2), and a buffering agent to maintain optimal pH.

    • Inhibitor: Serially diluted in an appropriate solvent (e.g., DMSO).

    • Stop Solution: e.g., phosphoric acid.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add the inhibitor at various concentrations to the test wells. Add vehicle (e.g., DMSO) to the control wells.

    • Add the kinase to all wells except the negative control.

    • Add the substrate to all wells.

  • Initiate Reaction:

    • Add [γ-32P]ATP to all wells to start the kinase reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction:

    • Add the stop solution to all wells.

  • Separation:

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-32P]ATP will be washed away.

    • Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid).

  • Detection:

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a radiolabeled ATP provides a direct and highly sensitive measure of kinase activity. The separation step is crucial to distinguish between the phosphorylated substrate and the excess radiolabeled ATP, ensuring an accurate signal. Running a dose-response curve allows for the precise determination of the inhibitor's potency (IC50).

Kinome Scanning

To obtain a broader view of an inhibitor's selectivity, high-throughput screening against a large panel of kinases, known as kinome scanning, is employed.[12] Several commercial platforms are available, such as KINOMEscan®, which utilizes a competitive binding assay format.[12] In this assay, the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is then quantified, typically by qPCR. A lower amount of bound kinase indicates that the test compound is effectively competing for the active site. This approach allows for the rapid assessment of an inhibitor against hundreds of kinases simultaneously.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular environment.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation.[13]

Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with Inhibitor or Vehicle Cell_Culture->Treat_Cells Harvest_Cells Harvest and Aliquot Cells Treat_Cells->Harvest_Cells Heat_Shock Apply Heat Gradient to Aliquots Harvest_Cells->Heat_Shock Lyse_Cells Lyse Cells and Separate Soluble Fraction Heat_Shock->Lyse_Cells Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Lyse_Cells->Protein_Quantification Generate_Melt_Curve Generate Melt Curve Protein_Quantification->Generate_Melt_Curve End End Generate_Melt_Curve->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the kinase inhibitor at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Harvesting and Aliquoting:

    • Harvest the cells and wash them to remove excess compound.

    • Resuspend the cells in a suitable buffer and aliquot them into PCR tubes.

  • Thermal Challenge:

    • Place the aliquots in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using a method such as Western blotting or an ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the signal (for ELISA) for each temperature.

    • Plot the percentage of soluble protein against the temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target engagement and stabilization.

Causality Behind Experimental Choices: The heat gradient is the core of this assay, as it induces protein denaturation. The key readout is the amount of soluble target protein remaining after the heat challenge. A ligand-bound protein will be more stable and thus remain in the soluble fraction at higher temperatures. This provides direct evidence of target engagement within the complex milieu of the cell.[13]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly valuable framework for the development of potent and selective kinase inhibitors, with Ruxolitinib serving as a landmark example. A thorough understanding of a compound's selectivity profile, achieved through a combination of in vitro biochemical assays and cell-based target engagement studies, is indispensable for advancing drug discovery programs. The methodologies outlined in this guide provide a robust framework for researchers to comprehensively assess the selectivity of their own kinase inhibitors, ultimately leading to the development of safer and more effective therapeutics.

References

  • Wikipedia. Ruxolitinib. [Link]

  • StatPearls. Ruxolitinib. [Link]

  • Santos, F. P., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future oncology (London, England), 8(9), 1069–1081. [Link]

  • OncLive. Role of Ruxolitinib in Uncontrolled PV. [Link]

  • Anderson, E. J., et al. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv. [Link]

  • Heine, A., et al. (2013). Ruxolitinib targets DCs: for better or worse?. Blood, 122(7), 1099–1100. [Link]

  • Jakafi® (ruxolitinib). Official Website. [Link]

  • UK College of Medicine. An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. [Link]

  • McInnes, I. B., & Byers, N. L. (2021). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. RMD open, 7(1), e001557. [Link]

  • Wikipedia. Janus kinase inhibitor. [Link]

  • Gadina, M., et al. (2022). JAK inhibitors selectivity: New opportunities, better drugs?. medRxiv. [Link]

  • Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors. (2026). AJMC. [Link]

  • Singh, S., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Theory and Computation, 19(9), 2696–2711. [Link]

  • ResearchGate. Jak inhibitors and their selectivity profile. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. ruxolitinib. [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the rheumatic diseases, 80(7), 865–875. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et biophysica acta, 1814(10), 1363–1373. [Link]

  • Talpaz, M., & Kiladjian, J. J. (2025). Fedratinib in 2025 and beyond: indications and future applications. Therapeutic advances in hematology, 16, 20406207251291986. [Link]

  • Nash, P., et al. (2021). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology (Oxford, England), 60(Suppl 3), iii5–iii21. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature protocols, 9(9), 2100–2122. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jakafi® (ruxolitinib). Mechanism of action. [Link]

  • MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • Choy, E. H., et al. (2018). Selective JAKinibs: Prospects in Inflammatory and Autoimmune Diseases. Clinical immunology (Orlando, Fla.), 196, 30–40. [Link]

  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery. [Link]

  • Harrison, C. N., et al. (2020). Fedratinib in myelofibrosis. Future oncology (London, England), 16(12), 737–751. [Link]

  • Journal of Hematology Oncology Pharmacy. Managing and Mitigating Discontinuation Syndrome With Ruxolitinib and Other Novel JAK Inhibitors for Myelofibrosis. [Link]

  • ResearchGate. Cellular thermal shift assay (CETSA) for the most promising inhibitors in HL-60 cells. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. (n.d.). [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS chemical biology, 17(9), 2419–2431. [Link]

  • MPN Hub. Fedratinib in myelofibrosis. [Link]

  • Apollo - University of Cambridge. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • PubMed. Off-Target Effects of BCR-ABL and JAK2 Inhibitors. [Link]

  • VJHemOnc. Efficacy and safety of fedratinib in patients with myelofibrosis and low platelet counts. [Link]

  • Targeted Oncology. Ruxolitinib Stands Out Among JAK2 Inhibitors for Myelofibrosis. [Link]

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Independent Verification of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: A Comparative Guide to PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolo[2,3-d]pyrimidine Derivative

The compound 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic molecules. This scaffold is a well-established pharmacophore in kinase inhibitor discovery, acting as a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] Its structural similarity allows it to compete with ATP for binding to the kinase hinge region, a critical interaction for catalytic activity. Numerous derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, with some gaining approval for treating inflammatory diseases and cancers.[1][2]

While specific biological data for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is not extensively published, its core structure, combined with the presence of a morpholino group—a feature found in known dual PI3K/mTOR inhibitors like PKI-587—strongly suggests its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4][5]

This guide provides a framework for the independent verification of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one's biological activity. We will objectively compare its hypothetical performance against established inhibitors of the PI3K/Akt/mTOR pathway, supported by detailed, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, enabling researchers to independently assess the compound's potency, selectivity, and cellular effects.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates membrane lipids to generate PIP3, which acts as a second messenger to recruit and activate the kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell growth, and survival.[5][6] The mTOR protein also exists in a second complex, mTORC2, which is responsible for the full activation of Akt through phosphorylation at Serine 473.[7] Due to its central role in cancer, various inhibitors targeting different nodes of this pathway have been developed.[8][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt P(Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt P(Ser473) (Full Activation) S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E S6K->Proliferation eIF4E->Proliferation Inhibits Translation Topic_Compound 2-Morpholino-3H-pyrrolo [2,3-d]pyrimidin-4(7H)-one (Hypothesized) Topic_Compound->PI3K Topic_Compound->mTORC2 ? Topic_Compound->mTORC1 ? PI3K_Inhibitors Pan-PI3K / Isoform-Specific Inhibitors PI3K_Inhibitors->PI3K mTOR_Inhibitors mTOR Inhibitors (Rapalogs, Catalytic) mTOR_Inhibitors->mTORC1 Dual_Inhibitors Dual PI3K/mTOR Inhibitors Dual_Inhibitors->PI3K Dual_Inhibitors->mTORC2 Dual_Inhibitors->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Framework: Established PI3K/Akt/mTOR Pathway Inhibitors

To rigorously evaluate 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, its performance should be benchmarked against well-characterized inhibitors. The choice of comparators should span the key nodes of the pathway.

Inhibitor ClassExample Compound(s)Primary Target(s)Mechanism of Action
Pan-PI3K Inhibitors Buparlisib (BKM120), CopanlisibAll four Class I PI3K isoforms (α, β, γ, δ)ATP-competitive inhibitors that block the catalytic activity of PI3K, preventing the generation of PIP3.[8][10][11]
mTOR Inhibitors (Rapalogs) Rapamycin (Sirolimus), EverolimusmTORC1Allosteric inhibitor that forms a complex with FKBP12 to bind and inhibit mTORC1, but not mTORC2.[12][13][14]
mTOR Inhibitors (Catalytic) Vistusertib (AZD2014)mTORC1 and mTORC2ATP-competitive inhibitors that target the kinase domain of mTOR, blocking the activity of both complexes.[12]
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235), PF-04691502PI3K (all Class I isoforms) and mTOR (mTORC1/2)ATP-competitive inhibitors targeting the kinase domains of both PI3K and mTOR.[7][15][16]

Part 1: In Vitro Kinase Inhibition Assay

The first step in characterizing a putative kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme(s). A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50).[17]

Causality Behind Experimental Choices: This assay directly measures the product of the kinase reaction (ADP), providing a direct readout of enzymatic activity. By using purified recombinant PI3K and/or mTOR enzymes, we can isolate the compound's effect on the kinase itself, devoid of cellular complexities. This allows for a clean determination of potency (IC50) and can be used to assess selectivity by testing against a panel of different kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Compound_Prep 1. Prepare serial dilutions of test compounds (e.g., 10-point, 3-fold) Incubate_Inhibitor 4. Add compound and kinase solution to plate. Incubate (10-15 min) Compound_Prep->Incubate_Inhibitor Enzyme_Prep 2. Prepare kinase solution (PI3K or mTOR) with substrate (e.g., PIP2) Enzyme_Prep->Incubate_Inhibitor ATP_Prep 3. Prepare ATP solution Start_Reaction 5. Initiate reaction by adding ATP. Incubate (e.g., 60 min at 30°C) ATP_Prep->Start_Reaction Incubate_Inhibitor->Start_Reaction Stop_Reaction 6. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Start_Reaction->Stop_Reaction Convert_ADP 7. Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop_Reaction->Convert_ADP Read_Plate 8. Measure luminescence Convert_ADP->Read_Plate

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide a clear, step-by-step methodology, grounded in established safety protocols and an understanding of the potential hazards associated with this class of compounds.

The pyrrolo[2,3-d]pyrimidine scaffold is a key feature in many biologically active compounds, including kinase inhibitors used in cancer research.[5][6][7][8][9] The morpholine moiety, while considered biodegradable, presents a unique environmental consideration due to its potential to form carcinogenic N-nitrosomorpholine under certain conditions.[10][11] Therefore, direct disposal into the sanitary sewer system is strictly prohibited.

Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on data from analogous compounds, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one should be handled as a hazardous substance.

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Similar compounds are classified as harmful if swallowed.[4]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Wear protective gloves and clothing.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4]Wear safety glasses with side-shields or goggles.[3]
Respiratory Irritation May cause respiratory irritation.[1][2][4]Handle in a well-ventilated area, preferably a chemical fume hood.[2]
Environmental Hazard Potential for formation of carcinogenic byproducts (N-nitrosomorpholine).[10][11]Do not allow to enter drains or the environment.[2][4]

Due to these potential hazards, 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one and any materials contaminated with it must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling outside of a fume hood and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[12]

  • Solid Waste:

    • Collect un-used or expired 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one powder in its original container or a clearly labeled, sealable, and chemically compatible container.

    • Contaminated materials such as weigh boats, gloves, and paper towels should be placed in a designated, lined container for solid hazardous waste.[13] Never use biohazard bags for chemical waste.[13][14]

  • Liquid Waste:

    • Solutions containing 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one should be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Do not mix this waste with other waste streams unless you have confirmed their compatibility. For instance, do not mix with strong oxidizing agents.[15]

    • The first rinse of any glassware that contained the compound must be collected as hazardous waste.[14] For highly toxic compounds, the first three rinses should be collected.[14]

Waste Container Labeling

Properly labeling hazardous waste containers is a critical step for safety and regulatory compliance. The label must include:

  • The words "Hazardous Waste".[12][16]

  • The full chemical name: "2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one". Avoid using abbreviations or chemical formulas.[16]

  • The approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Temporary Storage

Waste should be stored in a designated satellite accumulation area within the laboratory.[12]

  • Keep waste containers securely closed except when adding waste.[14][16]

  • Store containers in secondary containment to prevent spills.[14]

  • Store away from incompatible materials, heat, and ignition sources.[15]

Disposal Request and Pickup

Once the waste container is full (no more than 90%), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][16] Do not attempt to transport hazardous waste yourself.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one waste.

DisposalWorkflow Disposal Workflow for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Start Waste Generation (Solid or Liquid) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste Stream PPE->Segregate SolidWaste Solid Waste (Unused chemical, contaminated labware) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, first rinse) Segregate->LiquidWaste Liquid SolidContainer Collect in Labeled, Sealed Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled, Sealed Liquid Waste Container LiquidWaste->LiquidContainer Label Label Container Correctly ('Hazardous Waste', full chemical name, etc.) SolidContainer->Label LiquidContainer->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by EHS or Licensed Contractor Store->Pickup End Proper Disposal Pickup->End

Caption: Decision workflow for the safe disposal of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one waste.

Decontamination of Empty Containers

Empty containers that held 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one must also be handled properly.

  • Thoroughly empty the container.[14]

  • Rinse the container with a suitable solvent (e.g., ethanol or acetone) three times.

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[14][17] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound.

  • After triple rinsing and air-drying, deface or remove the original label.[14][17]

  • The clean, decontaminated container can then be disposed of as non-hazardous waste (e.g., in the regular trash or glass disposal, as appropriate).[14]

By adhering to these procedures, you contribute to a safe and environmentally responsible laboratory environment. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Hainan Sincere Industries. (n.d.). Morpholine: A Chemical with Green Applications. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Unknown. (2025, June 9). Safety and Environmental Considerations in the Industrial Use of N-Methyl Morpholine. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Mishra, S. (2022, August 20). Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. ResearchGate. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Swain, A., & Singh, S. (2025, August 6). The microbial degradation of morpholine. ResearchGate. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1303. Retrieved from [Link]

  • Patel, H., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. Retrieved from [Link]

  • Grybaitė, B., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 28(19), 6829. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one. Retrieved from [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS No. 1227958-71-5)[1][2]. The following guidance is synthesized from the SDSs of structurally similar compounds, including the pyrrolo[2,3-d]pyrimidine core and related morpholino-substituted heterocycles. It is imperative that this compound be handled with caution as a substance of unknown toxicity. This guide should be used in conjunction with your institution's safety protocols and a thorough risk assessment.

Introduction: Understanding the Compound and Associated Risks

2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is a key component in many biologically active molecules and approved pharmaceuticals, often targeting protein kinases.[3][4] The introduction of a morpholino group can alter the molecule's solubility, metabolic stability, and biological activity.

Given the bioactive nature of this chemical family, it is prudent to assume that 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one may be a potent biological modulator. The primary hazards associated with structurally similar compounds include:

  • Skin Irritation: May cause redness and discomfort upon direct contact.[5][6]

  • Serious Eye Irritation: Can cause significant eye damage if splashed into the eyes.[5][6]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[7][8]

Therefore, a comprehensive approach to containment and personal protection is essential to mitigate these potential risks.

Engineering Controls: Your First Line of Defense

The principle of "containment at the source" is paramount when handling potent or unknown compounds.[9][10] Personal Protective Equipment (PPE) should be considered the last line of defense, not the first.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This prevents the inhalation of airborne dust particles and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the work area.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hands Nitrile gloves (double-gloving recommended)Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure in case the outer glove is compromised. Always inspect gloves for tears or holes before use.
Body Laboratory coat (fully buttoned)A lab coat protects the skin and personal clothing from contamination. Ensure the sleeves are of an appropriate length.
Respiratory N95 or higher-rated respiratorWhen handling the solid powder, a respirator is necessary to prevent inhalation of fine particles. The specific type should be determined by a formal risk assessment.

Step-by-Step Handling Procedures

A systematic approach to handling ensures both safety and experimental integrity.

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is clean and uncluttered. Place a disposable absorbent liner on the work surface to contain any minor spills.

  • Weighing: Use a weigh boat or creased weighing paper to handle the solid. Tare the balance with the weigh boat. Carefully transfer the desired amount of the compound using a clean spatula. Avoid any actions that could generate dust.

  • Secure the Container: Immediately and securely close the stock container of 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

Solution Preparation
  • Solubilization: Add the solvent to the vessel containing the weighed compound within the fume hood. The parent compound, pyrrolo[2,3-d]pyrimidin-4-ol, is soluble in dimethyl sulfoxide (DMSO).[11][12]

  • Mixing: Use a vortex mixer or stir bar to ensure the compound is fully dissolved. Keep the container capped during mixing.

  • Transfer: If transferring the solution, use a pipette or syringe.

Post-Handling
  • Decontamination: Wipe down the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as chemical waste.

  • Glove Removal: Remove the outer pair of gloves and dispose of them in the designated chemical waste bin. Remove the inner pair of gloves using the proper technique to avoid skin contact.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5]

Experimental Workflow: Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative

The following diagram illustrates a typical laboratory workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative, highlighting the stages where careful handling of powdered reagents is crucial.[13][14][15]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage weighing Weighing of Starting Materials (e.g., 6-aminouracil) reaction_setup Reaction Setup in Flask (under inert atmosphere) weighing->reaction_setup Transfer of solids solvent_prep Solvent Preparation solvent_prep->reaction_setup reflux Heating/Reflux reaction_setup->reflux monitoring Reaction Monitoring (TLC/LC-MS) reflux->monitoring quenching Quenching of Reaction monitoring->quenching Reaction complete extraction Liquid-Liquid Extraction quenching->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis storage Storage of Final Product analysis->storage

Caption: A generalized workflow for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.

Emergency Procedures

Spills
  • Minor Spill: For a small spill of solid, gently cover with an absorbent material. For a liquid spill, absorb with a chemical absorbent. Wipe the area with a damp cloth (using an appropriate solvent) and dispose of all materials in a sealed container in the chemical waste.

  • Major Spill: Evacuate the immediate area and alert your institution's safety officer. Prevent the spread of the spill if it is safe to do so.

First Aid
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, including disposable labware, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Disposal Vendor: Follow all local, state, and federal regulations for the disposal of chemical waste through a licensed disposal company.[5][11] Do not dispose of this chemical down the drain.[5]

Conclusion: A Culture of Safety

Handling novel or uncharacterized compounds like 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one requires a meticulous and proactive approach to safety. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, and adhering to strict PPE and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety professionals before beginning work with any new chemical.

References

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  • Mekky, A. E. M., & Al-Hussain, S. A. (2017). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2363-2368.
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  • Amadis Chemical. (n.d.). 2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, 1227958-71-5.
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  • Britannica. (2026). Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.